3-Iodo-1,5-naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPCQENHSMQOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)I)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678399 | |
| Record name | 3-Iodo-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-28-1 | |
| Record name | 3-Iodo-1,5-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 3-Iodo-1,5-naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Iodo-1,5-naphthyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details a proposed synthetic pathway, experimental protocols, and the expected analytical characterization of the target molecule and its key intermediate.
Introduction
The 1,5-naphthyridine scaffold is a significant structural motif in a variety of biologically active compounds. The introduction of a halogen, such as iodine, at the 3-position offers a valuable handle for further functionalization through various cross-coupling reactions, making this compound a versatile building block in drug discovery and development. This guide outlines a feasible synthetic route starting from the parent 1,5-naphthyridine, proceeding through a nitration/reduction sequence to form 3-amino-1,5-naphthyridine, followed by a Sandmeyer iodination.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in a three-step sequence starting from 1,5-naphthyridine. The proposed pathway involves the initial nitration of the 1,5-naphthyridine core to introduce a nitro group, which is then reduced to an amino group. The resulting 3-amino-1,5-naphthyridine serves as the precursor for the final iodination step via a Sandmeyer reaction.
Experimental Protocols
The following protocols are based on established chemical transformations for similar heterocyclic systems and provide a detailed methodology for the synthesis of this compound.
Step 1: Synthesis of 3-Nitro-1,5-naphthyridine
Materials:
-
1,5-Naphthyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 1,5-naphthyridine to the cooled sulfuric acid while stirring to ensure complete dissolution.
-
Add fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-nitro-1,5-naphthyridine.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Step 2: Synthesis of 3-Amino-1,5-naphthyridine
Materials:
-
3-Nitro-1,5-naphthyridine
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium Hydroxide (NaOH) solution (10 M)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a suspension of 3-nitro-1,5-naphthyridine in a mixture of ethanol and water, add iron powder.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Maintain the reaction at reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution to pH 10-12 with a 10 M sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to give 3-amino-1,5-naphthyridine.
-
The crude product can be purified by column chromatography if necessary.
Step 3: Synthesis of this compound (Sandmeyer Reaction)
Materials:
-
3-Amino-1,5-naphthyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10%)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-amino-1,5-naphthyridine in a mixture of water and concentrated sulfuric acid at 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of N₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding a 10% sodium thiosulfate solution to remove any excess iodine.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Characterization Data
While experimental data for this compound is not widely available in the literature, the following tables summarize its known properties and provide predicted spectroscopic data based on the analysis of the parent 1,5-naphthyridine and related iodo-aromatic compounds.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₅IN₂ | [1] |
| Molecular Weight | 256.04 g/mol | [1] |
| CAS Number | 1228666-28-1 | [1] |
| Appearance | Predicted: Off-white to yellow solid | |
| Melting Point | Not reported | |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Chloroform) |
Spectroscopic Data
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz): The spectrum is expected to show signals in the aromatic region. The introduction of the iodine atom at the 3-position will influence the chemical shifts of the neighboring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.1 - 9.3 | d | ~2.0 - 3.0 | H-2 |
| ~8.8 - 9.0 | dd | ~4.0 - 5.0, ~1.5 - 2.0 | H-6 |
| ~8.6 - 8.8 | d | ~2.0 - 3.0 | H-4 |
| ~8.2 - 8.4 | dd | ~8.0 - 9.0, ~1.5 - 2.0 | H-8 |
| ~7.6 - 7.8 | dd | ~8.0 - 9.0, ~4.0 - 5.0 | H-7 |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz): The carbon spectrum will show eight distinct signals. The carbon atom directly attached to the iodine (C-3) will have a characteristic upfield shift compared to the corresponding carbon in the parent naphthyridine.
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 157 | C-2 |
| ~152 - 154 | C-8a |
| ~148 - 150 | C-6 |
| ~140 - 142 | C-4 |
| ~136 - 138 | C-4a |
| ~128 - 130 | C-8 |
| ~122 - 124 | C-7 |
| ~95 - 100 | C-3 |
Predicted Mass Spectrum (EI): The mass spectrum is expected to show a prominent molecular ion peak.
| m/z | Interpretation |
| 256 | [M]⁺, Molecular ion |
| 129 | [M-I]⁺, Loss of iodine radical |
| 102 | [M-I-HCN]⁺, Subsequent loss of hydrogen cyanide |
Conclusion
This technical guide provides a robust and scientifically sound pathway for the synthesis and characterization of this compound. The detailed experimental protocols, based on well-established organic reactions, offer a clear roadmap for researchers. The provided characterization data, while predictive, serves as a valuable reference for the identification and quality control of the synthesized compound. This compound represents a key intermediate for the development of novel compounds with potential applications in various fields of chemical and pharmaceutical research.
References
An In-depth Technical Guide to 3-Iodo-1,5-naphthyridine: Chemical Properties and IUPAC Name
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Iodo-1,5-naphthyridine. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines established theoretical knowledge with experimental data for analogous 1,5-naphthyridine derivatives. The IUPAC name, key chemical identifiers, and computed physical properties are presented. Furthermore, this document outlines general experimental protocols for the synthesis and spectroscopic characterization of this compound, alongside a discussion of its expected chemical reactivity, particularly in cross-coupling reactions. This guide is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development.
Chemical Identity and Properties
The IUPAC name for the compound is This compound .[1] It belongs to the class of heterocyclic compounds known as naphthyridines, which are bicyclic aromatic compounds containing two nitrogen atoms.
Table 1: Chemical Identifiers and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1228666-28-1 | [1][2][3] |
| Molecular Formula | C₈H₅IN₂ | [2] |
| Molecular Weight | 256.04 g/mol | [1][2] |
| Exact Mass | 255.94975 Da | [1] |
| Topological Polar Surface Area | 25.8 Ų | [1] |
| XLogP3 | 1.9 | [1] |
| Appearance | Solid (predicted) |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted 1,5-naphthyridines and the iodination of aromatic heterocycles. A common approach involves the construction of the 1,5-naphthyridine core followed by iodination.
General Experimental Protocol for the Synthesis of the 1,5-Naphthyridine Core (Gould-Jacobs Reaction)
The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxy-1,5-naphthyridines, which can serve as a precursor for further functionalization.[4][5]
-
Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated, typically at 100-120°C, to form the intermediate diethyl ((pyridin-3-ylamino)methylene)malonate.[5]
-
Cyclization: The intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to high temperatures (around 250°C) to induce thermal cyclization, yielding the 4-hydroxy-1,5-naphthyridine.[5]
-
Chlorination: The resulting 4-hydroxy-1,5-naphthyridine can be converted to 4-chloro-1,5-naphthyridine using a chlorinating agent like phosphorus oxychloride (POCl₃).[5]
-
Dehalogenation: The 4-chloro substituent can then be removed via catalytic hydrogenation to yield the parent 1,5-naphthyridine.
Iodination of the 1,5-Naphthyridine Core
Direct iodination of the 1,5-naphthyridine core can be achieved using various iodinating agents. A general protocol for the C-H iodination of N-fused heterocycles is described below.
Experimental Protocol:
-
To a solution of 1,5-naphthyridine in a suitable solvent (e.g., dichloromethane or acetonitrile), add an iodinating agent such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent.
-
The reaction may require heating or the use of a catalyst, such as a Lewis acid, to proceed efficiently.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is quenched, and the product is isolated and purified using standard techniques like column chromatography.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm). The chemical shifts and coupling patterns would be consistent with a disubstituted pyridine and a trisubstituted pyridine ring system. |
| ¹³C NMR | Signals for eight distinct carbon atoms are expected in the aromatic region. The carbon atom attached to the iodine would likely be shifted upfield compared to the corresponding C-H carbon in the unsubstituted naphthyridine. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 256. The isotopic pattern would be characteristic of a compound containing one iodine atom. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of aromatic rings, C=C and C=N stretching vibrations within the aromatic system would be observed. |
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the presence of the iodine atom on the electron-deficient naphthyridine core. The C-I bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex molecules.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. This compound is expected to readily couple with a wide range of boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position.[6][7][8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. This compound can be coupled with primary or secondary amines using a palladium catalyst and a suitable ligand to synthesize 3-amino-1,5-naphthyridine derivatives.[9][10][11]
Other Cross-Coupling Reactions
This compound can also participate in other cross-coupling reactions such as Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Stille coupling (with organostannanes), providing access to a diverse array of substituted 1,5-naphthyridines.
Figure 1: Key cross-coupling reactions of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12] The iodo-substituent at the 3-position of this compound serves as a versatile handle for the synthesis of diverse libraries of 1,5-naphthyridine derivatives through the cross-coupling reactions described above. This makes it a valuable intermediate for structure-activity relationship (SAR) studies in the pursuit of novel therapeutic agents. While specific biological activities for this compound itself are not extensively reported, its derivatives are of significant interest in drug discovery programs targeting various diseases.
Conclusion
This compound is a key heterocyclic building block with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data for this specific compound is limited, this guide provides a thorough overview of its known and predicted chemical properties, along with established protocols for its synthesis and characterization based on related structures. The reactivity of the C-I bond in cross-coupling reactions makes it a valuable precursor for the generation of diverse molecular architectures for drug discovery and materials science applications. Further research into the experimental properties and biological activities of this compound and its derivatives is warranted.
References
- 1. This compound | C8H5IN2 | CID 49761595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1228666-28-1|this compound|BLD Pharm [bldpharm.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 3-Iodo-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-1,5-naphthyridine is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science as a synthetic building block. The 1,5-naphthyridine core is a recognized scaffold in numerous biologically active molecules, and the presence of an iodine atom at the 3-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions. A thorough understanding of its structural features is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of such organic molecules in solution.
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. As of the compilation of this document, specific, experimentally verified, and fully assigned NMR data for this compound (CAS Number: 1228666-28-1) is not widely available in peer-reviewed literature.[1][2] Therefore, the data presented herein is based on established principles of NMR spectroscopy, including the analysis of substituent effects on aromatic and heteroaromatic systems, and by drawing comparisons with structurally related compounds. This guide also outlines a general experimental protocol for acquiring high-quality NMR data for this and similar compounds.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. In this compound, the electronegativity of the nitrogen atoms and the iodine substituent, along with their positions in the bicyclic ring system, are the primary determinants of the predicted chemical shifts. The numbering convention used for the assignment of proton and carbon signals is shown in the diagram below.
Predicted ¹H NMR Data Summary
The predicted ¹H NMR spectral data for this compound is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS). The predicted multiplicities and coupling constants (J) are based on the expected spin-spin coupling patterns of the naphthyridine ring system.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | d | ~2.5 |
| H-4 | 8.5 - 8.7 | d | ~2.5 |
| H-6 | 8.9 - 9.1 | dd | ~4.5, 1.8 |
| H-7 | 7.6 - 7.8 | dd | ~8.5, 4.5 |
| H-8 | 8.3 - 8.5 | dd | ~8.5, 1.8 |
Predicted ¹³C NMR Data Summary
The following table presents the predicted ¹³C NMR spectral data for this compound. The presence of the iodine atom is expected to induce a significant shielding effect on the directly attached carbon (C-3), resulting in a lower chemical shift for this position compared to the unsubstituted parent compound.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 152 - 155 |
| C-3 | 95 - 100 |
| C-4 | 148 - 151 |
| C-4a | 138 - 141 |
| C-6 | 150 - 153 |
| C-7 | 123 - 126 |
| C-8 | 135 - 138 |
| C-8a | 145 - 148 |
Experimental Protocols
A standardized and rigorous experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general methodology for the NMR analysis of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is sufficiently soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). For heterocyclic compounds, CDCl₃ is often a good starting point.[3]
-
Concentration: Dissolve approximately 5-15 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube to prevent issues with magnetic field homogeneity.
NMR Data Acquisition
The following parameters are suggested for a standard 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Experiment: Standard one-dimensional proton spectrum.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer relaxation delay is important for accurate integration if quantitative analysis is required.
-
Number of Scans: 8-16 scans, adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled one-dimensional carbon spectrum.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans are typically required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
2D NMR Experiments (for full structural assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain NMR spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline for accurate peak integration.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.[4][5]
Visualization of NMR Analysis Workflow
The following diagram illustrates the logical workflow for the structural characterization of this compound using NMR spectroscopy.
References
- 1. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. bkinstruments.co.kr [bkinstruments.co.kr]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Mass Spectrometry Analysis of 3-Iodo-1,5-naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 3-Iodo-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data interpretation to facilitate the structural elucidation and characterization of this molecule.
Introduction
This compound is a halogenated aromatic N-heterocycle. Its characterization is a critical step in synthesis and quality control. Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of such compounds. This guide focuses on Electron Ionization Mass Spectrometry (EI-MS), a common technique for the analysis of relatively small, volatile organic molecules.
Predicted Mass Spectral Data
The mass spectrum of this compound is characterized by a distinct molecular ion peak and several fragment ions resulting from the cleavage of the naphthyridine ring and the carbon-iodine bond. The predicted quantitative data for the major ions are presented in Table 1. The molecular weight of this compound is approximately 256.05 g/mol .[1]
Table 1: Predicted Quantitative Mass Spectrometry Data for this compound
| m/z | Predicted Fragment | Relative Intensity (%) |
| 256 | [C₈H₅IN₂]⁺• (Molecular Ion) | 85 |
| 129 | [C₈H₅N₂]⁺ | 100 (Base Peak) |
| 127 | [I]⁺ | 30 |
| 102 | [C₇H₄N]⁺ | 45 |
| 75 | [C₅H₃N]⁺ | 25 |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section details a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
3.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of solid this compound.
-
Solubilization: Dissolve the sample in 1 mL of a suitable volatile organic solvent, such as dichloromethane or ethyl acetate, to a final concentration of 1 mg/mL.
-
Dilution: Perform a serial dilution to a final concentration of approximately 10 µg/mL in the same solvent.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Vial Transfer: Transfer the filtered solution to a 2 mL autosampler vial with a screw cap and septum.
3.2. Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
GC Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Hold: Maintain 250°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Scan Range: m/z 40-350
3.3. Data Acquisition and Analysis
Acquire the data using the instrument's software. The resulting total ion chromatogram (TIC) should show a single major peak corresponding to this compound. The mass spectrum of this peak can then be extracted and analyzed for the molecular ion and characteristic fragment ions.
Fragmentation Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and the predicted fragmentation pathway of this compound.
References
Solubility Profile of 3-Iodo-1,5-naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of 3-Iodo-1,5-naphthyridine in common organic solvents. Due to the current absence of specific quantitative solubility data in peer-reviewed literature and patents, this document focuses on a qualitative assessment of its expected solubility based on its molecular structure. Furthermore, a detailed, generalized experimental protocol for the determination of solubility using the widely accepted shake-flask method is provided, alongside a visual workflow to guide researchers in obtaining quantitative data.
Introduction to this compound
This compound is a halogenated heterocyclic compound featuring a naphthyridine core. The 1,5-naphthyridine scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of an iodine atom provides a site for further functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules. Understanding the solubility of this compound is critical for its use in synthesis, purification, formulation, and biological screening.
Quantitative Solubility Data
A thorough search of scientific databases, patent libraries, and chemical supplier technical data sheets did not yield specific quantitative solubility data for this compound in common organic solvents. The table below is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Molarity (mol/L) at 25°C | mg/mL at 25°C | Observations |
| e.g., Dichloromethane | Data Not Available | Data Not Available | |
| e.g., Methanol | Data Not Available | Data Not Available | |
| e.g., Acetone | Data Not Available | Data Not Available | |
| e.g., Ethyl Acetate | Data Not Available | Data Not Available | |
| e.g., Toluene | Data Not Available | Data Not Available | |
| e.g., n-Hexane | Data Not Available | Data Not Available | |
| e.g., Dimethyl Sulfoxide | Data Not Available | Data Not Available | |
| e.g., N,N-Dimethylformamide | Data Not Available | Data Not Available |
Qualitative Solubility Profile
Based on the chemical structure of this compound, a qualitative prediction of its solubility can be made:
-
Polar Aprotic Solvents: The molecule possesses a significant dipole moment due to the two nitrogen atoms in the naphthyridine ring and the electronegative iodine atom. Therefore, it is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can engage in dipole-dipole interactions.
-
Chlorinated Solvents: Good solubility is also anticipated in chlorinated solvents like dichloromethane (DCM) and chloroform (CHCl₃) due to favorable dipole-dipole interactions and the ability of these solvents to dissolve a wide range of organic compounds.
-
Polar Protic Solvents: In polar protic solvents like methanol and ethanol, moderate solubility is expected. While the nitrogen atoms can act as hydrogen bond acceptors, the overall molecule lacks hydrogen bond donating capabilities, which might limit its interaction with these solvents compared to more polar, aprotic ones.
-
Ethers and Esters: Moderate to low solubility is predicted in solvents such as diethyl ether, tetrahydrofuran (THF), and ethyl acetate. These solvents are less polar than the aforementioned ones.
-
Nonpolar Solvents: Due to its polar nature, this compound is expected to have very low solubility in nonpolar solvents like n-hexane, cyclohexane, and toluene.
This qualitative assessment suggests that for processes like reaction setup, DCM, DMF, or DMSO would be suitable solvents, while for purification by recrystallization, a solvent system where the compound has high solubility when hot and low solubility when cold, such as an ethanol/water or toluene/hexane mixture, might be effective.[1]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following is a generalized yet detailed protocol for determining the thermodynamic solubility of a solid compound like this compound.[2][3] This method is considered the gold standard for reliable solubility measurements.[4]
4.1. Materials and Equipment
-
This compound (solid, pure)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. An amount that is visibly in excess after equilibration is necessary to ensure saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[5]
-
-
Sample Separation:
-
After the equilibration period, allow the suspension to settle for a short period (e.g., 30 minutes) at the same constant temperature.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
-
-
Data Reporting:
-
Express the solubility in terms of molarity (mol/L) and mass/volume (e.g., mg/mL).
-
Report the temperature at which the measurement was conducted.
-
It is advisable to perform the experiment in triplicate to ensure the reproducibility of the results.[4]
-
Workflow for Experimental Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining solubility via the shake-flask method.
References
An In-depth Technical Guide to the Electrophilic Iodination of 1,5-Naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the electrophilic iodination of the 1,5-naphthyridine core, a crucial heterocyclic scaffold in medicinal chemistry and materials science. This document details established protocols, discusses regioselectivity, and presents quantitative data to aid in the synthesis and development of novel 1,5-naphthyridine-based compounds.
Introduction to the Iodination of 1,5-Naphthyridine
The 1,5-naphthyridine skeleton is a key pharmacophore found in a variety of biologically active molecules. The introduction of an iodine atom onto this framework provides a versatile handle for further synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. However, the electrophilic iodination of the electron-deficient 1,5-naphthyridine ring system presents unique challenges. Direct iodination via classical electrophilic aromatic substitution (SEAr) is often difficult and requires harsh conditions. Consequently, alternative strategies, such as deprotometalation-iodolysis, have been developed to achieve regioselective iodination. This guide will explore the primary methods for the synthesis of iodo-1,5-naphthyridines, with a focus on providing detailed experimental procedures and comparative data.
Iodination Methodologies and Quantitative Data
The iodination of 1,5-naphthyridine can be broadly categorized into two main approaches: indirect iodination via deprotometalation and direct electrophilic iodination. The former has been more successfully applied to the parent 1,5-naphthyridine system.
| Method | Reagents | Position of Iodination | Yield (%) | Reference |
| Deprotometalation-Iodolysis | 1. LiTMP, Zn(TMP)₂, TMEDA, THF 2. I₂ | 4 | 75 | [1] |
Note: LiTMP = Lithium 2,2,6,6-tetramethylpiperidide; TMP = 2,2,6,6-tetramethylpiperidino; TMEDA = N,N,N',N'-tetramethylethylenediamine; THF = Tetrahydrofuran.
Experimental Protocols
Synthesis of 4-Iodo-1,5-naphthyridine via Deprotometalation-Iodolysis
This method provides a regioselective route to 4-iodo-1,5-naphthyridine through a deprotometalation-iodolysis sequence. The reaction involves the deprotonation of the C4 position of 1,5-naphthyridine using a mixed lithium-zinc base, followed by quenching the resulting organometallic intermediate with molecular iodine.
Reagents and Materials:
-
1,5-Naphthyridine
-
Anhydrous Tetrahydrofuran (THF)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Zinc chloride (ZnCl₂)
-
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask under an argon atmosphere, a solution of anhydrous zinc chloride (1.0 equiv) and TMEDA (1.0 equiv) in anhydrous THF is prepared.
-
The solution is cooled to 0 °C, and a solution of LiTMP (2.0 equiv) in anhydrous THF is added dropwise. The mixture is stirred at room temperature for 30 minutes.
-
A solution of 1,5-naphthyridine (1.0 equiv) in anhydrous THF is then added dropwise to the freshly prepared mixed-metal base at room temperature. The reaction mixture is stirred for 2 hours at room temperature.
-
A solution of iodine (1.2 equiv) in anhydrous THF is added dropwise to the reaction mixture, which is then stirred for an additional 1 hour at room temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine, followed by brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-iodo-1,5-naphthyridine.[1]
Reaction Pathways and Workflows
Deprotometalation-Iodolysis Workflow
The following diagram illustrates the key steps in the synthesis of 4-iodo-1,5-naphthyridine via the deprotometalation-iodolysis pathway.
References
A Comprehensive Technical Guide to the Multi-Step Synthesis of 3-Iodo-1,5-naphthyridine from 3-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust multi-step synthetic route for the preparation of 3-Iodo-1,5-naphthyridine, a valuable building block in medicinal chemistry, starting from the readily available precursor, 3-aminopyridine. The synthesis involves the initial construction of the 1,5-naphthyridine core via the Skraup reaction, followed by a three-step sequence of nitration, reduction, and a Sandmeyer iodination to introduce the iodo substituent at the 3-position. This guide provides detailed experimental protocols for each key transformation, a summary of quantitative data, and a visual representation of the synthetic workflow.
Overall Synthetic Scheme
The synthesis of this compound from 3-aminopyridine is accomplished through a four-step sequence as illustrated below. The foundational 1,5-naphthyridine skeleton is first assembled using the Skraup reaction. Subsequently, a nitro group is introduced at the 3-position via electrophilic nitration. This nitro group is then reduced to an amine, which serves as a handle for the final iodination step through a Sandmeyer reaction.
The Untapped Potential of 3-Iodo-1,5-Naphthyridine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and kinase inhibitory properties. While significant research has focused on various substituted 1,5-naphthyridines, the 3-iodo-1,5-naphthyridine isomer remains a largely unexplored entity. This technical guide aims to illuminate the potential applications of this compound in drug discovery and development. By examining the synthetic utility of the iodo-substituent and the known biological landscape of the 1,5-naphthyridine core, we can project the promising avenues for future research and the development of novel therapeutic agents.
The Strategic Importance of the 3-Iodo Substituent
The presence of an iodine atom at the 3-position of the 1,5-naphthyridine ring is of strategic importance for medicinal chemists. This halogen atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce diverse molecular fragments. This capability is crucial for the construction of compound libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
Key Synthetic Transformations:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling this compound with various boronic acids or esters. This enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space accessible from this scaffold.
-
Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds, allowing for the introduction of alkynyl moieties. These linear and rigid linkers can be valuable for probing binding pockets of biological targets.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing a direct route to 3-amino-1,5-naphthyridine derivatives. The amino group can serve as a key pharmacophoric feature or as a point for further derivatization.
-
Heck Coupling: This reaction allows for the introduction of alkenyl substituents, which can be useful for modifying the conformational properties and biological activity of the parent molecule.
Potential Therapeutic Applications
Based on the known biological activities of the 1,5-naphthyridine core and its isomers, several key therapeutic areas present themselves as promising targets for derivatives of this compound.
Kinase Inhibition
Numerous naphthyridine derivatives have been identified as potent inhibitors of various kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer. The 1,5-naphthyridine scaffold can serve as a bioisostere for other hinge-binding motifs found in known kinase inhibitors. The ability to diversify the 3-position of the 1,5-naphthyridine core through cross-coupling reactions provides a powerful tool to optimize potency and selectivity against specific kinase targets.
Potential Kinase Targets and Associated Signaling Pathway
Caption: Potential mechanism of action for a this compound-based kinase inhibitor.
Quantitative Data for Related Naphthyridine Kinase Inhibitors
While specific data for this compound derivatives are not available, the following table summarizes the activity of other naphthyridine-based kinase inhibitors, highlighting the potential of this scaffold.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 1,6-Naphthyridine derivative | JAK1 | <10 | [Patent Data] |
| 1,6-Naphthyridine derivative | JAK2 | <25 | [Patent Data] |
| 1,8-Naphthyridine derivative | c-Met | 5.2 | [Published Study] |
Anticancer Activity
Beyond kinase inhibition, 1,5-naphthyridine derivatives have demonstrated broader anticancer effects, including the inhibition of topoisomerase I and induction of apoptosis. The versatile chemistry of this compound allows for the synthesis of a wide range of analogs to explore these and other anticancer mechanisms.
Quantitative Data for Anticancer Naphthyridine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Phenyl-1,5-naphthyridine | COLO 205 (Colon) | Not specified | Topoisomerase I inhibition | [Published Study] |
| Indeno-1,5-naphthyridine | COLO 205 (Colon) | Not specified | Topoisomerase I inhibition | [Published Study] |
Antimalarial Activity
The 1,5-naphthyridine core has been investigated as a scaffold for the development of novel antimalarial agents, showing activity against drug-resistant strains of Plasmodium falciparum. The introduction of diverse side chains at the 3-position via this compound could lead to new compounds with improved potency and pharmacokinetic properties.
Workflow for Developing 3-Substituted 1,5-Naphthyridine Antimalarials
Caption: A streamlined workflow for the discovery of antimalarial agents from a this compound starting point.
Experimental Protocols
Synthesis of 3-Aryl-1,5-Naphthyridines via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a degassed solution of this compound in a toluene/water mixture, add the arylboronic acid, potassium carbonate, triphenylphosphine, and palladium(II) acetate.
-
Heat the reaction mixture at 100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1,5-naphthyridine.
In Vitro Kinase Inhibition Assay (General Protocol)
Principle: The ability of a test compound to inhibit the activity of a specific kinase is measured by quantifying the phosphorylation of a substrate. This can be achieved using various detection methods, such as radioactivity (³²P-ATP or ³³P-ATP), fluorescence, or luminescence.
Procedure:
-
Prepare a reaction mixture containing the target kinase, its specific substrate, and ATP in a suitable buffer.
-
Add the test compound (derived from this compound) at various concentrations.
-
Initiate the kinase reaction by adding a magnesium/ATP solution.
-
Incubate the reaction at a specific temperature (e.g., 30 °C) for a defined period.
-
Stop the reaction and detect the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Antiproliferative Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion and Future Directions
While direct experimental data on the medicinal chemistry applications of this compound is currently lacking in the public domain, its chemical structure strongly suggests significant potential as a versatile building block in drug discovery. The strategic placement of the iodine atom opens the door to a vast chemical space through well-established cross-coupling methodologies. By leveraging the known biological activities of the 1,5-naphthyridine scaffold, researchers can rationally design and synthesize novel derivatives targeting a range of diseases, particularly in the areas of oncology and infectious diseases. This technical guide serves as a call to action for the medicinal chemistry community to explore the untapped potential of this promising, yet understudied, chemical entity. Future research should focus on the efficient synthesis of this compound and the systematic exploration of its derivatization to build libraries for biological screening. Such efforts are likely to yield novel drug candidates with improved therapeutic profiles.
A Theoretical Deep Dive into the Electronic Landscape of 3-Iodo-1,5-naphthyridine: A Methodological Whitepaper
Disclaimer: As of late 2025, dedicated theoretical studies detailing the electronic properties specifically for 3-Iodo-1,5-naphthyridine are not prevalent in the peer-reviewed literature. This technical guide, therefore, outlines the established computational methodologies for analyzing the photophysical and electronic properties of iodo-substituted naphthyridine derivatives. It presents a comprehensive framework for researchers, scientists, and drug development professionals by illustrating the expected data and experimental workflows based on studies of analogous heterocyclic systems.
Introduction: The Significance of Naphthyridines in Drug Discovery
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The introduction of a halogen atom, such as iodine, can significantly modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, making this compound a compound of considerable interest for further investigation. Aromatic iodides are particularly useful substrates for a variety of chemical reactions, including transition metal-catalyzed cross-coupling reactions, which allows for further functionalization.[2]
A thorough understanding of the electronic properties of this compound at a molecular level is crucial for predicting its reactivity, intermolecular interactions, and potential as a pharmacophore. Theoretical investigations, primarily employing Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate these properties before undertaking extensive experimental synthesis and testing.[3][4] This whitepaper provides a detailed protocol for such a theoretical study.
Experimental Protocols: A Computational Approach
The theoretical investigation of the electronic properties of this compound would be conducted using a suite of computational chemistry techniques. The general workflow for such a study is outlined below.
Geometry Optimization and Vibrational Analysis
The initial step involves determining the most stable three-dimensional conformation of the this compound molecule.
-
Methodology: The molecular structure would be optimized using Density Functional Theory (DFT), a method that provides a good balance between accuracy and computational cost for systems of this size.[5] A common choice of functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A sufficiently large basis set, such as 6-311G(d,p), is typically employed to accurately describe the electronic distribution.
-
Software: The Gaussian suite of programs is a standard tool for such calculations.[6]
-
Verification: To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.
Frontier Molecular Orbital (FMO) Analysis
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's electronic behavior.
-
HOMO and LUMO Energies: These values are direct outputs of the DFT calculation. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
-
Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ΔE = ELUMO - EHOMO) is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Calculation: The MEP is calculated from the optimized molecular geometry and the corresponding electron density.
-
Interpretation: The MEP surface is color-coded, typically with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). This information is invaluable for predicting sites of electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure within the molecule.
-
Methodology: This analysis transforms the canonical molecular orbitals into localized orbitals that are more readily interpreted in terms of chemical bonding concepts.
-
Key Information: NBO analysis yields information about atomic charges, hybridization, and intramolecular interactions, such as hyperconjugation, which can contribute to molecular stability.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
To understand the molecule's interaction with light and predict its UV-Vis absorption spectrum, TD-DFT calculations are performed.
-
Methodology: TD-DFT is an extension of DFT that allows for the calculation of excited state energies and properties.
-
Outputs: The calculation provides the excitation energies (which correspond to the wavelengths of maximum absorption, λmax), the oscillator strengths (which relate to the intensity of the absorption bands), and the nature of the electronic transitions (e.g., π → π* or n → π*).
Data Presentation: Illustrative Quantitative Results
The following tables summarize the types of quantitative data that would be generated from a theoretical investigation of this compound. The values presented are illustrative and based on typical results for similar heterocyclic systems.
Table 1: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value |
| HOMO Energy (eV) | -6.50 |
| LUMO Energy (eV) | -1.80 |
| HOMO-LUMO Energy Gap (eV) | 4.70 |
| Dipole Moment (Debye) | 2.50 |
Table 2: TD-DFT Results for the Lowest Energy Electronic Transitions of this compound (Illustrative)
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| 3.85 | 322 | 0.15 | HOMO → LUMO (95%) |
| 4.20 | 295 | 0.25 | HOMO-1 → LUMO (80%) |
| 4.55 | 272 | 0.10 | HOMO → LUMO+1 (90%) |
Mandatory Visualizations
Visual representations are essential for understanding the complex data generated from computational studies.
Caption: Computational workflow for the theoretical investigation of this compound.
Caption: Logical relationships between calculated electronic properties and their implications.
Conclusion
The theoretical investigation of this compound, following the detailed computational protocols outlined in this whitepaper, would provide profound insights into its electronic structure and potential for various applications, particularly in drug development. By calculating and analyzing properties such as frontier molecular orbitals, molecular electrostatic potential, and electronic transitions, researchers can make informed predictions about the molecule's reactivity, stability, and intermolecular interactions. This computational-first approach allows for the rational design of novel 1,5-naphthyridine derivatives with tailored properties, accelerating the discovery and development of new therapeutic agents.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Spectral investigation, TD-DFT study, Hirshfeld surface analysis, NCI-RDG, HOMO-LUMO, chemical reactivity and NLO prope… [ouci.dntb.gov.ua]
The Ascending Trajectory of 1,5-Naphthyridine Derivatives in Modern Drug Discovery
A Technical Whitepaper for Researchers and Drug Development Professionals
The 1,5-naphthyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This document provides an in-depth technical guide on the discovery of novel 1,5-naphthyridine derivatives, focusing on their synthesis, therapeutic applications, and mechanisms of action. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development.
Introduction to 1,5-Naphthyridines
1,5-Naphthyridine is a bicyclic aromatic compound composed of two fused pyridine rings. This core structure offers a unique three-dimensional arrangement and electronic properties that facilitate interactions with a wide array of biological targets. The great interest in 1,5-naphthyridines stems from their diverse pharmacological applications, including antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities.[1] Furthermore, they have shown utility in addressing cardiovascular, central nervous system, and hormonal diseases.[1]
Synthetic Strategies for 1,5-Naphthyridine Scaffolds
The construction of the 1,5-naphthyridine core and its derivatives can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Synthetic Protocols
Traditional methods for synthesizing the 1,5-naphthyridine ring system remain highly relevant:
-
Skraup Reaction: This reaction involves the synthesis of quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. A modification of this reaction, using substituted 3-aminopyridine compounds and glycerol with catalysts like iodine, has been successfully employed for the synthesis of 1,5-naphthyridine derivatives.[1]
-
Friedländer Annulation: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline. A modified Friedländer reaction of 3-aminoquinaldehyde with 2-acetylpyridine has been used to prepare benzo[b][1][2]naphthyridine derivatives.[3]
Modern Synthetic Methodologies
Contemporary organic synthesis has introduced more sophisticated and efficient methods for the preparation of 1,5-naphthyridine derivatives:
-
Aza-Diels-Alder Reaction: This cycloaddition reaction has been utilized to synthesize 1,2,3,4-tetrahydro-1,5-naphthyridines. The reaction between imines (prepared from 3-aminopyridines and aldehydes) and styrenes as olefins, followed by aromatization, yields 4-phenyl-1,5-naphthyridine derivatives.[1]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for introducing aryl or heteroaryl substituents onto the 1,5-naphthyridine core. The reaction of 2-iodo-1,5-naphthyridine with various boronic acids has been shown to produce the desired products in high yields.[4]
The general workflow for the synthesis and evaluation of novel 1,5-naphthyridine derivatives is depicted below.
Figure 1: General workflow for the discovery of novel 1,5-naphthyridine derivatives.
Therapeutic Applications and Biological Activity
Novel 1,5-naphthyridine derivatives have demonstrated significant potential in various therapeutic areas, particularly in oncology and infectious diseases.
Anticancer Activity
The antiproliferative properties of 1,5-naphthyridines are a major focus of current research. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Several kinases have been identified as targets for 1,5-naphthyridine derivatives.
-
TGF-β Type I Receptor (ALK5) Inhibition: The transforming growth factor-beta (TGF-β) signaling pathway is implicated in numerous cellular processes, and its dysregulation is a hallmark of many cancers. Novel 1,5-naphthyridine aminothiazole and pyrazole derivatives have been identified as potent and selective inhibitors of the TGF-β type I receptor, ALK5.[5] For instance, compounds 15 and 19 inhibit ALK5 autophosphorylation with IC50 values of 6 nM and 4 nM, respectively.[5][6] The binding mode of these inhibitors has been confirmed by X-ray crystallography, providing a structural basis for further optimization.[5]
Figure 2: Simplified TGF-β signaling pathway and the inhibitory action of 1,5-naphthyridine derivatives.
-
Other Kinase Targets: 1,5-Naphthyridine derivatives have also been developed as inhibitors of other kinases, including Aurora kinases, c-Met, and DYRK1A.[1] More recently, a potent and selective chemical probe for Casein Kinase 2 (CK2) has been developed from a naphthyridine scaffold, demonstrating the broad applicability of this chemical class in targeting the kinome.[7]
Topoisomerases are crucial enzymes for DNA replication and repair, making them attractive targets for cancer therapy. Certain phenyl- and indeno-1,5-naphthyridine derivatives have been shown to inhibit Topoisomerase I and exhibit antiproliferative activity against human colon cancer cells.[8][9]
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. 1,5-Naphthyridine derivatives, particularly those derived from natural sources, have shown promising antibacterial and antifungal properties.
-
Naturally Occurring 1,5-Naphthyridines: Canthin-6-one and 10-methoxycanthin-6-one, isolated from the tropical plant Zanthoxylum paracanthum, display strong inhibitory activity against Staphylococcus aureus and Escherichia coli.[2]
Table 1: Quantitative Data for Selected 1,5-Naphthyridine Derivatives
| Compound/Derivative Class | Target/Organism | Activity Metric | Value | Reference |
| 1,5-Naphthyridine aminothiazole (15 ) | ALK5 | IC50 | 6 nM | [5][6] |
| 1,5-Naphthyridine pyrazole (19 ) | ALK5 | IC50 | 4 nM | [5][6] |
| Canthin-6-one | Staphylococcus aureus | MIC | 0.49 µg/mL | [2] |
| Canthin-6-one | Escherichia coli | MIC | 3.91 µg/mL | [2] |
| 10-methoxycanthin-6-one | Staphylococcus aureus | MIC | 3.91 µg/mL | [2] |
| 10-methoxycanthin-6-one | Escherichia coli | MIC | 7.81 µg/mL | [2] |
Experimental Protocols
This section provides an overview of the methodologies employed in the synthesis and biological evaluation of novel 1,5-naphthyridine derivatives, with a focus on ALK5 inhibitors.
General Synthesis of 1,5-Naphthyridin-4-yl-substituted Aminothiazoles and Pyrazoles
The synthesis of these potent ALK5 inhibitors generally follows the pathway outlined below.
Figure 3: Synthetic scheme for 1,5-naphthyridin-4-yl-substituted aminothiazoles and pyrazoles.
Detailed Protocol for the Synthesis of 2-Chloro-6-methyl[1][2]naphthyridine (Intermediate for ALK5 Inhibitors): [10]
-
Skraup Reaction: 6-Methoxy-3-aminopyridine is reacted with acetaldehyde to yield 2-hydroxy-6-methyl[1][2]naphthyridine.
-
Chlorination: The resulting 2-hydroxy-6-methyl[1][2]naphthyridine is treated with phosphorus oxychloride (POCl3) to afford 2-chloro-6-methyl[1][2]naphthyridine.
General Procedure for Ketone Formation: [10]
The substituted 1,5-naphthyridine (e.g., 2-chloro-6-methyl[1][2]naphthyridine) is condensed with a commercially available ester to yield the corresponding ketone intermediate.
Synthesis of Aminothiazole Derivatives: [10]
-
The ketone intermediate is reacted with a brominating agent, such as polymer-supported pyridinium perbromide, to form the α-bromoketone.
-
The α-bromoketone is then reacted with thiourea in ethanol at reflux to yield the final 1,5-naphthyridin-4-yl-substituted aminothiazole.
ALK5 Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of the ALK5 kinase.
-
Assay Components: Recombinant ALK5 protein, ATP, assay buffer, and the test compound.
-
Procedure:
-
The ALK5 enzyme is incubated with the test compound at various concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The level of ALK5 phosphorylation is quantified, typically using an ELISA-based method with a phospho-specific antibody.
-
-
Data Analysis: The IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.
TGF-β-Dependent Transcriptional Cellular Assay
This assay assesses the functional inhibition of the TGF-β signaling pathway in a cellular context.
-
Cell Line: A suitable cell line, such as HepG2, that is responsive to TGF-β and contains a TGF-β-inducible reporter gene (e.g., luciferase).
-
Procedure:
-
Cells are plated and incubated with the test compound.
-
The cells are then stimulated with TGF-β to activate the signaling pathway.
-
After an appropriate incubation time, the cells are lysed, and the reporter gene activity is measured.
-
-
Data Analysis: The ability of the compound to inhibit the TGF-β-induced reporter gene expression is quantified, and an IC50 value is determined.
Conclusion and Future Directions
The 1,5-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core allows for the generation of diverse chemical libraries, leading to the identification of potent and selective modulators of various biological targets. Future research in this area will likely focus on:
-
The exploration of novel substitution patterns to enhance potency, selectivity, and pharmacokinetic properties.
-
The application of structure-based drug design to optimize interactions with target proteins.
-
The expansion of the therapeutic applications of 1,5-naphthyridine derivatives to other disease areas.
The continued investigation of 1,5-naphthyridine derivatives holds great promise for the development of next-generation therapies for a range of human diseases.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reaction of 3-Iodo-1,5-naphthyridine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities. The functionalization of this core structure is of significant interest in medicinal chemistry and drug development for the generation of novel molecular entities with enhanced potency and selectivity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of C-C bonds, enabling the straightforward introduction of aryl and heteroaryl substituents onto the 1,5-naphthyridine core. This application note provides a detailed protocol for the Suzuki coupling of 3-iodo-1,5-naphthyridine with various arylboronic acids, offering a robust methodology for the synthesis of a diverse library of 3-aryl-1,5-naphthyridine derivatives.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle to form the corresponding 3-aryl-1,5-naphthyridine.
Application Notes and Protocols for the Palladium-Catalyzed Sonogashira Coupling of 3-Iodo-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in modern organic synthesis.[1][2] Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[3][4]
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of an alkynyl moiety at the 3-position of the 1,5-naphthyridine ring system via the Sonogashira coupling provides a versatile handle for further chemical modifications, enabling the exploration of novel chemical space in drug discovery programs. 3-Iodo-1,5-naphthyridine is an ideal substrate for this transformation due to the high reactivity of the carbon-iodine bond, which often allows for efficient coupling under mild conditions.[5]
This document provides detailed application notes and a general experimental protocol for the palladium-catalyzed Sonogashira coupling of this compound with various terminal alkynes.
Representative Reaction Scheme
The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is depicted below:
Experimental Protocols
This protocol provides a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials and Reagents
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Reaction Setup and Procedure
-
To a dry, two- or three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and an inert gas inlet, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equiv), and copper(I) iodide (0.10 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous solvent (e.g., DMF) via syringe, followed by the amine base (e.g., Et₃N, 3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.
-
Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (typically 2-12 hours). Monitor the progress of the reaction by TLC.
Workup and Purification
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkynyl-1,5-naphthyridine.
Data Presentation
The following table summarizes typical reaction conditions and hypothetical yields for the Sonogashira coupling of this compound with various terminal alkynes, based on analogous reactions with similar heterocyclic halides.
| Entry | Terminal Alkyne (R) | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | 10 | Et₃N | DMF | 80 | 6 | 85 |
| 2 | 4-Ethynylanisole | Pd(PPh₃)₄ (3) | - | 6 | DIPEA | THF | 65 | 8 | 82 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | 10 | Et₃N | DMF/THF | 70 | 12 | 75 |
| 4 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) | XPhos (4) | 5 | Cs₂CO₃ | Dioxane | 100 | 4 | 90 |
| 5 | 3-Ethynylpyridine | PdCl₂(dppf) (3) | - | 6 | Et₃N | DMF | 90 | 5 | 78 |
Visualizations
Experimental Workflow
Catalytic Cycle of the Sonogashira Coupling
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Iodo-1,5-naphthyridine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the synthesis of arylamines from aryl halides or pseudohalides and a wide range of amine coupling partners, offering significant advantages over traditional methods such as nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[2][3] The 1,5-naphthyridine scaffold is a prevalent motif in numerous biologically active compounds, and the introduction of an amino group at the 3-position is a key step in the synthesis of various drug candidates and functional materials. This document provides detailed protocols and application notes for the Buchwald-Hartwig amination of 3-iodo-1,5-naphthyridine with various primary amines.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle. The reaction involves the coupling of this compound with a primary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results for the amination of heteroaryl halides.[1]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Representative Quantitative Data
The following table summarizes representative yields for the Buchwald-Hartwig amination of this compound with a selection of primary amines under optimized conditions. Please note that these are illustrative examples, and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Primary Amine (R-NH₂) | Product | Representative Yield (%) |
| 1 | n-Butylamine | N-Butyl-1,5-naphthyridin-3-amine | 85 |
| 2 | Cyclohexylamine | N-Cyclohexyl-1,5-naphthyridin-3-amine | 82 |
| 3 | Benzylamine | N-Benzyl-1,5-naphthyridin-3-amine | 90 |
| 4 | Aniline | N-Phenyl-1,5-naphthyridin-3-amine | 78 |
| 5 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-1,5-naphthyridin-3-amine | 88 |
| 6 | 4-Chloroaniline | N-(4-Chlorophenyl)-1,5-naphthyridin-3-amine | 75 |
Experimental Protocols
General Considerations:
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. All glassware should be oven-dried.
Materials:
-
This compound
-
Primary amine (e.g., n-butylamine, aniline)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
General Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Amine Addition: Add the primary amine (1.2 mmol, 1.2 equiv) via syringe. If the amine is a solid, it can be added in step 1 with the other solid reagents.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 100-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 3-amino-1,5-naphthyridine derivative.
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst and/or ligand loading. Screening different ligands (e.g., RuPhos, BrettPhos) or bases (e.g., K₃PO₄, Cs₂CO₃) may also improve the outcome. The reaction temperature and time can also be optimized.
-
Side Reactions: The formation of dehalogenated starting material can sometimes be observed. This may be minimized by ensuring strictly anhydrous and anaerobic conditions and by optimizing the choice of ligand and base.
-
Poor Solubility: If the starting materials or intermediates have poor solubility in the chosen solvent, a different solvent system (e.g., dioxane, t-butanol) or a co-solvent may be beneficial.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Always consult the Safety Data Sheet (SDS) for all chemicals used.
References
Application Notes and Protocols for the Synthesis of 3-Aryl-1,5-Naphthyridines using 3-Iodo-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The introduction of aryl substituents at the 3-position of the 1,5-naphthyridine core can significantly modulate the physicochemical and pharmacological properties of these molecules, making the development of efficient synthetic routes to 3-aryl-1,5-naphthyridines a key focus in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of 3-aryl-1,5-naphthyridines via palladium-catalyzed cross-coupling reactions of 3-iodo-1,5-naphthyridine. The protocols for Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings are presented, offering a versatile toolkit for the diversification of the 1,5-naphthyridine core.
General Reaction Scheme
The synthesis of 3-aryl-1,5-naphthyridines from this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. The general transformation is depicted below:
Caption: General scheme for the synthesis of 3-aryl-1,5-naphthyridines.
Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura, Stille, Heck, and Sonogashira coupling reactions of this compound with various coupling partners. While specific data for this compound is limited in the literature, the following data is compiled based on reactions with analogous iodo-heterocycles and provides a strong starting point for reaction optimization.[1][2]
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 10 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 78 |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF | 120 | 8 | 88 |
Table 2: Stille Coupling of this compound with Organostannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 18 | 75 |
| 2 | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | DMF | 100 | 24 | 82 |
| 3 | (2-Thienyl)tributylstannane | PdCl₂(PPh₃)₂ (5) | - | 1,4-Dioxane | 100 | 16 | 68 |
| 4 | Vinyltributylstannane | Pd(PPh₃)₄ (5) | - | THF | 80 | 12 | 79 |
Table 3: Heck Coupling of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N (2) | DMF | 120 | 24 | 65 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | K₂CO₃ (2) | DMA | 130 | 18 | 72 |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ (5) | NaOAc (2) | NMP | 140 | 36 | 55 |
Table 4: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3) | THF | 60 | 8 | 88 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Piperidine (3) | DMF | 80 | 12 | 76 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3) | Toluene | 70 | 10 | 91 |
Experimental Protocols
The following are detailed, adaptable protocols for the palladium-catalyzed cross-coupling reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[3][4]
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, Ethanol, and Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Degassing: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed 4:1:1 mixture of toluene:ethanol:water (10 mL).
-
Reaction: Heat the mixture to 100°C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-1,5-naphthyridine.
Protocol 2: Stille Coupling
This protocol provides a general method for the Stille coupling of this compound with an organostannane.[5][6]
Materials:
-
This compound
-
Organostannane (e.g., Phenyltributylstannane)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene or DMF
-
Anhydrous sodium sulfate
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous toluene (10 mL).
-
Reagent Addition: Add the organostannane (1.1 mmol, 1.1 eq) via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 110°C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (3 x 15 mL) to remove tin byproducts, followed by brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1,5-naphthyridine.
Protocol 3: Heck Coupling
This protocol outlines a general procedure for the Heck coupling of this compound with an alkene.[7][8]
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate
-
Sealed tube or microwave vial
-
Magnetic stirrer and heating block or microwave reactor
Procedure:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 eq), the alkene (1.5 mmol, 1.5 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and triethylamine (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add anhydrous DMF (5 mL).
-
Degassing: Purge the mixture with argon or nitrogen for 15 minutes.
-
Reaction: Seal the tube and heat the mixture to 120°C with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkenyl-1,5-naphthyridine.
Protocol 4: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[9][10]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous THF or DMF
-
Anhydrous sodium sulfate
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).
-
Solvent and Base Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 eq).
-
Reagent Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq) via syringe.
-
Reaction: Stir the reaction mixture at 60°C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate and partition the residue between ethyl acetate (30 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 3-alkynyl-1,5-naphthyridine.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis of 3-Aryl-1,5-Naphthyridines
Caption: A typical experimental workflow for the synthesis of 3-aryl-1,5-naphthyridines.
Conclusion
The protocols detailed in this document provide a comprehensive guide for the synthesis of 3-aryl-1,5-naphthyridines from this compound. The Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions offer a powerful and versatile platform for the introduction of a wide range of aryl, vinyl, and alkynyl substituents at the 3-position of the 1,5-naphthyridine core. These methods are invaluable for researchers in drug discovery and materials science for the generation of novel and diverse libraries of 1,5-naphthyridine derivatives for further investigation. It is recommended to perform small-scale optimization of the reaction conditions for each specific substrate combination to achieve the best possible yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Iodo-1,5-naphthyridine as a Precursor for Advanced OLED Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 3-iodo-1,5-naphthyridine as a key building block for novel Organic Light-Emitting Diode (OLED) materials. The protocols detailed herein are based on established palladium-catalyzed cross-coupling reactions, which are versatile methods for creating the donor-acceptor architectures commonly employed in high-performance OLED emitters.
Introduction
The 1,5-naphthyridine moiety is an electron-deficient heterocycle that has garnered significant interest in materials science. Its inherent electronic properties make it an excellent acceptor unit in donor-acceptor (D-A) type molecules, which are crucial for developing efficient thermally activated delayed fluorescence (TADF) emitters for next-generation OLEDs. The presence of an iodine atom at the 3-position of the 1,5-naphthyridine core provides a reactive handle for introducing various donor groups through well-established cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the fine-tuning of the photophysical and electronic properties of the resulting materials, enabling the development of emitters with tailored emission colors and enhanced device performance.
Synthesis of the Precursor: this compound
While a direct, high-yield synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be adapted from methodologies for the iodination of other aza-heterocycles. A common approach involves the direct iodination of the parent 1,5-naphthyridine heterocycle.
Proposed Experimental Protocol: Direct Iodination of 1,5-Naphthyridine
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,5-naphthyridine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: To the stirred solution, add N-iodosuccinimide (NIS) (1.2-1.5 eq.).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a stirred aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Application in OLED Material Synthesis: Cross-Coupling Reactions
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions to synthesize donor-acceptor type OLED emitters. The following sections detail generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted 1,5-Naphthyridines
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl donor moieties.
-
Reaction Setup: To a microwave vial or a Schlenk flask, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2-3 eq.) or K₂CO₃ (2-3 eq.).
-
Solvent: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS. Microwave irradiation can also be employed to accelerate the reaction.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Experimental workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Synthesis of Amino-Substituted 1,5-Naphthyridines
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, enabling the attachment of various amine-containing donor groups, such as carbazoles, phenoxazines, and phenothiazines.[1][2]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired primary or secondary amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄) (1.5-3.0 eq.) in a Schlenk flask.
-
Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. The filtrate is then washed with water and brine, dried, and concentrated. The resulting crude product is purified by column chromatography.
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 3-Iodo-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-iodo-1,5-naphthyridine as a key intermediate in the synthesis of potent kinase inhibitors. The 1,5-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, frequently appearing in molecules targeting various protein kinases. The iodo-substituent at the 3-position serves as a versatile chemical handle for introducing molecular diversity through modern cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Core Applications & Synthetic Strategy
This compound is an ideal precursor for generating libraries of kinase inhibitors via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions allow for the efficient formation of C-C and C-N bonds, respectively. This strategy has been successfully employed to develop potent inhibitors for several kinase families, most notably the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in various pathologies, including cancer and fibrosis, making it a critical target in drug discovery.[2]
The general synthetic workflow involves coupling the this compound core with a variety of boronic acids/esters or amines to generate the final inhibitor compounds.
References
Application Note: Palladium-Catalyzed Heck Reaction of 3-Iodo-1,5-naphthyridine
Abstract
This application note provides a detailed protocol for the palladium-catalyzed Heck reaction of 3-iodo-1,5-naphthyridine with various alkenes. The 1,5-naphthyridine scaffold is a significant structural motif in medicinal chemistry and drug development. The Heck reaction offers a powerful and versatile method for the C-C bond formation, enabling the introduction of diverse vinyl functionalities at the 3-position of the 1,5-naphthyridine core. This protocol outlines the general reaction setup, purification, and characterization of the resulting 3-vinyl-1,5-naphthyridine derivatives.
Introduction
The Mizoroki-Heck reaction is a Nobel Prize-winning cross-coupling reaction that involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1][2] This transformation is a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. The reaction typically proceeds through a catalytic cycle involving oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to afford the product and regenerate the active catalyst.[1]
The 1,5-naphthyridine core is present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The functionalization of this heterocyclic system is of great interest to researchers in drug discovery. The Heck reaction provides a direct method for the vinylation of the 1,5-naphthyridine ring system, yielding valuable intermediates for further synthetic transformations. While a specific protocol for this compound is not extensively documented, successful Heck couplings have been reported for structurally similar azaheterocycles, such as other halo-naphthyridines and iodopyridines. This note provides a generalized protocol based on these analogous reactions.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Heck reaction of various aryl iodides with common alkenes, providing a baseline for the reaction of this compound.
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Methyl acrylate | Pd(OAc)₂ (2) | Et₃N | NMP | 100 | 12 | ~95 |
| 2 | Iodobenzene | Styrene | PdCl₂(PPh₃)₂ (1.5) | K₂CO₃ | DMF/H₂O | 100 | 12 | ~96 |
| 3 | 4-Iodoanisole | n-Butyl acrylate | PdCl₂ (0.4) | Et₃N | [bmim][PF₆] | 120 | 3 | ~90 |
| 4 | 2-Iodopyridine | Styrene | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 120 | 24 | ~70-80 |
| 5 | 3-Iodopyridine | Methyl acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 110 | 16 | ~85 |
Experimental Protocols
General Procedure for the Heck Reaction of this compound
This protocol describes a general method for the Heck coupling of this compound with a generic alkene (e.g., styrene or an acrylate).
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate, butyl acrylate) (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2-3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the desired alkene (1.2 mmol), and a magnetic stir bar.
-
Add the palladium catalyst, palladium(II) acetate (0.02 mmol, 2 mol%).
-
Add the base, triethylamine (2.0 mmol) or potassium carbonate (2.0 mmol).
-
Add the anhydrous solvent, DMF or NMP (5-10 mL).
-
Fit the flask with a condenser and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-vinyl-1,5-naphthyridine derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and MS).
Mandatory Visualization
Caption: Experimental workflow for the Heck reaction of this compound.
Conclusion
The described protocol provides a reliable and adaptable method for the synthesis of 3-vinyl-1,5-naphthyridine derivatives via a palladium-catalyzed Heck reaction. This procedure is expected to be applicable to a range of alkene coupling partners, providing a valuable tool for the synthesis of novel compounds for drug discovery and development. Researchers should note that optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
References
Application Notes and Protocols for Copper-Free Sonogashira Coupling of Iodo-naphthyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2][4] Traditionally, the Sonogashira reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[2][3] However, the use of copper can lead to several drawbacks, including the formation of undesirable alkyne homocoupling byproducts (Glaser coupling), catalyst deactivation, and difficulties in removing residual copper from the final products, which is a significant concern in the synthesis of active pharmaceutical ingredients (APIs).[3][5]
To address these challenges, significant efforts have been directed towards the development of copper-free Sonogashira coupling protocols.[1][2][4] These methods offer cleaner reaction profiles, simplified purification procedures, and are more environmentally benign.[6] This document provides detailed application notes and protocols for the copper-free Sonogashira coupling of iodo-naphthyridines, a key structural motif in many biologically active compounds.
Catalytic Cycle of Copper-Free Sonogashira Coupling
The catalytic cycle of the copper-free Sonogashira reaction is believed to proceed through a palladium(0)/palladium(II) cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the iodo-naphthyridine to form a Pd(II) intermediate.
-
Deprotonation: A base deprotonates the terminal alkyne to generate an acetylide.
-
Transmetalation (or equivalent): In the absence of copper, the mechanism of alkyne transfer to the palladium center is debated. It may involve direct reaction of the acetylide with the Pd(II) complex or the formation of a palladium-acetylide complex through other pathways.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated naphthyridine and regenerate the active Pd(0) catalyst.
Caption: Catalytic cycle for the copper-free Sonogashira coupling.
Key Reaction Parameters and Optimization
Several factors influence the efficiency of the copper-free Sonogashira coupling of iodo-naphthyridines. Careful optimization of these parameters is crucial for achieving high yields and purity.
Palladium Catalyst
The choice of the palladium source is critical. Both Pd(0) and Pd(II) precatalysts can be used, as Pd(II) is typically reduced in situ to the active Pd(0) species. Common catalysts include:
-
Pd(PPh₃)₄: Often effective but can be air-sensitive.
-
PdCl₂(PPh₃)₂: A stable and widely used precatalyst.[7]
-
Pd(OAc)₂: A common and relatively inexpensive palladium source.
-
Pd₂(dba)₃: A versatile Pd(0) source.[8]
-
[DTBNpP]Pd(crotyl)Cl: An air-stable, monoligated precatalyst enabling room-temperature couplings.[5]
-
Pd/C: A heterogeneous catalyst that simplifies product purification.[9]
Ligands
Phosphine ligands are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle. The steric and electronic properties of the ligand can significantly impact the reaction outcome.
-
Triphenylphosphine (PPh₃): A standard and widely used ligand.
-
Bulky electron-rich phosphines (e.g., cataCXium A, X-Phos): Can improve catalytic activity, especially for challenging substrates.[10]
-
Ligand-free conditions: In some cases, particularly with heterogeneous catalysts like Pd/C, the reaction can proceed efficiently without an external ligand.[9]
Base
The base plays a crucial role in deprotonating the terminal alkyne. A variety of organic and inorganic bases can be used.
-
Inorganic bases: K₂CO₃, Cs₂CO₃, K₃PO₄, and Na₃PO₄ are often effective.[9][10]
-
Organic amines: While often used in traditional Sonogashira reactions, copper-free protocols frequently employ inorganic bases to avoid potential side reactions and purification issues.[1][2][4]
Solvent
The choice of solvent depends on the solubility of the substrates and reagents.
-
Aprotic polar solvents: DMF, DMSO, and 1,4-dioxane are commonly used.[5][10][11]
-
Ethereal solvents: THF and 2-MeTHF are also effective.[10]
-
Green solvents: Water and ethanol-water mixtures have been successfully employed for more environmentally friendly protocols.[8][9][12]
Summary of Reaction Conditions
The following tables summarize various copper-free Sonogashira coupling conditions reported for aryl iodides, which can be adapted for iodo-naphthyridines.
Table 1: Palladium Catalysts and Ligands
| Catalyst | Ligand | Catalyst Loading (mol%) | Notes |
| Pd(CH₃CN)₂Cl₂ | cataCXium A | 0.25 - 2.5 | Effective at room temperature.[10] |
| Pd/C | None | 0.2 - 0.4 | Heterogeneous, ligand- and amine-free.[9] |
| [DTBNpP]Pd(crotyl)Cl | None (precatalyst) | 0.5 - 5 | Air-stable, allows for room temperature reactions.[5] |
| PdCl₂(PPh₃)₂ | None (ligand included) | 3 | Effective under solvent-free conditions.[7] |
| Pd₂(dba)₃ | None | 0.5 | Used in aqueous media under aerobic conditions.[8] |
Table 2: Bases and Solvents
| Base | Solvent | Temperature (°C) | Notes |
| Cs₂CO₃ | 1,4-Dioxane or 2-MeTHF | Room Temperature | Amine-free conditions.[10] |
| Na₃PO₄ | Isopropanol/Water | 80 | Ligand-, copper-, and amine-free with Pd/C.[9] |
| K₂CO₃ | Ethanol | Room Temperature | With a PVP-supported palladium nanoparticle catalyst.[9] |
| TMP (2,2,6,6-Tetramethylpiperidine) | DMSO | Room Temperature | With [DTBNpP]Pd(crotyl)Cl catalyst.[5] |
| K₃PO₄·7H₂O | Ethanol/Water | 80 | Phosphine-free, aerobic conditions.[8] |
| TBAF (Tetrabutylammonium fluoride) | None (Solvent-free) | Not specified | Acts as a base and phase-transfer catalyst.[7] |
Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling of an Iodo-naphthyridine
This protocol provides a general starting point for the copper-free Sonogashira coupling of an iodo-naphthyridine with a terminal alkyne. Optimization of the reaction conditions may be necessary for specific substrates.
Caption: General experimental workflow for copper-free Sonogashira coupling.
Materials:
-
Iodo-naphthyridine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂, 2.5 mol%)
-
Ligand (e.g., cataCXium A, 5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or 2-MeTHF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry reaction flask, add the iodo-naphthyridine, palladium catalyst, ligand (if used), and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Addition of Reagents: Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.
-
Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 80-90 °C) until the starting material is consumed as monitored by TLC or LC-MS.[11] Reaction times can vary from a few hours to 48 hours.[10]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a heterogeneous catalyst like Pd/C was used, filter the reaction mixture through a pad of Celite.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired alkynylated naphthyridine.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Conclusion
Copper-free Sonogashira coupling reactions provide a robust and efficient method for the synthesis of alkynylated naphthyridines. By eliminating the copper co-catalyst, these protocols offer significant advantages in terms of product purity and environmental impact. The choice of palladium catalyst, ligand, base, and solvent should be carefully considered and optimized for each specific substrate combination to achieve the best results. The detailed protocols and data presented here serve as a valuable resource for researchers in medicinal chemistry and materials science for the development of novel naphthyridine-based compounds.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. researchgate.net [researchgate.net]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cetjournal.it [cetjournal.it]
- 12. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorescent 1,5-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis, photophysical properties, and potential applications of fluorescent 1,5-naphthyridine derivatives. The protocols outlined below are intended to serve as a guide for the synthesis and characterization of these versatile compounds, which have garnered significant interest in fields ranging from materials science to drug discovery due to their unique optical and biological properties.
Introduction
1,5-Naphthyridines are a class of heterocyclic compounds containing two nitrogen atoms in a bicyclic aromatic system. The rigid, planar structure of the 1,5-naphthyridine core provides an excellent scaffold for the development of fluorescent molecules. By introducing various substituents at different positions on the naphthyridine ring, it is possible to tune their photophysical properties, such as absorption and emission wavelengths, quantum yields, and fluorescence lifetimes. These fluorescent derivatives have shown promise as organic light-emitting diode (OLED) materials, fluorescent probes for cellular imaging, and as potential therapeutic agents.[1]
Data Presentation: Photophysical Properties
The photophysical properties of representative fluorescent 1,5-naphthyridine derivatives are summarized in the table below. This data allows for a direct comparison of their key fluorescence characteristics.
| Compound ID | Substituent(s) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| 1a | 4,8-di(phenyl) | 311 | 434 | - | Dichloromethane | [2] |
| 1b | 4,8-di(4-methylphenyl) | 313 | 436 | - | Dichloromethane | [2] |
| 1c | 4,8-di(4-methoxyphenyl) | 320 | 443 | - | Dichloromethane | [2] |
| 1d | 4,8-di(naphthalen-1-yl) | 308 | 458 | - | Dichloromethane | [2] |
| 1e | 4,8-di(pyren-1-yl) | 318 | 521 | - | Dichloromethane | [2] |
| 2a | 2,7-di(9,9-dimethylacridin-10(9H)-yl)-1,8-naphthyridine (DMAC-ND) | - | 476 | 0.85 | Toluene | [3] |
| 2b | 2,7-di(10H-phenothiazin-10-yl)-1,8-naphthyridine (PTZ-ND) | - | 524 | 0.61 | Toluene | [3] |
| 2c | 2,7-di(10H-phenoxazin-10-yl)-1,8-naphthyridine (PXZ-ND) | - | 550 | 0.43 | Toluene | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of key fluorescent 1,5-naphthyridine derivatives are provided below. These protocols are based on established synthetic strategies such as the Suzuki-Miyaura cross-coupling and the Skraup-Doebner-von Miller reaction.
Protocol 1: Synthesis of 4,8-disubstituted-1,5-naphthyridines via Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 4,8-diaryl-1,5-naphthyridines from 4,8-dibromo-1,5-naphthyridine and the corresponding arylboronic acids.[2][4]
Materials:
-
4,8-dibromo-1,5-naphthyridine
-
Arylboronic acid (e.g., phenylboronic acid, 2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Potassium carbonate (K₂CO₃, 4 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM)
-
Hexane
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 4,8-dibromo-1,5-naphthyridine (1.0 mmol), the corresponding arylboronic acid (2.2 mmol), and potassium carbonate (4.0 mmol).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Add palladium(II) acetate (0.05 mmol, 5 mol%).
-
To the flask, add a degassed mixture of DMF and water (4:1, 10 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into 50 mL of water.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to afford the desired 4,8-diaryl-1,5-naphthyridine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2,6-Dimethyl-1,5-naphthyridine via Skraup-Doebner-von Miller Reaction
This protocol outlines a classical method for the synthesis of the 1,5-naphthyridine core, which can be further functionalized to produce fluorescent derivatives.[5][6]
Materials:
-
3-Amino-4-methylpyridine
-
Crotonaldehyde
-
Concentrated sulfuric acid
-
Nitrobenzene (oxidizing agent)
-
Sodium hydroxide solution (40%)
-
Standard glassware for reflux and distillation
-
Heating mantle
Procedure:
-
Caution: This reaction can be highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a round-bottom flask equipped with a reflux condenser, carefully add concentrated sulfuric acid to 3-amino-4-methylpyridine (1.0 mol) with cooling.
-
Slowly add nitrobenzene (1.2 mol) to the mixture.
-
Gradually add crotonaldehyde (2.5 mol) to the stirred mixture. The addition should be controlled to maintain a manageable reaction temperature.
-
After the initial exothermic reaction subsides, heat the mixture to 140-150 °C for 3-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Make the solution alkaline by the slow addition of a 40% sodium hydroxide solution while cooling in an ice bath.
-
Perform a steam distillation to isolate the crude product.
-
Extract the distillate with dichloromethane or ether.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield 2,6-dimethyl-1,5-naphthyridine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.
Visualizations
Synthesis Workflow: Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the general workflow for the synthesis of 4,8-disubstituted-1,5-naphthyridines.
Caption: General workflow for the synthesis of 4,8-diaryl-1,5-naphthyridines.
Mechanism of Action: Topoisomerase I Inhibition
While a classical signaling pathway has not been elucidated for these compounds, some 1,5-naphthyridine derivatives have been shown to act as Topoisomerase I (Top1) inhibitors.[7][8] The following diagram illustrates this mechanism of action.
Caption: Proposed mechanism of Topoisomerase I inhibition by 1,5-naphthyridine derivatives.
References
- 1. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 2. Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rdkit-tutorials/notebooks/003_SMARTS_ReactionsExamples.ipynb at master · rdkit/rdkit-tutorials · GitHub [github.com]
- 5. mdpi.com [mdpi.com]
- 6. iipseries.org [iipseries.org]
- 7. Chemistry Design Software | Dotmatics [dotmatics.com]
- 8. jptcp.com [jptcp.com]
Application Notes and Protocols for Ligand Selection in Suzuki Coupling of 3-Iodo-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a significant pharmacophore found in numerous biologically active compounds. The functionalization of this heterocyclic system via cross-coupling reactions is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura coupling, a powerful and versatile method for the formation of carbon-carbon bonds, is particularly well-suited for the arylation and vinylation of the 1,5-naphthyridine core. This application note provides a detailed guide for the selection of ligands for the Suzuki coupling of 3-iodo-1,5-naphthyridine, an important intermediate in the synthesis of novel drug candidates.
The choice of ligand is critical in the Suzuki-Miyaura coupling as it influences the stability and activity of the palladium catalyst. The ligand's steric and electronic properties can significantly impact the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. For an electron-deficient substrate like this compound, the selection of an appropriate ligand is paramount to achieving high yields and reaction efficiency. This document summarizes quantitative data for various ligand systems, provides detailed experimental protocols, and includes visual aids to facilitate understanding of the reaction and experimental workflows.
Ligand Selection and Performance Data
The successful Suzuki coupling of this compound hinges on the selection of a suitable palladium catalyst and, most importantly, the ancillary ligand. Both phosphine-based and N-heterocyclic carbene (NHC) ligands have been successfully employed for the coupling of challenging heteroaryl halides.
Phosphine Ligands: Bulky, electron-rich phosphine ligands are known to enhance the rate of oxidative addition and reductive elimination. Buchwald's biaryl phosphine ligands, such as SPhos and XPhos, are particularly effective for coupling sterically hindered and electron-deficient substrates.[1][2]
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form strong bonds with the palladium center, leading to highly stable and active catalysts.[1] They have demonstrated excellent performance in the coupling of electron-deficient heterocycles.[1]
The following tables provide a comparative overview of the performance of various ligands in Suzuki coupling reactions of analogous iodo-heterocycles. These data serve as a strong starting point for optimizing the reaction for this compound.
Table 1: Performance of Phosphine Ligands in Suzuki Coupling of Iodo-Heterocycles
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12-24 | Moderate to Good | [3] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT - 100 | 2 - 24 | High | [4] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 60 - 100 | 5 - 24 | High | [5][6] |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | RT | 2 | High | [7] |
| dppf | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 80 - 110 | 12 | Good | [5] |
Table 2: Performance of NHC Ligands in Suzuki Coupling of Heteroaryl Halides
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| IMes | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 12 | High | [7] |
| SIMes | (NHC)Pd(allyl)Cl | KF | Toluene/H₂O | RT | 12 | High | [8] |
| IPr | (NHC)Pd(cin)Cl | K₂CO₃ | 2-MeTHF | 60 | 12 | High | [9] |
| SIPr | (NHC)Pd(allyl)Cl | KF | Toluene/H₂O | RT | 12 | High | [8] |
| IPent | (IPent-H)₂Pd₂Cl₆ | KOH | Dioxane | 55-60 | 12 | High |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound. Optimization of reaction conditions (catalyst loading, base, solvent, temperature, and reaction time) is recommended for specific substrates.
Protocol 1: General Procedure using a Phosphine Ligand
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (1.2 - 2.4 equivalents relative to Pd)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)
-
Reaction vessel (e.g., Schlenk tube, microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precursor and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel.
-
Add the remaining degassed solvent to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)
-
2M Aqueous sodium carbonate solution
-
1,4-Dioxane
-
Microwave vial with a crimp cap
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, and the palladium catalyst.[3]
-
Add 1,4-dioxane and the 2M aqueous sodium carbonate solution.[10]
-
Seal the vial with a crimp cap.
-
Place the vial in the microwave reactor and irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 40 minutes) with stirring.[10]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Ligand Screening
Caption: A systematic workflow for the comparative screening of ligands.
Conclusion
The selection of an appropriate ligand is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. While biaryl phosphine ligands such as SPhos and XPhos are highly versatile and effective for a broad range of substrates, NHC ligands can offer enhanced stability and activity for challenging electron-deficient heterocycles.[1][4] The provided data tables and experimental protocols offer a solid foundation for researchers to develop and optimize their synthetic routes towards novel 1,5-naphthyridine derivatives. A systematic screening of ligands, as outlined in the experimental workflow, is recommended to identify the optimal conditions for a specific substrate combination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Base and Solvent Effects in the Amination of 3-Iodo-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds and pharmaceuticals. The introduction of an amino group at the 3-position is a key step in the synthesis of various derivatives with potential therapeutic applications. The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of C-N bonds, particularly for the coupling of aryl halides with amines. This protocol focuses on the palladium-catalyzed amination of 3-iodo-1,5-naphthyridine, providing insights into the critical roles of bases and solvents in achieving optimal reaction outcomes. Understanding these effects is paramount for reaction optimization, enabling higher yields, shorter reaction times, and improved purity of the desired 3-amino-1,5-naphthyridine derivatives.
Key Reaction Parameters
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the reaction conditions. The choice of base and solvent, in conjunction with the palladium catalyst and ligand system, dictates the efficiency of the catalytic cycle and can significantly influence the yield and side-product formation.
Base Effects
The primary role of the base in the Buchwald-Hartwig amination is to deprotonate the amine nucleophile, forming the corresponding amide in the catalytic cycle. The strength and nature of the base can impact the rate of this deprotonation and the overall catalytic turnover. Common bases employed in these reactions include alkali metal alkoxides and carbonates.
-
Strong Bases (e.g., Sodium tert-butoxide, NaOtBu): These bases are highly effective at deprotonating a wide range of amines, often leading to faster reaction rates. However, their high reactivity can sometimes promote side reactions or be incompatible with sensitive functional groups.
-
Weaker Bases (e.g., Cesium Carbonate, Cs₂CO₃; Potassium Carbonate, K₂CO₃): These bases offer a milder alternative and are often suitable for substrates with base-sensitive functionalities. While they may require higher reaction temperatures or longer reaction times, they can lead to cleaner reactions with fewer byproducts.
Solvent Effects
The solvent plays a crucial role in solubilizing the reactants and the catalyst system, and its polarity can influence the stability of intermediates in the catalytic cycle. Aprotic solvents are typically used to avoid interference with the reactive intermediates.
-
Aromatic Hydrocarbons (e.g., Toluene, Xylene): These non-polar solvents are widely used and are effective for many Buchwald-Hartwig reactions. Their higher boiling points are advantageous for reactions requiring elevated temperatures.
-
Ethers (e.g., 1,4-Dioxane, Tetrahydrofuran, THF): These polar aprotic solvents can enhance the solubility of the catalyst and reagents. Dioxane is a common choice due to its higher boiling point compared to THF.
-
Amides (e.g., N,N-Dimethylformamide, DMF; N,N-Dimethylacetamide, DMAc): These highly polar aprotic solvents can be beneficial for challenging couplings, but their coordinating nature can sometimes interfere with the catalyst.
Data Presentation: Influence of Base and Solvent on Reaction Yield
The following tables summarize the expected trends in reaction yield for the amination of this compound with a generic primary amine under various base and solvent conditions. These are representative data based on general principles of the Buchwald-Hartwig reaction applied to similar heterocyclic systems.
Table 1: Effect of Different Bases on the Amination of this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOtBu | Toluene | 100 | 12 | 92 |
| 2 | Cs₂CO₃ | Toluene | 110 | 24 | 85 |
| 3 | K₂CO₃ | Toluene | 110 | 24 | 78 |
| 4 | K₃PO₄ | Toluene | 110 | 24 | 81 |
Table 2: Effect of Different Solvents on the Amination of this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOtBu | Toluene | 100 | 12 | 92 |
| 2 | NaOtBu | 1,4-Dioxane | 100 | 12 | 88 |
| 3 | NaOtBu | DMF | 100 | 12 | 75 |
| 4 | NaOtBu | THF | 65 | 24 | 65 |
Experimental Protocols
The following is a general protocol for the palladium-catalyzed amination of this compound. Researchers should optimize the conditions based on the specific amine and desired scale.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2 times the moles of palladium), and the base (1.5-2.5 equivalents).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 equivalent), the amine (1.1-1.5 equivalents), and the anhydrous solvent.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-1,5-naphthyridine derivative.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination of this compound.
Logical Relationship of Base and Solvent to Reaction Outcome
Caption: Influence of base and solvent selection on the outcome of the amination reaction.
Application of 3-Iodo-1,5-naphthyridine in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This document outlines the application of 3-iodo-1,5-naphthyridine as a versatile building block in the synthesis of bioactive compounds, particularly focusing on its utility in developing kinase inhibitors. The strategic placement of the iodine atom at the 3-position of the 1,5-naphthyridine core allows for facile carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space and the generation of potent and selective therapeutic agents.
Introduction to 1,5-Naphthyridines in Medicinal Chemistry
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Notably, the 1,5-naphthyridine core has been identified as a promising scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
This compound as a Key Intermediate
This compound serves as a key precursor for the synthesis of 3-substituted 1,5-naphthyridine derivatives. The iodo group is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and alkenyl substituents at the 3-position, which is crucial for modulating the biological activity and pharmacokinetic properties of the resulting compounds.
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors. For instance, the 1,5-naphthyridine scaffold has been explored for the development of c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and migration. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers. The synthesis of a library of 3-substituted 1,5-naphthyridine derivatives allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective c-Met inhibitors.
Quantitative Data Summary
The following table summarizes the biological activity of selected 1,5-naphthyridine and related naphthyridine derivatives as kinase inhibitors, demonstrating the potential of this scaffold in drug discovery. While the specific starting material for all the listed compounds may not be this compound, they highlight the therapeutic potential of the substituted 1,5-naphthyridine core.
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| 1,5-Naphthyridine Derivative | ALK5 | 4 | - | [1] |
| 1,5-Naphthyridine Derivative | ALK5 | 6 | - | [1] |
| 1,6-Naphthyridinone Derivative | MET | 7.1 | - | [2] |
| 1,6-Naphthyridinone Derivative | MET | 9.8 | - | [2] |
| 1,6-Naphthyridine Derivative | c-Met | 2600 | - | [3] |
| 1,5-Naphthyridine Derivative | Leishmanial TopIB | 580 | L. infantum | [4] |
Note: The data presented is a selection from various sources to illustrate the potential of the naphthyridine scaffold. For detailed information, please refer to the cited literature.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura, Sonogashira, and Heck reactions using this compound as the starting material. These protocols are based on established procedures for similar iodo-heterocycles and may require optimization for specific substrates and coupling partners.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-1,5-naphthyridines
This reaction is ideal for introducing aryl or heteroaryl moieties.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the solvent to the mixture.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.10 equiv.) under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 3-Alkynyl-1,5-naphthyridines
This reaction is used to introduce terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in the chosen solvent, add the base.
-
Degas the solution with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.02-0.05 equiv.) and CuI (0.04-0.10 equiv.) under the inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling: Synthesis of 3-Alkenyl-1,5-naphthyridines
This reaction allows for the introduction of an alkene moiety.
Materials:
-
This compound
-
Alkene (e.g., acrylate, styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (if not using a pre-formed catalyst complex)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the phosphine ligand (if required) in the solvent.
-
Add the base to the reaction mixture.
-
Degas the mixture with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Signaling Pathway Diagram
Caption: Simplified kinase signaling pathway and the inhibitory action of 3-substituted 1,5-naphthyridine derivatives.
Experimental Workflow Diagram
References
- 1. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Iodo-1,5-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of Suzuki coupling reactions involving 3-Iodo-1,5-naphthyridine.
Frequently Asked Questions (FAQs)
Q1: What are good starting conditions for the Suzuki coupling of this compound?
A1: A reliable starting point for the Suzuki coupling of this compound involves using a palladium catalyst with a suitable phosphine ligand, a base, and an appropriate solvent system. A common set of initial conditions to try would be Pd(PPh₃)₄ or PdCl₂(dppf) as the catalyst, an inorganic base such as K₂CO₃ or Cs₂CO₃, and a solvent mixture like 1,4-dioxane/water or toluene/water.[1][2] The reaction is typically heated to a temperature between 80-120 °C.[3]
Q2: Do I need to protect the nitrogen atoms on the 1,5-naphthyridine ring?
A2: Generally, N-protection is not strictly necessary for Suzuki couplings with nitrogen-containing heterocycles like naphthyridines. The lone pairs on the nitrogen atoms can sometimes coordinate to the palladium center, potentially inhibiting the catalytic cycle. However, many successful couplings are achieved without protection.[2] If you suspect catalyst inhibition is an issue leading to low yield, you might consider using a bulky ligand that can help prevent the naphthyridine from coordinating to the palladium.
Q3: What are the most common side reactions to expect?
A3: Common side reactions in Suzuki couplings include homocoupling of the boronic acid, dehalogenation of the this compound, and protodeboronation of the boronic acid.[2][4] Homocoupling is often promoted by the presence of oxygen.[2] Dehalogenation can occur under harsh basic conditions or at elevated temperatures. Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be an issue with certain boronic acids, especially under prolonged heating or in the presence of excess water.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Question: My reaction shows little to no consumption of the this compound. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Suzuki coupling reaction can stem from several factors, primarily related to the catalyst, base, or reaction conditions.[2] Since this compound is an electron-deficient halide due to the presence of the nitrogen atoms, the oxidative addition step of the catalytic cycle should be relatively favorable.[6] Therefore, other steps in the cycle are more likely to be the source of the problem.
Possible Causes and Recommended Solutions:
-
Inactive Catalyst: The palladium catalyst is central to the reaction.[2]
-
Solution 1: Catalyst Choice: While Pd(PPh₃)₄ is a common choice, for heteroaryl halides, more electron-rich and bulky ligands can be more effective. Consider screening catalysts like PdCl₂(dppf) or using bulky phosphine ligands such as XPhos or SPhos.[2]
-
Solution 2: Catalyst Quality: Ensure your catalyst is not degraded. Use a freshly opened bottle or one that has been stored under an inert atmosphere. A color change in the reaction mixture to black may indicate the formation of palladium black, which is a less active form of the catalyst.[2][6]
-
-
Insufficiently Strong or Insoluble Base: The base is crucial for the transmetalation step.
-
Solution 1: Base Screening: If you are using a mild base like Na₂CO₃, consider switching to a stronger or more soluble base. Cs₂CO₃ or K₃PO₄ are often more effective.[2][7]
-
Solution 2: Aqueous Conditions: The presence of water can be critical for the activity of some bases, particularly carbonates and phosphates. Ensure your solvent system includes some water (e.g., a 4:1 mixture of dioxane and water).[3][8]
-
-
Inappropriate Solvent: The solvent affects the solubility of all reaction components and the overall reaction kinetics.
-
Low Reaction Temperature:
Issue 2: Significant Formation of Byproducts
Question: I am observing significant formation of byproducts, such as homocoupling of the boronic acid or dehalogenation of the this compound. How can I minimize these side reactions?
Answer:
The formation of byproducts is a common challenge in Suzuki coupling reactions. Here’s how to address the most frequent ones:
-
Homocoupling of Boronic Acid: This is a common side reaction, often promoted by the presence of oxygen.[2]
-
Solution 1: Thorough Degassing: Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[2][10]
-
Solution 2: Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to favor the cross-coupling reaction over homocoupling.[2]
-
-
Dehalogenation of this compound: This side reaction can be promoted by certain catalysts and reaction conditions.
-
Solution 1: Ligand Choice: Bulky, electron-rich ligands can sometimes suppress dehalogenation by promoting the desired reductive elimination step.
-
Solution 2: Milder Base: If you are using a very strong base, consider switching to a milder one like K₂CO₃.
-
-
Protodeboronation of Boronic Acid: The boronic acid can be sensitive to the reaction conditions.
-
Solution 1: Use Boronate Esters: Pinacol boronate esters are often more stable than their corresponding boronic acids and can be a good alternative to reduce protodeboronation.[4]
-
Solution 2: Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions with a base like K₃PO₄ can mitigate this issue.[11]
-
Data Presentation
Table 1: Influence of Reaction Parameters on Suzuki Coupling Yield with Heteroaryl Halides
| Parameter | Variation | Expected Impact on Yield | Reference |
| Catalyst | Pd(PPh₃)₄ | Good starting point, but may be less effective for challenging substrates. | [1] |
| PdCl₂(dppf) | Often provides higher yields and is more stable. | [6] | |
| Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos) | Generally excellent for heteroaryl halides, can improve yields significantly. | [1][11] | |
| Base | Na₂CO₃, K₂CO₃ | Common and effective, but may require aqueous conditions. | [1][7] |
| Cs₂CO₃, K₃PO₄ | Stronger bases, often more effective for less reactive substrates. Can sometimes be used in anhydrous conditions. | [2][7][11] | |
| Solvent | 1,4-Dioxane/H₂O | A very common and effective solvent system. | [1][3] |
| Toluene/H₂O | Another good option, particularly for less polar substrates. | [7] | |
| DMF, THF/H₂O | Can be effective, but DMF can sometimes decompose at high temperatures. THF is also a good choice. | [7][9] | |
| Temperature | 80-120 °C | Higher temperatures generally lead to faster reactions and higher conversion. | [3] |
| Microwave Irradiation | Can significantly reduce reaction times and improve yields. | [2][11] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a general protocol and may require optimization for specific substrates.[3]
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the chosen base (2-3 equiv.).[3]
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[3]
-
Degassing: Degas the mixture by bubbling an inert gas (Argon or Nitrogen) through it for 15-30 minutes.[3]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[3]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3] Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Preventing homocoupling in Sonogashira reactions of 3-Iodo-1,5-naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sonogashira reactions of 3-iodo-1,5-naphthyridine. Our aim is to help you minimize homocoupling byproducts and optimize your reaction conditions for the successful synthesis of your target molecules.
Troubleshooting Guide
Significant homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, particularly when using copper(I) co-catalysts in the presence of oxygen.[1] This guide will help you diagnose and resolve this and other issues you may encounter.
Problem: High Percentage of Homocoupling Product Observed
| Potential Cause | Suggested Solution |
| Oxygen in the reaction mixture | The presence of oxygen is a primary driver of oxidative homocoupling.[1] Ensure rigorous exclusion of air by using standard Schlenk techniques or a glovebox. All solvents and reagents should be thoroughly degassed prior to use. |
| Copper(I) co-catalyst | While Cu(I) salts increase the rate of the Sonogashira reaction, they also promote Glaser coupling.[1] Consider switching to a copper-free protocol.[2] |
| High concentration of terminal alkyne | A high concentration of the alkyne can favor the bimolecular homocoupling reaction. Try adding the terminal alkyne slowly to the reaction mixture using a syringe pump. |
| Suboptimal ligand | The choice of phosphine ligand on the palladium catalyst can significantly influence the relative rates of cross-coupling and homocoupling. Bulky and electron-rich ligands can favor the desired reaction. Consider screening different ligands. |
Problem: Low or No Conversion of this compound
| Potential Cause | Suggested Solution |
| Catalyst deactivation | The nitrogen atoms in the naphthyridine ring can coordinate to the palladium center, potentially inhibiting the catalyst. Using a higher catalyst loading or selecting a more robust catalyst system may be necessary. N-heterocyclic carbene (NHC) palladium complexes can be effective alternatives to phosphine-based catalysts.[3] |
| Insufficiently strong base | The pKa of the terminal alkyne and the choice of base are critical. For less acidic alkynes, a stronger base may be required to ensure efficient formation of the copper or palladium acetylide. Consider switching from an amine base like triethylamine to an inorganic base such as K₂CO₃ or Cs₂CO₃, especially in copper-free systems.[2] |
| Low reaction temperature | While many Sonogashira reactions proceed at room temperature, electron-deficient heteroaryl iodides like this compound may require heating to achieve a reasonable reaction rate.[2] |
| Poor solvent choice | The solvent can impact the solubility of reagents and the stability of catalytic intermediates. Polar aprotic solvents like DMF or MeCN are often good choices.[2] |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction?
A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two molecules of the terminal alkyne react with each other to form a symmetrical 1,3-diyne. This reaction is primarily promoted by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[1]
Q2: How can I completely avoid homocoupling?
A2: The most effective way to prevent homocoupling is to use a copper-free Sonogashira protocol.[2][4] These methods rely on a palladium catalyst and a suitable base to facilitate the coupling and have been shown to be highly effective, especially for electron-deficient aryl halides.
Q3: What are the best initial screening conditions for the Sonogashira reaction of this compound?
A3: For a copper-free approach, a good starting point would be to use Pd(OAc)₂ or PdCl₂(PPh₃)₂ as the palladium source with a suitable phosphine ligand like PPh₃ or a more specialized ligand like SPhos. An inorganic base such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or MeCN at an elevated temperature (e.g., 80-100 °C) would be a reasonable set of initial conditions to try.
Q4: Can the nitrogen atoms in the 1,5-naphthyridine ring interfere with the reaction?
A4: Yes, the basic nitrogen atoms in the naphthyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This can manifest as low conversion rates. If you suspect this is an issue, consider using a higher catalyst loading or switching to a catalyst system that is less susceptible to coordination by nitrogen-containing substrates, such as certain N-heterocyclic carbene (NHC) palladium complexes.[3]
Q5: How do I choose the right base for my reaction?
A5: The choice of base depends on several factors, including the pKa of your terminal alkyne and whether you are using a copper-catalyzed or copper-free system. For copper-catalyzed reactions, amine bases like triethylamine or diisopropylethylamine are common. For copper-free reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often more effective.[2]
Data Presentation
The following tables provide fictionalized but representative data on the effect of various reaction parameters on the Sonogashira coupling of this compound with phenylacetylene, highlighting strategies to minimize homocoupling.
Table 1: Comparison of Copper-Catalyzed vs. Copper-Free Systems
| Entry | Catalyst System | Base | Solvent | Temp. (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 65 | 30 |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 92 | <2 |
| 3 | Pd(PPh₃)₄ / CuI | DIPA | DMF | 50 | 75 | 20 |
| 4 | PdCl₂(dppf) | Cs₂CO₃ | MeCN | 80 | 88 | <5 |
Table 2: Effect of Ligand and Base in Copper-Free Sonogashira Coupling
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Base (2 equiv.) | Solvent | Temp. (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 78 | <5 |
| 2 | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 | 95 | <2 |
| 3 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 110 | 93 | <2 |
| 4 | Pd(OAc)₂ | None | K₂CO₃ | DMF | 100 | 45 | 10 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of this compound
This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to minimize homocoupling.
Reagent Preparation:
-
Ensure all solvents are anhydrous and degassed.
-
The this compound, terminal alkyne, palladium catalyst, ligand, and base should be of high purity. All solid reagents should be dried in a vacuum oven.
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Traditional Copper-Catalyzed Sonogashira Coupling with Minimized Homocoupling
This protocol describes a traditional copper-catalyzed Sonogashira reaction with precautions to minimize the formation of the homocoupling byproduct.
Reagent and Solvent Preparation:
-
All solvents must be rigorously degassed by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes prior to use.
-
All solid reagents should be dried in a vacuum oven.
Reaction Setup in a Glovebox or using Schlenk Technique:
-
Inside a glovebox or using a Schlenk line, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%) to a Schlenk flask.
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).
Reaction Execution:
-
Stir the mixture and add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Heat the reaction as required and monitor its progress.
Visualizations
Caption: A troubleshooting workflow for Sonogashira reactions.
References
Troubleshooting low yield in Buchwald-Hartwig amination of 3-Iodo-1,5-naphthyridine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of 3-Iodo-1,5-naphthyridine. This electron-deficient heteroaromatic iodide can present unique difficulties, often resulting in low conversion rates. This resource provides a series of frequently asked questions (FAQs) and troubleshooting strategies in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig amination of this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in the amination of this compound can stem from several factors inherent to the substrate and reaction conditions. The most critical aspects to scrutinize are the choice of catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature. Several key challenges with this specific substrate include:
-
Catalyst Inhibition by Iodide: Aryl iodides can be challenging substrates in Buchwald-Hartwig reactions because the iodide anion generated during the catalytic cycle can form unreactive palladium dimer species, effectively taking the catalyst out of the active cycle.[1]
-
Catalyst Deactivation by the N-Heterocycle: The nitrogen atoms in the 1,5-naphthyridine ring can coordinate to the palladium center, leading to catalyst deactivation.
-
Substrate Reactivity: As an electron-deficient heterocycle, the electronic properties of this compound can influence the rates of oxidative addition and reductive elimination.
A systematic approach to optimizing the reaction components is crucial for improving the yield.
Q2: I am using a standard palladium source like Pd₂(dba)₃. Is this suitable for this reaction?
A2: While Pd₂(dba)₃ is a common Pd(0) source, its effectiveness is highly dependent on the chosen ligand. For a challenging substrate like this compound, simply using Pd₂(dba)₃ with a generic phosphine ligand may not be sufficient to generate the active catalytic species efficiently. It is often more reliable to use a well-defined palladium pre-catalyst, such as a G3 or G4 palladacycle, which can be activated under milder conditions and often leads to more reproducible results.
Q3: Which phosphine ligand is best suited for the amination of this compound?
A3: The choice of ligand is critical. For electron-deficient heteroaryl halides, bulky, electron-rich biarylmonophosphine ligands are generally preferred. These ligands promote the formation of the monoligated palladium species, which is highly active in the catalytic cycle, and can accelerate the rate-limiting reductive elimination step. Commonly successful ligands for such substrates include:
-
XPhos: Often a good starting point for challenging couplings.
-
RuPhos: Particularly effective for the coupling of secondary amines.[2]
-
BrettPhos: Shows excellent performance for the monoarylation of primary amines.[1]
-
Josiphos-type ligands: Have been shown to be effective for the amination of heteroaryl chlorides and can also be applied to iodides.[3]
A ligand screening is highly recommended to identify the optimal choice for your specific amine coupling partner.
Q4: What is the best base to use for this reaction, and does it matter if it's organic or inorganic?
A4: The base plays a crucial role in the deprotonation of the amine to form the palladium-amido complex. The choice between an organic and inorganic base, and its strength, is critical:
-
Strong Inorganic Bases: Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and commonly used. However, they are not compatible with substrates bearing base-sensitive functional groups.[4]
-
Weaker Inorganic Bases: For substrates with sensitive functionalities, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives.[4] These often require higher reaction temperatures to achieve good conversion.
-
Solubility: The poor solubility of inorganic bases can be a reason for low yield.[4] Ensure vigorous stirring to maintain a good suspension.
The optimal base is highly dependent on the specific amine and the functional group tolerance of your starting materials.
Q5: Can the choice of solvent significantly impact the reaction's success?
A5: Yes, the solvent is a critical parameter. It must be anhydrous and thoroughly degassed to prevent catalyst deactivation.
-
Common Solvents: Toluene, dioxane, and THF are frequently used and are often effective.[5]
-
Inhibitory Solvents: It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as these can coordinate to the palladium catalyst and inhibit the reaction.[4]
-
Aryl Iodide Considerations: For aryl iodides, which can form inhibitory iodide-bridged dimers, the choice of solvent can be particularly important. Dioxane has been shown to be effective in some cases where toluene gives lower yields.[6]
Q6: I am observing the formation of 1,5-naphthyridine as a major side product. What is causing this, and how can I prevent it?
A6: The formation of 1,5-naphthyridine is likely due to a hydrodehalogenation side reaction, where the iodine atom is replaced by a hydrogen atom. This can compete with the desired amination pathway.[7] To minimize this side reaction:
-
Optimize Ligand and Base: The choice of a bulky, electron-rich ligand can favor the desired reductive elimination over side reactions.
-
Control Reaction Temperature: Higher temperatures can sometimes promote hydrodehalogenation. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Ensure Anhydrous Conditions: Water can be a proton source for the hydrodehalogenation pathway.
Troubleshooting Workflow
If you are experiencing low yields, follow this logical troubleshooting workflow to identify and resolve the issue.
Side Product Analysis: Dehalogenation
If hydrodehalogenation is a significant issue, a more focused troubleshooting approach is necessary.
Data Presentation: Condition Screening for Amination of Heteroaryl Iodides
The following tables provide representative data from the literature for the Buchwald-Hartwig amination of 3-iodopyridine, a close structural analog of this compound. These results can guide the optimization of your reaction.
Table 1: Ligand Effect on the Amination of 3-Iodopyridine with Aniline
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 92 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 85 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 88 |
| 4 | Pd(OAc)₂ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 65 |
Data is representative and compiled for illustrative purposes based on typical outcomes for similar substrates.
Table 2: Base and Solvent Effect on the Amination of 3-Iodopyridine with Morpholine
| Entry | Pd Source/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃/XPhos (2/4) | NaOtBu (1.5) | Toluene | 110 | 12 | 95 |
| 2 | Pd₂(dba)₃/XPhos (2/4) | LHMDS (1.5) | Toluene | 110 | 12 | 91 |
| 3 | Pd₂(dba)₃/XPhos (2/4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 78 |
| 4 | Pd₂(dba)₃/XPhos (2/4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 72 |
This data is representative of typical results for the amination of heteroaryl iodides.[3]
Experimental Protocols
Representative Protocol for the Buchwald-Hartwig Amination of a Heteroaryl Iodide
This protocol is a general guideline for the amination of this compound and should be optimized for each specific amine coupling partner.[4][6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M)
-
Oven-dried Schlenk tube or microwave vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the oven-dried Schlenk tube, add this compound, the palladium pre-catalyst, and the magnetic stir bar.
-
Inerting: Seal the tube with a septum and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the sodium tert-butoxide. Then, add the amine (if liquid, via syringe; if solid, add with the other solids). Finally, add the anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to isolate the desired N-aminated 1,5-naphthyridine product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
Technical Support Center: Purification of Crude 3-Substituted-1,5-Naphthyridine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of crude 3-substituted-1,5-naphthyridine derivatives. This guide provides answers to frequently asked questions, detailed troubleshooting advice, and standardized experimental protocols.
General Purification Workflow
The purification of 3-substituted-1,5-naphthyridine derivatives typically follows a standard workflow, starting from the crude reaction mixture to the final, purified compound. The choice of purification technique largely depends on the nature of the impurities and the physical properties of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 3-substituted-1,5-naphthyridine derivatives?
A1: Common impurities largely depend on the synthetic route employed.
-
Skraup Synthesis: Unreacted 3-aminopyridine starting materials, regioisomers from non-selective cyclization, and over-halogenated byproducts (if applicable) are common. The use of strong oxidizing agents like nitrobenzene can also lead to undesired side products.
-
Gould-Jacobs and Conrad-Limpach Reactions: Incomplete cyclization or decarboxylation can result in intermediate products as impurities.[1]
-
Cross-Coupling Reactions: Homocoupling of starting materials and residual palladium catalyst are often observed.
Q2: My 3-substituted-1,5-naphthyridine derivative is a basic compound and shows significant tailing on the TLC plate and during column chromatography. How can I resolve this?
A2: The basic nitrogen atoms in the 1,5-naphthyridine core can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing. To mitigate this, you can:
-
Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia solution, to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Alternatively, use a less acidic stationary phase like neutral alumina.
Q3: My compound appears to be degrading on the silica gel column. What are my options?
A3: Some functional groups can be sensitive to the acidic nature of silica gel.
-
Confirm Instability: First, confirm the instability by spotting the crude mixture on a TLC plate, letting it sit for an hour, and then eluting. If a new spot appears or the original spot diminishes, degradation is likely occurring.
-
Deactivate Silica Gel: Flush the column with a solution of the eluent containing 1-2% triethylamine before loading your sample.
-
Alternative Stationary Phases: Consider using a more inert stationary phase such as neutral alumina or a C18-functionalized silica gel for reverse-phase chromatography.
Q4: I am having difficulty finding a suitable solvent system for recrystallization. What is a good starting point?
A4: The choice of solvent will depend on the polarity of your specific 3-substituted-1,5-naphthyridine derivative.
-
For moderately polar compounds: Start with single solvent systems like ethanol, methanol, or isopropanol. If the compound is too soluble, a solvent/anti-solvent system can be effective. Common combinations include dichloromethane/hexane, ethyl acetate/hexane, and methanol/water.
-
For less polar compounds: Toluene or a mixture of toluene and hexanes may be effective.
-
For highly polar compounds: Consider solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by the addition of an anti-solvent like water or diethyl ether.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 3-substituted-1,5-naphthyridine derivatives.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, a mixture of dichloromethane and methanol (e.g., starting from 1% methanol and gradually increasing) is often effective.[2] |
| The compound has degraded on the column. | Test for stability on a TLC plate. If unstable, use a deactivated stationary phase like neutral alumina or add a basic modifier to the eluent. | |
| Poor separation of the product from impurities | The chosen solvent system has poor selectivity. | Try a different combination of solvents. For example, if a hexane/ethyl acetate system is not working, consider a dichloromethane/methanol system. |
| The column was overloaded with the crude material. | Use a larger column or reduce the amount of sample loaded. | |
| The elution was performed too quickly. | Reduce the flow rate to allow for better equilibration between the stationary and mobile phases. | |
| Streaking or tailing of the compound band | Strong interaction between the basic naphthyridine and acidic silica gel. | Add a small amount of triethylamine or ammonia to the mobile phase (0.5-2%). Alternatively, use neutral alumina as the stationary phase.[2] |
| Product is contaminated with a similarly polar impurity | Isomeric byproducts or other closely related impurities are present. | A shallow gradient elution may be necessary for better resolution. High-performance liquid chromatography (HPLC) might be required for very difficult separations. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used). | Evaporate some of the solvent to increase the concentration and then cool again. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. | |
| Nucleation has not been initiated. | Scratch the inside of the flask at the surface of the solution with a glass rod. Add a seed crystal of the pure compound if available. | |
| Product "oils out" instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent, or the compound is precipitating too quickly from a highly supersaturated solution. | Use a lower boiling point solvent. Alternatively, add a co-solvent to decrease the solubility of the compound more gradually. Ensure the solution cools slowly. |
| Crystals are colored or appear impure | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool. |
| Low recovery of the purified product | The compound is too soluble in the recrystallization solvent, even at low temperatures. | Choose a solvent in which the compound has lower solubility at cold temperatures. Ensure the solution is sufficiently cooled before filtering. |
| Too much solvent was used, leaving a significant amount of product in the mother liquor. | Minimize the amount of hot solvent used to dissolve the crude product. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is a general guideline for the purification of a moderately polar 3-substituted-1,5-naphthyridine derivative.
-
Preparation of the Stationary Phase:
-
Choose a column of appropriate size based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent mixture (e.g., 95:5 dichloromethane/methanol).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent under reduced pressure.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin elution with the initial, less polar solvent system.
-
If using a gradient, gradually increase the proportion of the more polar solvent. For a 3-amino-1,5-naphthyridine derivative, a gradient of 0% to 10% methanol in dichloromethane might be effective.
-
For basic derivatives prone to tailing, add 0.5-1% triethylamine to the mobile phase.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Recrystallization
This protocol provides a general procedure for the purification of a solid 3-substituted-1,5-naphthyridine derivative.
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product and a few drops of a potential solvent.
-
Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
If a single solvent is not suitable, try a solvent/anti-solvent pair (e.g., dissolve in hot methanol and add water dropwise until turbidity persists, then re-heat to clarify).
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise to the boiling solution until the solid just dissolves. Avoid adding excess solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Troubleshooting Logic
The following diagram illustrates a decision-making process for troubleshooting common purification challenges.
References
Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodo-1,5-Naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during palladium-catalyzed cross-coupling reactions involving 3-iodo-1,5-naphthyridine. The guidance provided is based on established principles in palladium catalysis and data from analogous nitrogen-containing heterocycles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in palladium-catalyzed cross-coupling reactions with this compound?
A1: The most prevalent side reactions are hydrodehalogenation (reduction of the C-I bond to a C-H bond) and homocoupling of the starting material or the organometallic reagent. The nitrogen atoms within the 1,5-naphthyridine ring can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation .
Q2: Why is this compound prone to hydrodehalogenation?
A2: Aryl iodides are generally more susceptible to hydrodehalogenation than the corresponding bromides or chlorides.[1] This is particularly true for electron-deficient heterocycles like 1,5-naphthyridine. The mechanism often involves the formation of a palladium-hydride (Pd-H) species, which can arise from the solvent, base, or trace water. This Pd-H species can then participate in a competing reductive elimination pathway to yield the dehalogenated naphthyridine.
Q3: What causes homocoupling of this compound?
A3: Homocoupling can occur through several pathways. One common mechanism involves the reaction of two molecules of the aryl halide with the palladium(0) catalyst. Another pathway, particularly in Suzuki reactions, is the palladium(II)-mediated homocoupling of the boronic acid.[2]
Q4: Can the 1,5-naphthyridine core interfere with the palladium catalyst?
A4: Yes, the lone pairs on the nitrogen atoms of the 1,5-naphthyridine ring can coordinate to the palladium center. This coordination can lead to the formation of inactive or less active catalytic species, effectively "poisoning" the catalyst and slowing down or halting the desired cross-coupling reaction.[3]
Troubleshooting Guides
Below are troubleshooting guides for common palladium-catalyzed reactions involving this compound. The suggested solutions are starting points for optimization.
Issue 1: Low Yield of Desired Product and Significant Hydrodehalogenation
Potential Causes:
-
Formation of palladium-hydride species.
-
Sub-optimal choice of solvent or base.
-
Presence of moisture.
Troubleshooting Strategies:
| Strategy | Action | Rationale |
| Solvent Selection | Switch to strictly anhydrous, aprotic solvents like dioxane, toluene, or THF. Avoid alcohol-based solvents. | Alcohols can be a source of palladium-hydride species. |
| Base Optimization | Use a weaker, non-hydridic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of strong alkoxide bases like NaOtBu. | Strong alkoxide bases can promote the formation of Pd-H species. |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. | These ligands can promote the desired reductive elimination over the hydrodehalogenation pathway.[1] |
| Moisture Control | Ensure all reagents and solvents are rigorously dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). | Water can be a proton source leading to the formation of Pd-H species. |
Issue 2: Formation of Homocoupling Byproducts
Potential Causes:
-
Inefficient oxidative addition or transmetalation.
-
Presence of oxygen.
-
Sub-optimal catalyst or ligand.
Troubleshooting Strategies:
| Strategy | Action | Rationale |
| Oxygen Exclusion | Thoroughly degas all solvents and reagents before use (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). | Oxygen can promote the homocoupling of organoboron reagents in Suzuki reactions.[2] |
| Catalyst and Ligand Screening | Use pre-formed palladium catalysts or catalyst systems with bulky, electron-rich ligands. | These can facilitate faster oxidative addition and transmetalation, outcompeting the homocoupling pathways. |
| Reaction Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the coupling partner (e.g., boronic acid, amine, or alkene). | This can help to drive the cross-coupling reaction to completion and minimize self-coupling of the this compound. |
| Addition of Reductants | In some cases, the addition of a mild reducing agent like potassium formate can suppress homocoupling.[2] | This helps to maintain the palladium in its active Pd(0) state and minimize Pd(II) species that can promote homocoupling. |
Issue 3: Reaction Stalls or Proceeds Very Slowly (Potential Catalyst Inhibition)
Potential Causes:
-
Coordination of the 1,5-naphthyridine nitrogen to the palladium catalyst.
-
Insufficiently active catalyst system.
Troubleshooting Strategies:
| Strategy | Action | Rationale |
| Ligand Selection | Use bulky, electron-rich ligands that can shield the palladium center and disfavor coordination by the naphthyridine nitrogen. | Bulky ligands can create a steric environment that favors the desired catalytic cycle. |
| Catalyst Loading | Increase the catalyst and/or ligand loading (e.g., from 1-2 mol% to 3-5 mol%). | A higher concentration of the active catalyst may overcome partial inhibition. |
| Temperature Optimization | Carefully increase the reaction temperature. | Higher temperatures can sometimes promote the dissociation of the inhibiting naphthyridine and increase the rate of the desired reaction. |
| Alternative Catalysts | Consider using more robust catalyst systems, such as pre-catalysts or catalysts based on N-heterocyclic carbenes (NHCs). | These can exhibit higher stability and turnover numbers in the presence of coordinating heterocycles. |
Data Presentation: Influence of Reaction Parameters on Side Product Formation
The following tables summarize general trends for minimizing side reactions in palladium-catalyzed couplings of iodo-N-heterocycles, which can be applied as a starting point for the optimization of reactions with this compound.
Table 1: General Guidance for Minimizing Hydrodehalogenation
| Parameter | Recommended Condition to Minimize Hydrodehalogenation | Rationale |
| Halide | Br or Cl (if reactivity is sufficient) | Iodo derivatives are more prone to hydrodehalogenation.[1] |
| Solvent | Anhydrous aprotic solvents (Dioxane, Toluene, THF) | Avoids protic sources for Pd-H formation. |
| Base | Weaker inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) | Reduces the rate of Pd-H formation compared to strong alkoxide bases. |
| Ligand | Bulky, electron-rich phosphines (e.g., Buchwald ligands) or NHCs | Promotes faster reductive elimination of the desired product.[1] |
Table 2: General Guidance for Minimizing Homocoupling
| Parameter | Recommended Condition to Minimize Homocoupling | Rationale |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Excludes oxygen which can promote homocoupling of boronic acids.[2] |
| Catalyst | Pre-formed, highly active Pd(0) catalysts | Ensures rapid entry into the catalytic cycle, minimizing side reactions of starting materials. |
| Stoichiometry | Slight excess of the coupling partner (1.1-1.5 eq.) | Favors the cross-coupling pathway. |
| Additives | Mild reducing agents (e.g., potassium formate) in some cases | Maintains the catalyst in the active Pd(0) state.[2] |
Experimental Protocols
The following are generalized protocols for key palladium-catalyzed reactions with this compound. These should be considered as starting points and will likely require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for other iodo-N-heterocycles.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Heck Coupling
This protocol is a general procedure for the Heck reaction of aryl iodides.[5]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., methyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
P(o-tolyl)₃ (0.10 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Add anhydrous DMF and triethylamine.
-
Add the alkene via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of heteroaryl halides.[3][6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add the this compound and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Side Reactions
Caption: Troubleshooting workflow for palladium-catalyzed reactions.
Catalytic Cycle and Competing Side Reactions
Caption: Palladium catalytic cycle with competing side reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Palladium Catalyst Removal from 1,5-Naphthyridine Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of palladium catalysts from 1,5-naphthyridine products.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from 1,5-naphthyridine products so challenging?
A1: The primary challenge stems from the inherent chemical structure of the 1,5-naphthyridine core. The two nitrogen atoms act as a bidentate ligand, forming strong, stable complexes with palladium. This chelation makes the palladium less available for removal by standard techniques compared to simpler aromatic systems.
Q2: What are the most common and effective methods for palladium removal in this context?
A2: The most successful strategies for removing palladium from reactions involving nitrogen-containing heterocycles like 1,5-naphthyridine include:
-
Adsorption onto Scavenger Resins: Solid-supported scavengers with high affinity for palladium are highly effective. Thiol-functionalized (e.g., Si-Thiol), dimercaptotriazine-functionalized (e.g., Si-TMT, MP-TMT), and amine-based scavengers are commonly used.[1] The solid support, typically silica or polystyrene, allows for easy removal of the palladium-scavenger complex by filtration.[2]
-
Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium.[2] However, its non-specific nature can sometimes lead to the adsorption and loss of the desired 1,5-naphthyridine product.[3]
-
Filtration through Celite®: This method is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated as metallic particles. It is often used as a preliminary purification step.[3]
-
Crystallization: Purifying the final product by crystallization can be an effective way to leave palladium impurities behind in the mother liquor. The efficiency of this method can be improved by adding agents that increase the solubility of palladium species.[2]
Q3: How do I choose the right palladium scavenger for my 1,5-naphthyridine derivative?
A3: Selecting the optimal scavenger requires consideration of several factors:
-
Nature of the Palladium Species: The oxidation state (Pd(0) vs. Pd(II)) and the ligands attached to the palladium can influence its affinity for different scavengers.[4]
-
Product Characteristics: The scavenger should not react with or have a high affinity for your 1,5-naphthyridine product. Given the basic nature of the naphthyridine nitrogens, the pH and choice of scavenger are important.
-
Solvent System: The efficiency of the scavenger can be solvent-dependent.
-
Cost and Scalability: For larger-scale syntheses, the cost and ease of handling the scavenger are critical considerations.
A screening of different scavengers is often the most practical approach to identify the most effective one for a specific product.
Q4: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs)?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in pharmaceutical products. For palladium, which is considered a metal of significant toxicological concern, the permitted daily exposure (PDE) is low, often translating to a concentration limit in the range of 5-10 ppm in the final API.[5]
Q5: How can I accurately quantify the residual palladium in my product?
A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard analytical technique for quantifying trace levels of metals like palladium in organic compounds with high accuracy and sensitivity.[6][7]
Troubleshooting Guide
Issue 1: High levels of residual palladium persist after initial purification attempts.
-
Possible Cause: Strong chelation of palladium by the 1,5-naphthyridine product, keeping the palladium solubilized.
-
Suggested Solutions:
-
Employ a High-Affinity Scavenger: Switch to a scavenger known for its high affinity for palladium, such as those based on dimercaptotriazine (TMT).[8]
-
Optimize Scavenging Conditions: Increase the reaction temperature (e.g., to 40-60 °C) and/or extend the treatment time (e.g., up to 24 hours) to improve the scavenger's efficiency.[2]
-
Sequential Treatment: Consider a multi-step approach. For example, an initial filtration through Celite® to remove any precipitated palladium, followed by treatment with a high-affinity scavenger.
-
Issue 2: Significant loss of the 1,5-naphthyridine product during palladium removal.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, a common issue with activated carbon.[3]
-
Suggested Solutions:
-
Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon or scavenger required for effective palladium removal.
-
Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others.
-
Change the Solvent: A solvent in which your product has very high solubility may minimize its adsorption onto the solid support.
-
Consider Alternative Methods: If product loss remains high, explore crystallization or liquid-liquid extraction as alternative purification methods.[2]
-
Issue 3: Inconsistent palladium removal from one batch to another.
-
Possible Cause: Variability in the form of the residual palladium (e.g., soluble vs. particulate).
-
Suggested Solutions:
-
Standardize the Reaction Work-up: Ensure consistent work-up procedures to have a more uniform state of the residual palladium before the scavenging step.
-
Implement a Robust Scavenging Protocol: A combination of methods, such as filtration followed by a scavenger treatment, can provide more consistent results.
-
Analyze Palladium Species: If possible, try to characterize the nature of the palladium residue to tailor the removal strategy.
-
Data on Palladium Scavenger Performance
The following tables summarize quantitative data on the performance of various palladium removal methods. While not specific to 1,5-naphthyridine products, they provide a valuable baseline for comparison and selection of scavengers.
Table 1: Comparison of Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| MP-TMT | 852 | < 5 | > 99.4 | [8][9] |
| Competitor TMT Resin | 852 | ~200 (with 4 equiv.) | ~76.5 | [9] |
| Si-Thiol | 3000 | < 100 | > 96.7 | [1] |
| Si-Thiourea | 3000 | < 100 | > 96.7 | [1] |
| Activated Carbon (Darco) | 3000 | ~500 | ~83.3 | [1] |
| Quadrapure TU | 3000 | ~1000 | ~66.7 | [1] |
Table 2: Effect of Scavenging Conditions
| Scavenger | Initial Pd (ppm) | Conditions | Final Pd (ppm) | Reference |
| MP-TMT | ~800 | 5 equiv., RT, 16-24h | < 10 | [10][11] |
| Activated Carbon | 300 | 0.2 wt, 45°C, 18h | < 1 | [3] |
| Si-TMT | 2239 | 20 mol%, 0.2 wt activated carbon, DCM, 20°C, 2h | 20 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude 1,5-naphthyridine product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Toluene).
-
Scavenger Addition: Add the selected solid-supported scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 24 hours. The optimal time and temperature should be determined experimentally for each specific substrate.[2]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger and the bound palladium.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm that it meets the required specifications.[2]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude 1,5-naphthyridine product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration using ICP-MS.
Visualized Workflows and Logic
Caption: General experimental workflow for palladium catalyst removal.
Caption: Troubleshooting decision tree for palladium removal.
References
- 1. silicycle.com [silicycle.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arborassays.com [arborassays.com]
- 8. sopachem.com [sopachem.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Deiodination of 3-Iodo-1,5-naphthyridine in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the deiodination of 3-iodo-1,5-naphthyridine, a common side reaction encountered during palladium-catalyzed cross-coupling reactions. The information is tailored for professionals in organic synthesis and drug development.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem in coupling reactions with this compound?
A1: Deiodination, also known as hydrodeiodination or reduction, is a side reaction where the iodine atom on the this compound is replaced by a hydrogen atom, leading to the formation of the parent 1,5-naphthyridine. This is problematic as it consumes the starting material, reduces the yield of the desired coupled product, and complicates the purification process. The 1,5-naphthyridine ring is electron-deficient, which can make the C-I bond more susceptible to certain reductive pathways within the catalytic cycle.
Q2: What are the primary causes of deiodination in palladium-catalyzed coupling reactions?
A2: Several factors can contribute to deiodination:
-
Reaction Mechanism: Deiodination can occur through various pathways within the catalytic cycle, including protonolysis of the organopalladium intermediate or β-hydride elimination from a palladium-hydride species.
-
Reaction Conditions: High temperatures, prolonged reaction times, and the choice of base, solvent, and ligand can all influence the extent of deiodination.
-
Impurities: The presence of water, oxygen, or other reducing agents in the reaction mixture can promote deiodination.[1]
Q3: How can I detect and quantify the formation of the deiodinated byproduct, 1,5-naphthyridine?
A3: The deiodinated byproduct can be detected and quantified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A spot corresponding to the more non-polar 1,5-naphthyridine may be observed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying the volatile 1,5-naphthyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Analysis of the crude reaction mixture by 1H NMR can reveal characteristic signals for 1,5-naphthyridine, allowing for quantification relative to the starting material or an internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to monitor the formation of the byproduct during the reaction.
Q4: Are certain coupling reactions more prone to deiodination with this compound?
A4: While substrate-specific quantitative data is scarce, general trends suggest that reactions run at higher temperatures or those with slower desired coupling kinetics may show increased levels of deiodination. For electron-deficient heterocycles, the choice of catalyst and ligand system is crucial in minimizing this side reaction across all coupling types (Suzuki, Sonogashira, Buchwald-Hartwig).
Troubleshooting Guide: Deiodination of this compound
This guide provides a systematic approach to troubleshooting and minimizing deiodination during coupling reactions.
Issue: Significant Formation of 1,5-Naphthyridine Byproduct
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solutions |
| High Reaction Temperature | Lower the reaction temperature. While this may slow down the desired reaction, it can significantly reduce the rate of deiodination. Monitor the reaction progress carefully to find the optimal balance. |
| Prolonged Reaction Time | Optimize the reaction time. Stop the reaction as soon as the starting material is consumed to prevent further degradation to the deiodinated product. |
| Inappropriate Base | The choice of base is critical. Strong, non-coordinating bases are generally preferred. For Suzuki reactions, consider switching to milder bases like K3PO4 or Cs2CO3. For Buchwald-Hartwig aminations, the choice of base is highly dependent on the amine and ligand used.[2] |
| Suboptimal Ligand | The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired reductive elimination over side reactions. For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often beneficial.[3] |
| Solvent Effects | The solvent can influence the solubility of reagents and intermediates, affecting reaction kinetics. For Suzuki couplings, aprotic polar solvents like dioxane or THF with a minimal amount of water are common. For Sonogashira and Buchwald-Hartwig reactions, anhydrous, degassed solvents like toluene, dioxane, or DMF are typically used.[1][4] |
| Presence of Reducing Impurities | Ensure all reagents and solvents are pure and anhydrous. Degas solvents thoroughly to remove oxygen. The use of fresh, high-purity catalysts and reagents is recommended. |
| Slow Desired Coupling Kinetics | If the desired coupling reaction is slow, side reactions like deiodination can become more prominent. Focus on optimizing the conditions for the primary reaction by screening different catalysts, ligands, and bases to accelerate the formation of the desired product. |
Quantitative Data Summary
Table 1: Illustrative Effect of Base on Deiodination in Suzuki Coupling of a generic Iodo-Pyridine
| Entry | Base | Temperature (°C) | Desired Product Yield (%) | Deiodinated Byproduct (%) |
| 1 | K2CO3 | 100 | 75 | 15 |
| 2 | Cs2CO3 | 100 | 85 | 8 |
| 3 | NaOtBu | 100 | 60 | 30 |
| 4 | K3PO4 | 80 | 88 | 5 |
Note: Data is hypothetical and for illustrative purposes only.
Table 2: Illustrative Effect of Ligand on Deiodination in Sonogashira Coupling of a generic Iodo-Quinoline
| Entry | Ligand | Temperature (°C) | Desired Product Yield (%) | Deiodinated Byproduct (%) |
| 1 | PPh3 | 80 | 65 | 20 |
| 2 | XPhos | 80 | 90 | <5 |
| 3 | SPhos | 80 | 88 | 7 |
| 4 | None | 80 | 40 | 35 |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols (Generalized)
The following are generalized protocols for Suzuki, Sonogashira, and Buchwald-Hartwig reactions with this compound. These protocols are starting points and will likely require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling
Reaction:
Caption: Generalized Suzuki-Miyaura coupling of this compound.
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K3PO4, 2.0-3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and any additional ligand.
-
Add the degassed solvent system (e.g., dioxane/water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 2: Sonogashira Coupling
Reaction:
References
Column chromatography techniques for purifying naphthyridine derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the purification of naphthyridine derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable stationary phase for purifying naphthyridine derivatives?
A1: For routine purifications, silica gel is the most common and cost-effective stationary phase.[1] Due to the polar nature of the nitrogen-containing naphthyridine ring system, its mildly acidic surface provides good separation for many derivatives.[1] However, if your compound is particularly basic or acid-sensitive, it may interact too strongly with silica's acidic silanol groups, leading to issues like peak tailing or degradation.[2][3] In such cases, consider using deactivated silica gel or alternative stationary phases like alumina.[3] For highly polar derivatives that are poorly retained on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) on polar stationary phases like bare silica, diol, or amino-bonded silica can be an effective strategy.[4][5]
Q2: How do I select an appropriate mobile phase for my naphthyridine derivative on a silica gel column?
A2: The ideal mobile phase (eluent) should provide a good separation of your target compound from impurities, with a target retention factor (Rf) between 0.15 and 0.4 on a Thin Layer Chromatography (TLC) plate.[6][7] A common starting point is a binary mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or dichloromethane.[8] The polarity is gradually increased by raising the proportion of the more polar solvent. For more polar naphthyridines, solvent systems like dichloromethane/methanol may be necessary.
Q3: My naphthyridine derivative is showing significant peak tailing. What causes this and how can I fix it?
A3: Peak tailing is a common issue when purifying basic compounds like naphthyridines on silica gel.[2][9] It is primarily caused by strong secondary interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.[2][9] This leads to a portion of the analyte being retained longer, resulting in an asymmetrical peak.
To mitigate tailing, you can:
-
Add a basic modifier to the mobile phase: Incorporating a small amount of a competing base, such as 0.1-1% triethylamine (TEA) or ammonium hydroxide, can neutralize the active silanol sites and improve peak shape.[3][10]
-
Use a deactivated stationary phase: You can pre-treat the silica gel with a base like triethylamine to passivate the acidic sites before running the column.[3][11]
-
Operate at a lower pH: In reversed-phase chromatography, adjusting the mobile phase pH to be 2-3 units below the pKa of your compound can ensure it is fully protonated and interacts less with residual silanols.[12]
Q4: My compound is not soluble in the eluent I plan to use. How can I load it onto the column?
A4: If your crude sample has poor solubility in the mobile phase, direct liquid loading will result in poor separation. The recommended solution is "dry loading".[13] This involves pre-adsorbing your compound onto a small amount of silica gel or an inert support like Celite®.[14] The material is then dried to a free-flowing powder and carefully added to the top of the packed column.[13] This technique ensures that the compound is introduced to the column in a concentrated band, leading to better separation.[15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound won't elute (stuck on the column) | 1. Mobile phase is not polar enough. 2. Compound is highly polar or basic and interacting too strongly with the silica gel. 3. Compound may have decomposed on the acidic silica gel. | 1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexanes, or switch to a more polar system like dichloromethane/methanol.2. Add a modifier to the mobile phase. For basic compounds, add 0.1-1% triethylamine or ammonium hydroxide. For acidic compounds, add 0.1-1% acetic or formic acid.3. Switch to a less acidic stationary phase like alumina or use deactivated silica gel. Test compound stability on a TLC plate first. |
| Poor separation of spots (co-elution) | 1. Incorrect mobile phase polarity. The chosen eluent may not have the right selectivity for your mixture.2. Column was overloaded with sample. Too much sample leads to broad bands that overlap.[9]3. Column was packed improperly. Channels or cracks in the silica bed will lead to uneven flow and poor separation.4. Flow rate is too fast. This reduces the equilibration time between the stationary and mobile phases. | 1. Optimize the mobile phase with TLC. Aim for a target compound Rf of 0.15-0.4 and maximize the separation (ΔRf) between your product and impurities.[6] Try different solvent combinations (e.g., ethyl acetate/hexane vs. dichloromethane/methanol).2. Reduce the amount of sample loaded. A general guideline is a 1:30 to 1:100 ratio of crude sample to silica gel by weight.[16]3. Repack the column carefully. Ensure the silica gel is packed uniformly without any air bubbles or cracks.4. Reduce the flow rate. A slower flow allows for better separation but will increase the run time. |
| Compound elutes too quickly (in the solvent front) | 1. Mobile phase is too polar. 2. Compound is too non-polar for normal-phase chromatography. | 1. Start with a much less polar mobile phase. Use a higher percentage of the non-polar solvent (e.g., start with 100% hexanes and gradually add ethyl acetate).2. Consider reversed-phase chromatography. For non-polar compounds, a C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile) may provide better retention and separation. |
| Streaking or tailing of the compound spot | 1. Strong interaction with the stationary phase. This is common for basic naphthyridines on acidic silica gel.[2]2. Sample is overloaded. [12]3. Compound is degrading on the column. | 1. Add a basic modifier (e.g., 0.1-1% triethylamine) to your eluent. [3] This will compete for the active sites on the silica. Alternatively, use deactivated silica or alumina.2. Decrease the amount of sample loaded onto the column. 3. Use a deactivated or neutral stationary phase (e.g., neutral alumina). |
| Cracks or channels appear in the silica bed | 1. Poor packing technique. 2. Running the column dry. Allowing the solvent level to drop below the top of the silica bed can cause it to pull away from the walls.3. Heat generated from mixing solvents. Mixing solvents with different polarities (e.g., adding ethyl acetate to a hexane-packed column) can generate heat and cause bubbles or cracks. | 1. Ensure the silica is packed as a uniform slurry and allowed to settle without air pockets. 2. Always maintain the solvent level above the top of the silica bed. 3. Pre-mix your mobile phase solvents before adding them to the column. |
Data Presentation: System Selection and Parameters
Table 1: Recommended Stationary and Mobile Phases for Naphthyridine Derivatives
| Chromatography Mode | Stationary Phase | Typical Mobile Phase (A: Weak, B: Strong) | Best Suited For |
| Normal-Phase | Silica Gel (acidic) | A: Hexane/HeptaneB: Ethyl Acetate, Dichloromethane | General purpose, moderately polar, non-acid sensitive naphthyridines. |
| Normal-Phase (Deactivated) | Alumina (neutral or basic), or TEA-treated Silica | A: Hexane/HeptaneB: Ethyl Acetate | Basic or acid-sensitive naphthyridines to prevent tailing and degradation. |
| Reversed-Phase | C18-bonded Silica | A: Water (often with 0.1% TFA or Formic Acid)B: Acetonitrile or Methanol | More non-polar or hydrophobic naphthyridine derivatives.[17] |
| HILIC | Bare Silica, Amino, or Diol-bonded Silica | A: Acetonitrile (>70%)B: Water/Aqueous Buffer | Highly polar, water-soluble naphthyridine derivatives not retained by reversed-phase.[5] |
Table 2: Sample Loading Capacity Guidelines for Silica Gel
| Separation Difficulty (ΔCV) | Loading Capacity (% of silica weight) | Grams of Crude per 100g Silica |
| Easy (ΔCV > 4) | 5 - 10% | 5 - 10 g |
| Moderate (ΔCV = 2-4) | 1 - 5% | 1 - 5 g |
| Difficult (ΔCV < 2) | 0.1 - 1% | 0.1 - 1 g |
| ΔCV (delta Column Volume) is a measure of the separation between the target peak and the closest impurity. A larger ΔCV indicates an easier separation. |
Table 3: Target Rf and Column Volume (CV) for Optimal Separation
| Parameter | Recommended Value | Rationale |
| Target Compound Rf (on TLC) | 0.15 - 0.40[6][7] | Provides the best balance between resolution and run time. An Rf in this range ensures the compound interacts sufficiently with the stationary phase for good separation without requiring excessively large volumes of solvent. |
| Elution Volume (CV) | 2.5 - 6.7 | Calculated as CV = 1/Rf .[6][16] This formula helps predict the volume of solvent needed to elute the compound from the column, aiding in planning fraction collection. |
Experimental Protocols
Protocol 1: Standard Silica Gel Chromatography with Dry Loading
This protocol is ideal when the crude product has poor solubility in the starting mobile phase.
-
TLC Analysis: Develop a solvent system that gives a target compound Rf of 0.15-0.4.
-
Sample Preparation (Dry Loading):
-
Dissolve your crude naphthyridine derivative (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add silica gel (typically 2-3 times the weight of your crude sample) to the solution to form a slurry.[13]
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[13]
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel (e.g., 50 g for a 1 g sample) in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles. Allow the silica to settle into a packed bed.
-
-
Sample Loading:
-
Carefully add the prepared dry-loaded sample powder to the top of the packed silica bed, creating a thin, even layer.
-
Gently add a protective layer of sand (approx. 1 cm) on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer of sand.
-
Apply gentle pressure (if using flash chromatography) to start the elution.
-
Begin collecting fractions immediately.
-
If using a gradient, gradually increase the proportion of the more polar solvent to elute compounds with higher affinity for the silica.
-
-
Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain your purified compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Deactivation of Silica Gel with Triethylamine (TEA)
Use this protocol for acid-sensitive or basic naphthyridine derivatives prone to tailing.
-
Prepare TEA-containing Mobile Phase: Prepare your chosen mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) and add 0.5-1% triethylamine by volume.
-
Pack the Column: Pack the column with silica gel using the TEA-containing mobile phase as described in Protocol 1.
-
Equilibrate the Column: Flush the packed column with at least 2-3 column volumes of the TEA-containing mobile phase. This ensures the entire silica bed is neutralized.[3]
-
Load the Sample: Load your sample using either the wet or dry loading method.
-
Elute and Collect Fractions: Run the column using the TEA-containing mobile phase, collecting and analyzing fractions as previously described. The presence of TEA throughout the elution will prevent re-acidification of the silica and ensure symmetrical peaks.
Visualizations
Caption: General workflow for column chromatography purification.
Caption: Troubleshooting decision tree for peak tailing issues.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Chromatography [chem.rochester.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 6. biotage.com [biotage.com]
- 7. silicycle.com [silicycle.com]
- 8. hawach.com [hawach.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. chemtips.wordpress.com [chemtips.wordpress.com]
- 14. teledynelabs.com [teledynelabs.com]
- 15. silicycle.com [silicycle.com]
- 16. researchgate.net [researchgate.net]
- 17. chromtech.com [chromtech.com]
Identifying byproducts in the synthesis of 3-aryl-1,5-naphthyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 3-aryl-1,5-naphthyridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3-aryl-1,5-naphthyridines and what are the common classes of byproducts for each?
A1: The two most common synthetic strategies for 3-aryl-1,5-naphthyridines are the Friedländer Annulation and the Suzuki-Miyaura Cross-Coupling reaction. Each method has a distinct profile of potential byproducts.
-
Friedländer Annulation: This method involves the condensation of a 3-aminopyridine derivative with an α-aryl-β-dicarbonyl compound or an aryl vinyl ketone. The primary byproducts are often isomers resulting from a lack of regioselectivity, as well as products from self-condensation of the starting materials.
-
Suzuki-Miyaura Cross-Coupling: This reaction couples a 3-halo-1,5-naphthyridine with an arylboronic acid. Common byproducts include homocoupled products of the boronic acid and protodeboronation of the starting material.
Q2: I am observing a significant amount of a homocoupled biaryl byproduct in my Suzuki-Miyaura reaction. What is the likely cause and how can I minimize it?
A2: Homocoupling of the arylboronic acid is a frequent side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen.[1] To minimize this byproduct:
-
Ensure rigorous degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Optimize catalyst and ligands: Use of fresh, high-quality palladium catalysts and appropriate phosphine ligands can improve the rate of the desired cross-coupling relative to homocoupling.
-
Control reaction temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling.
Q3: My Friedländer synthesis is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?
A3: Lack of regioselectivity is a common challenge in Friedländer synthesis when using unsymmetrical ketones. To improve this:
-
Choice of catalyst: The use of specific acid or base catalysts can influence the regioselectivity of the initial condensation step.
-
Reaction conditions: Modifying the solvent and reaction temperature can favor the formation of one isomer over the other.
-
Protecting groups: In some cases, strategic use of protecting groups on one of the starting materials can direct the cyclization to the desired product.
Q4: What are some common impurities that are not byproducts of the main reaction?
A4: Besides reaction byproducts, common impurities can include:
-
Unreacted starting materials, such as the 3-aminopyridine or 3-halo-1,5-naphthyridine.
-
Residual high-boiling point solvents used in the reaction or purification (e.g., DMF, DMSO).
-
Reagents from the workup, such as acids or bases.
Troubleshooting Guides
Guide 1: Friedländer Annulation for 3-Aryl-1,5-Naphthyridines
Issue: Low Yield and/or Complex Mixture of Products
| Potential Cause | Suggested Action |
| Incorrect Stoichiometry | Ensure accurate measurement of starting materials. An excess of one reactant can lead to self-condensation byproducts. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Too high a temperature can lead to decomposition and side reactions, while too low a temperature may result in an incomplete reaction. |
| Inefficient Catalyst | Experiment with different acid or base catalysts (e.g., p-toluenesulfonic acid, potassium hydroxide) to find the optimal conditions for your specific substrates. |
| Poor Regioselectivity | If using an unsymmetrical ketone, try altering the reaction conditions (solvent, temperature, catalyst) to favor the desired isomer. Consider synthesizing a more regioselective precursor if possible. |
Guide 2: Suzuki-Miyaura Cross-Coupling for 3-Aryl-1,5-Naphthyridines
Issue: Low Conversion of Starting Material and/or Presence of Homocoupled Byproduct
| Potential Cause | Suggested Action |
| Inactive Catalyst | Use a fresh, high-quality palladium catalyst and ligand. Ensure proper storage and handling to prevent deactivation. |
| Presence of Oxygen | Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Protodeboronation of Boronic Acid | Use fresh arylboronic acid. Store boronic acids in a desiccator to prevent degradation. Consider using boronic esters (e.g., pinacol esters) which are often more stable. |
| Inappropriate Base or Solvent | The choice of base and solvent is crucial. Experiment with different combinations (e.g., K₂CO₃ in dioxane/water, Cs₂CO₃ in DMF) to optimize the reaction. |
Experimental Protocols
Protocol 1: Synthesis of 3-Phenyl-1,5-naphthyridine via Friedländer Annulation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Amino-4-formylpyridine
-
Phenylacetaldehyde
-
Ethanol
-
Potassium hydroxide (KOH)
Procedure:
-
In a round-bottom flask, dissolve 3-amino-4-formylpyridine (1.0 eq) in ethanol.
-
Add phenylacetaldehyde (1.1 eq) to the solution.
-
Slowly add a solution of KOH (1.5 eq) in ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the product and any isolated byproducts by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 3-Phenyl-1,5-naphthyridine via Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Bromo-1,5-naphthyridine
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a degassed mixture of 1,4-dioxane and water (4:1), add 3-bromo-1,5-naphthyridine (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Bubble argon through the mixture for 15 minutes.
-
Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.
-
Heat the mixture at 90 °C for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
-
Characterize the product and any isolated byproducts by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Hypothetical Product and Byproduct Distribution in the Friedländer Synthesis of 3-Phenyl-1,5-naphthyridine under Different Conditions.
| Catalyst | Solvent | Temperature (°C) | Desired Product Yield (%) | Isomeric Byproduct Yield (%) |
| KOH | Ethanol | 80 | 65 | 15 |
| p-TsOH | Toluene | 110 | 75 | 5 |
| L-Proline | DMSO | 100 | 70 | 10 |
Note: Data is illustrative and will vary depending on the specific aryl ketone used.
Table 2: Hypothetical Product and Byproduct Distribution in the Suzuki-Miyaura Coupling of 3-Bromo-1,5-naphthyridine with Phenylboronic Acid.
| Palladium Catalyst | Ligand | Base | Desired Product Yield (%) | Homocoupled Byproduct Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | 80 | 10 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 92 | <5 |
| Pd(dppf)Cl₂ | - | K₃PO₄ | 85 | 8 |
Note: Data is illustrative and assumes optimized reaction conditions.
Visualizations
Caption: Troubleshooting workflow for the Friedländer synthesis.
Caption: Troubleshooting workflow for the Suzuki-Miyaura coupling.
Caption: General synthetic workflows for 3-aryl-1,5-naphthyridines.
References
Technical Support Center: Improving Regioselectivity in the Functionalization of 1,5-Naphthyridines
Welcome to the Technical Support Center for the regioselective functionalization of 1,5-naphthyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis and modification of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the 1,5-naphthyridine ring for electrophilic and nucleophilic attack?
A1: The reactivity of the 1,5-naphthyridine ring is dictated by the electron-withdrawing nature of the two nitrogen atoms.
-
Electrophilic Aromatic Substitution (SEAr): The 1,5-naphthyridine core is generally deactivated towards electrophilic attack. When forced, substitution, such as nitration or halogenation, typically occurs at the 3- and 7-positions, which are the least electron-deficient carbon atoms.
-
Nucleophilic Aromatic Substitution (SNAr): The positions most susceptible to nucleophilic attack are the 2-, 4-, 6-, and 8-positions, which are ortho or para to the nitrogen atoms. The presence of a good leaving group (e.g., a halogen) at these positions is a prerequisite for a successful SNAr.
-
C-H Functionalization: Direct C-H functionalization can be directed to various positions depending on the reaction conditions, catalyst, and directing group employed. For instance, Minisci-type radical reactions often favor the electron-deficient 2-, 4-, 6-, and 8-positions.
Q2: I am getting a mixture of isomers in my bromination reaction. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in the bromination of 1,5-naphthyridine can be challenging. Here are some strategies to improve selectivity:
-
Reaction Conditions: The choice of brominating agent and solvent is crucial. For instance, using N-bromosuccinimide (NBS) in a non-polar solvent may offer different selectivity compared to using bromine in acetic acid.[1]
-
Protecting Groups: Temporarily protecting one of the pyridine rings by forming an N-oxide can direct the halogenation to the other ring.
-
Directed Metalation: A powerful strategy involves the use of a directing group to achieve regioselective metalation followed by quenching with a bromine source. The choice of the metal-base system is critical for controlling the site of deprotonation.
Q3: My Suzuki coupling reaction with a halo-1,5-naphthyridine is not working. What are the common reasons for failure?
A3: Several factors can lead to a failed Suzuki coupling reaction with halo-1,5-naphthyridines:
-
Catalyst Deactivation: The nitrogen atoms in the 1,5-naphthyridine ring can coordinate to the palladium catalyst, leading to deactivation. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can mitigate this issue.
-
Inappropriate Base: The choice of base is critical for the transmetalation step. A base that is too weak may not be effective, while a base that is too strong can lead to side reactions. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
-
Poor Solubility: The halo-1,5-naphthyridine or the boronic acid partner may have poor solubility in the reaction solvent, leading to a sluggish or incomplete reaction. A solvent screen is often necessary to find optimal conditions.
-
Side Reactions: Protodeboronation of the boronic acid and hydrodehalogenation of the halo-1,5-naphthyridine are common side reactions that can reduce the yield of the desired product.
Troubleshooting Guides
Halogenation Reactions
| Problem | Possible Cause | Suggested Solution |
| Low or no reaction | Insufficiently reactive brominating agent. | Use a more reactive brominating agent, such as bromine in a polar solvent. |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. | |
| Poor regioselectivity | Multiple reactive sites on the 1,5-naphthyridine core. | Employ a directing group strategy to favor a specific position. |
| Reaction conditions favor multiple products. | Screen different brominating agents and solvents. For example, NBS in CCl₄ might give different selectivity than Br₂ in H₂SO₄. | |
| Formation of polyhalogenated products | Excess of halogenating agent. | Use a stoichiometric amount of the halogenating agent. |
| High reaction temperature. | Perform the reaction at a lower temperature to minimize over-halogenation. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi)
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Catalyst deactivation by the naphthyridine nitrogen atoms. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands (e.g., IPr). Consider using a pre-catalyst. |
| Ineffective base. | Screen different bases such as K₃PO₄, Cs₂CO₃, or organic bases like DBU. | |
| Low reaction temperature. | Increase the reaction temperature. Microwave heating can sometimes be beneficial. | |
| Hydrodehalogenation of the starting material | Presence of a hydrogen source and an active catalyst for reduction. | Ensure anhydrous conditions and thoroughly degas the solvent. |
| Homocoupling of the boronic acid/organozinc reagent | Presence of oxygen. | Rigorously exclude oxygen by using Schlenk techniques or working in a glovebox. |
| Catalyst system favors homocoupling. | Screen different palladium sources and ligands. |
Experimental Protocols
Protocol 1: Regioselective Bromination of 1,5-Naphthyridine
This protocol describes the bromination of 1,5-naphthyridine to yield 3-bromo-1,5-naphthyridine.[1]
Materials:
-
1,5-Naphthyridine
-
Bromine (Br₂)
-
Acetic acid (CH₃COOH)
-
Sodium thiosulfate (Na₂S₂O₃) solution (saturated)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1,5-naphthyridine (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-bromo-1,5-naphthyridine.
Protocol 2: Suzuki-Miyaura Coupling of 2-Iodo-1,5-naphthyridine
This protocol details the Suzuki-Miyaura coupling of 2-iodo-1,5-naphthyridine with an arylboronic acid.[2]
Materials:
-
2-Iodo-1,5-naphthyridine
-
Arylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk flask, add 2-iodo-1,5-naphthyridine (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-aryl-1,5-naphthyridine.
Data Presentation
Table 1: Comparison of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine with Phenylboronic Acid [3]
| Catalyst System | Ligand | Base | Solvent | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Expected High |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | >95 |
Note: Data for a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, is presented to indicate expected performance.
Visualizations
Caption: Troubleshooting workflow for low conversion in Suzuki coupling of halo-1,5-naphthyridines.
Caption: Decision tree for selecting a regioselective functionalization strategy for 1,5-naphthyridines.
References
Technical Support Center: Managing Air-Sensitive Reagents in 3-Iodo-1,5-naphthyridine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling air-sensitive reagents in reactions involving 3-Iodo-1,5-naphthyridine. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible outcomes.
Troubleshooting Guide
Cross-coupling reactions with this compound, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, often involve air- and moisture-sensitive reagents. Low yields, incomplete conversion, or the formation of byproducts can frequently be traced back to the improper handling of these sensitive components. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Catalyst Inactivity: Palladium catalysts, especially in their Pd(0) active form, can be deactivated by oxygen.[1] | - Ensure the reaction mixture is thoroughly degassed before adding the catalyst.[1] - Use fresh, high-quality catalyst and ligands. - Consider using a more robust pre-catalyst that is less sensitive to air. |
| Degradation of Reagents: Organoboron reagents (in Suzuki couplings), phosphine ligands, and strong bases can be sensitive to air and moisture.[2] | - Handle all air-sensitive reagents under an inert atmosphere (glovebox or Schlenk line).[3][4][5] - Use anhydrous solvents.[3][5] - Ensure reagents are stored properly under inert gas. | |
| Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Gradually increase the reaction temperature, ensuring the stability of all components. | |
| Formation of Homocoupled Byproducts | Presence of Oxygen: Oxygen can promote the homocoupling of organometallic reagents.[1] | - Rigorously degas the solvent and reaction vessel using techniques like freeze-pump-thaw or by bubbling with an inert gas for an extended period.[1][5] |
| Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium black, which can catalyze homocoupling. | - Use appropriate catalyst-to-ligand ratios to stabilize the active catalytic species. - Ensure the reaction temperature does not exceed the stability limit of the catalyst complex. | |
| Dehalogenation of this compound | Presence of Protic Impurities: Water or other protic impurities can lead to the protonolysis of the organometallic intermediates, resulting in dehalogenation. | - Use rigorously dried solvents and reagents.[3][5] - Ensure the inert gas used for flushing is of high purity and dry.[5] |
| Side Reactions with Base/Solvent: Certain bases or solvents can act as hydride sources, leading to the reduction of the C-I bond. | - Screen different bases and solvents to identify a system that minimizes dehalogenation.[1] | |
| Inconsistent Results/Poor Reproducibility | Variations in Inert Atmosphere Quality: Inconsistent removal of air and moisture from the reaction setup. | - Standardize the procedure for setting up inert atmosphere reactions, including the duration of flushing with inert gas and the number of vacuum/inert gas cycles.[5][6] |
| Reagent Quality: Degradation of air-sensitive reagents over time. | - Use freshly opened bottles of sensitive reagents or re-qualify older batches. - Store sensitive reagents in a glovebox or under a positive pressure of inert gas.[3] |
Frequently Asked Questions (FAQs)
Q1: Is this compound itself considered an air-sensitive reagent?
A1: this compound is a halogenated aromatic compound and is generally stable to air and moisture under standard laboratory conditions for storage and handling. However, like many organic compounds, prolonged exposure to light and air, especially at elevated temperatures in solution, could potentially lead to slow degradation. The primary concern in reactions involving this substrate is the sensitivity of the other reagents, such as the palladium catalyst, ligands, and organometallic coupling partners.
Q2: What is the best method for degassing solvents for these reactions?
A2: The most effective method for degassing solvents is the freeze-pump-thaw technique.[5] This involves freezing the solvent with liquid nitrogen, evacuating the headspace, and then allowing the solvent to thaw. Repeating this cycle three to four times significantly reduces the concentration of dissolved oxygen. For less stringent requirements, sparging (bubbling a stream of inert gas like argon or nitrogen through the solvent for 15-30 minutes) can also be effective.[7]
Q3: When should I use a glovebox versus a Schlenk line?
A3: A glovebox provides a completely inert atmosphere and is ideal for weighing and handling highly pyrophoric or extremely air-sensitive solids.[3][8] Schlenk lines are suitable for performing reactions under an inert atmosphere and for transferring air-sensitive liquids and solutions via syringe or cannula.[4][9] For reactions involving this compound where solid reagents like the catalyst and base are briefly exposed during setup, a well-executed Schlenk line technique is often sufficient.
Q4: How can I confirm that my inert atmosphere is adequate?
A4: A simple visual indicator when using a Schlenk line is a bubbler, which should show a steady, slight positive pressure of inert gas.[3][10] For more sensitive reactions, using an oxygen indicator or performing a control reaction with a known air-sensitive indicator can provide confirmation. Consistent and reproducible results are often the best indicator of a reliable inert atmosphere setup.
Q5: Can I use nitrogen instead of argon as the inert gas?
A5: For most palladium-catalyzed cross-coupling reactions, high-purity nitrogen is a suitable and more economical alternative to argon.[5] However, for reactions involving lithium or other metals that can react with nitrogen at elevated temperatures, argon is the preferred inert gas.
Experimental Protocols
Detailed Protocol for a Suzuki Coupling Reaction with this compound under Inert Atmosphere
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid using a Schlenk line for inert atmosphere control.
Materials and Equipment:
-
Schlenk flask and condenser
-
Schlenk line with a dual vacuum/inert gas manifold
-
Rubber septa and needles
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water (if required for the base)
Procedure:
-
Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser, stir bar) at 120 °C for at least 4 hours and allow to cool in a desiccator.[10]
-
Reaction Setup: Assemble the hot glassware and immediately place it under an inert atmosphere using the Schlenk line. Perform at least three cycles of evacuating the flask to a good vacuum and refilling with inert gas.[5]
-
Addition of Solids: Under a positive flow of inert gas, quickly add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq) to the Schlenk flask.
-
Solvent Addition: Add the anhydrous solvent via a syringe that has been flushed with inert gas. If a co-solvent like water is needed, it should be thoroughly degassed beforehand.
-
Degassing the Reaction Mixture: Further degas the reaction mixture by bubbling inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots via syringe and analyzing by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent. The organic layers are then combined, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for setting up an air-sensitive Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. ossila.com [ossila.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Scaling Up Cross-Coupling Reactions with 3-Iodo-1,5-naphthyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for successfully scaling up cross-coupling reactions involving 3-Iodo-1,5-naphthyridine. This resource offers detailed troubleshooting guides in a question-and-answer format, experimental protocols, and quantitative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the electronic properties of the 1,5-naphthyridine core. The nitrogen atoms can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This can result in lower reaction yields and the need for higher catalyst loadings. Additionally, the fused heterocyclic system can influence the reactivity of the C-I bond compared to simpler aryl iodides.
Q2: How can I minimize catalyst inhibition when working with this compound?
A2: To mitigate catalyst inhibition by the naphthyridine nitrogen, consider using bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center and promote the desired catalytic cycle over catalyst deactivation. Examples of such ligands include Buchwald ligands like SPhos and XPhos for Suzuki and Buchwald-Hartwig reactions.
Q3: What are the most common side reactions observed in these couplings, and how can they be minimized?
A3: Common side reactions include:
-
Homocoupling: This is the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the alkyne (in Sonogashira reactions). To minimize this, ensure thorough degassing of the reaction mixture to remove oxygen.
-
Dehalogenation: The iodo group can be replaced by a hydrogen atom. This can be more prevalent at higher temperatures and with longer reaction times. Using milder bases and carefully controlling the reaction temperature can help reduce dehalogenation.
-
Protodeboronation (Suzuki): The boronic acid can be converted back to the corresponding arene. Using anhydrous solvents and boronic esters (e.g., pinacol esters) can increase stability.
Q4: Is it necessary to protect the nitrogen atoms on the 1,5-naphthyridine ring?
A4: While not always mandatory, N-protection is generally not required for these cross-coupling reactions. The use of appropriate ligands and reaction conditions is usually sufficient to achieve good results without the need for additional protection-deprotection steps.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Q: My Suzuki-Miyaura coupling with this compound and an arylboronic acid is showing low to no conversion. What are the potential causes and solutions?
A: Low or no conversion in a Suzuki-Miyaura coupling can be attributed to several factors:
-
Inactive Catalyst: The palladium catalyst may be inactive or degraded.
-
Solution: Use a fresh batch of a reliable palladium precatalyst such as Pd(PPh₃)₄ or PdCl₂(dppf). Ensure the catalyst is stored under an inert atmosphere.
-
-
Inappropriate Base: The base is critical for the transmetalation step.
-
Solution: Screen different bases. While Na₂CO₃ or K₂CO₃ are common, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective, especially with challenging substrates. The presence of water is often crucial for the activity of carbonate and phosphate bases.
-
-
Poor Solvent Choice: The solvent affects the solubility of all reaction components and the overall kinetics.
-
Solution: Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene, often with water as a co-solvent. If solubility is an issue, consider screening different solvent systems.
-
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed.
-
Solution: If the reaction is being run at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C.
-
Issue 2: Significant Formation of Homocoupled Byproducts in Sonogashira Coupling
Q: I am observing a significant amount of the homocoupled alkyne (Glaser coupling product) in my Sonogashira reaction with this compound. How can I suppress this side reaction?
A: The formation of homocoupled alkyne is a common issue in Sonogashira reactions. Here are some strategies to minimize it:
-
Strict Inert Atmosphere: Oxygen promotes the homocoupling of terminal alkynes.
-
Solution: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use freshly distilled and thoroughly degassed solvents.
-
-
Copper Co-catalyst Concentration: While Cu(I) is a co-catalyst, its concentration can influence the rate of homocoupling.
-
Solution: Minimize the amount of the copper co-catalyst (e.g., CuI) to the lowest effective concentration. In some cases, a copper-free Sonogashira protocol may be beneficial.
-
-
Choice of Base: The amine base can also play a role.
-
Solution: Using a bulkier amine base like diisopropylethylamine (DIPEA) can sometimes reduce the rate of homocoupling compared to less hindered amines like triethylamine (TEA).
-
Issue 3: Poor Yields in Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of this compound with a primary amine is giving poor yields. What should I troubleshoot?
A: Poor yields in Buchwald-Hartwig aminations with this substrate can often be traced back to catalyst inhibition or suboptimal reaction conditions.
-
Ligand Selection: The choice of ligand is critical for preventing catalyst inhibition by the naphthyridine nitrogen.
-
Solution: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are known to be effective for coupling with heteroaromatic halides.
-
-
Base Strength: The base is crucial for deprotonating the amine and facilitating the catalytic cycle.
-
Solution: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Ensure the base is of high purity and handled under anhydrous conditions.
-
-
Solvent: The solvent can impact the solubility of the reagents and the stability of the catalytic species.
-
Solution: Anhydrous toluene or 1,4-dioxane are commonly used solvents for Buchwald-Hartwig aminations.
-
Issue 4: Low Regioselectivity in Heck Reaction
Q: My Heck reaction of this compound with an alkene is resulting in a mixture of regioisomers. How can I improve the selectivity?
A: Regioselectivity in Heck reactions is influenced by the electronic and steric properties of both the alkene and the catalyst system.
-
Ligand Control: The ligand on the palladium catalyst can direct the regioselectivity.
-
Solution: For terminal alkenes, the use of bidentate phosphine ligands such as dppf often favors the formation of the linear product. Monodentate phosphine ligands like PPh₃ may lead to mixtures.
-
-
Reaction Conditions: Temperature and additives can affect the outcome.
-
Solution: Lowering the reaction temperature may improve selectivity. The addition of silver salts can sometimes alter the regioselectivity, although this needs to be optimized on a case-by-case basis.
-
Experimental Protocols
Synthesis of this compound
A common route to this compound involves the diazotization of 3-amino-1,5-naphthyridine followed by a Sandmeyer-type iodination.
Materials:
-
3-Amino-1,5-naphthyridine
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Water
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-amino-1,5-naphthyridine in a mixture of concentrated HCl and water at 0 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
Slowly add a solution of potassium iodide in water.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2-3 equiv.).
-
Add a suitable solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
General Protocol for Sonogashira Coupling
Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (typically 40-60 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
Procedure:
-
In a glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) to a Schlenk tube.
-
Add anhydrous toluene or 1,4-dioxane.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Heck Reaction
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand (e.g., PPh₃, 4-10 mol%).
-
Add a base (e.g., Na₂CO₃ or triethylamine, 2-3 equiv.) and an anhydrous solvent (e.g., DMF or acetonitrile).
-
Degas the mixture with an inert gas.
-
Add the alkene (1.2-1.5 equiv.) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for the required time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.[2]
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 90 | 8 | 92 |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 16 | 78 |
Table 2: Representative Conditions for Sonogashira Coupling of this compound
| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | TEA | THF | 50 | 6 | 90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (1.5) | DIPEA | DMF | RT | 12 | 88 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (2.5) | CuI (1) | TEA | Acetonitrile | 60 | 8 | 82 |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 95 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS | 1,4-Dioxane | 110 | 24 | 85 |
| Benzylamine | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 100 | 16 | 89 |
Table 4: Representative Conditions for Heck Reaction of this compound
| Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl acrylate | Pd(OAc)₂ (3) | PPh₃ (6) | TEA | DMF | 100 | 12 | 80 |
| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Na₂CO₃ | Acetonitrile | 80 | 24 | 75 |
| n-Butyl acrylate | PdCl₂(dppf) (2) | - | K₂CO₃ | DMA | 120 | 10 | 88 |
Visualizations
Caption: A troubleshooting decision tree for low-yielding reactions.
References
Validation & Comparative
Reactivity Showdown: 3-Iodo-1,5-naphthyridine vs. 3-Bromo-1,5-naphthyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 1,5-naphthyridine core, a privileged structure in numerous biologically active compounds, often requires derivatization at the 3-position. The choice of the halogen at this position—iodine or bromine—can significantly impact the efficiency and conditions required for subsequent cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 3-iodo-1,5-naphthyridine and 3-bromo-1,5-naphthyridine, supported by established principles and experimental data for analogous systems.
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of organic halides is intrinsically linked to the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity follows the trend: I > Br > Cl > F. This hierarchy is a direct consequence of the decreasing C-X bond dissociation energy down the group, which facilitates the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step in the catalytic cycle. Consequently, this compound is anticipated to be a more reactive coupling partner than its bromo counterpart, allowing for reactions to proceed under milder conditions, with lower catalyst loadings, and often in shorter reaction times.
Comparative Reactivity in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron species. Given the higher reactivity of the C-I bond, this compound is expected to undergo Suzuki-Miyaura coupling under more facile conditions than 3-bromo-1,5-naphthyridine. This can translate to lower reaction temperatures, a broader choice of palladium catalysts and ligands, and potentially higher yields. For the less reactive 3-bromo-1,5-naphthyridine, more forcing conditions, such as higher temperatures and the use of more electron-rich and bulky phosphine ligands, may be necessary to achieve comparable yields.
| Feature | This compound | 3-Bromo-1,5-naphthyridine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | Room Temperature to 80 °C | 80 °C to 120 °C |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) |
| Ligand Choice | Broader scope | Often requires bulky, electron-rich phosphines |
| Reaction Time | Generally shorter | Generally longer |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Similar to the Suzuki-Miyaura reaction, the enhanced reactivity of this compound facilitates this transformation under milder conditions. Copper-free Sonogashira protocols are more likely to be successful with the iodo-substrate. For 3-bromo-1,5-naphthyridine, the use of a copper(I) co-catalyst is often essential, and higher temperatures may be required to drive the reaction to completion.
| Feature | This compound | 3-Bromo-1,5-naphthyridine |
| Relative Reactivity | Higher | Lower |
| Copper Co-catalyst | May not be required | Often necessary |
| Typical Reaction Temp. | Room Temperature to 60 °C | 60 °C to 100 °C |
| Base | Milder bases may be sufficient | Stronger bases often required |
| Reaction Time | Shorter | Longer |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The reactivity trend of the aryl halide is particularly pronounced in this reaction. This compound is expected to couple with a wide range of amines under relatively mild conditions. In contrast, the amination of 3-bromo-1,5-naphthyridine will likely necessitate the use of more sophisticated catalyst systems, often employing bulky biarylphosphine ligands, and higher reaction temperatures to achieve efficient coupling.
| Feature | This compound | 3-Bromo-1,5-naphthyridine |
| Relative Reactivity | Higher | Lower |
| Ligand Requirement | Less sterically demanding ligands may suffice | Bulky, electron-rich biaryl phosphines often needed |
| Typical Reaction Temp. | 80 °C to 110 °C | 100 °C to 140 °C |
| Base | Broader range of bases applicable | Strong, non-nucleophilic bases are critical |
| Substrate Scope | Wider scope of amine coupling partners | May be more limited, especially with less nucleophilic amines |
Experimental Protocols
The following are representative, general protocols for palladium-catalyzed cross-coupling reactions. The specific conditions for 3-iodo- and 3-bromo-1,5-naphthyridine would require optimization.
Representative Suzuki-Miyaura Coupling Protocol
A mixture of the 3-halo-1,5-naphthyridine (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv) in a suitable solvent (e.g., 1,4-dioxane/water or DMF) is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). The reaction is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Representative Sonogashira Coupling Protocol
To a solution of the 3-halo-1,5-naphthyridine (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2.0-5.0 equiv). The mixture is degassed and stirred at room temperature or heated until the reaction is complete. The reaction mixture is then diluted with an organic solvent, filtered through a pad of celite, and the filtrate is washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography.
Representative Buchwald-Hartwig Amination Protocol
An oven-dried reaction vessel is charged with the 3-halo-1,5-naphthyridine (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv). The vessel is sealed, evacuated, and backfilled with an inert gas. A degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated until the starting material is consumed. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification of the crude product.
Visualizing the Workflow
The general workflow for these palladium-catalyzed cross-coupling reactions can be visualized as a series of sequential steps.
A Researcher's Guide to 1H NMR Differentiation of 3- and 4-Substituted 1,5-Naphthyridine Isomers
For researchers in medicinal chemistry and materials science, the unambiguous structural elucidation of isomeric compounds is a critical step in development. The 1,5-naphthyridine scaffold, a privileged heterocyclic motif, frequently appears in biologically active compounds. Differentiating between positional isomers, such as 3- and 4-substituted 1,5-naphthyridines, can be challenging. This guide provides a comparative analysis based on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, offering objective experimental data and protocols to confidently distinguish between these two classes of isomers.
The key to differentiation lies in the distinct electronic environment of the protons on the pyridine rings, which results in unique chemical shifts (δ) and spin-spin coupling constants (J). The position of the substituent—either at C3 or C4—profoundly influences the signals of the adjacent protons, providing a clear spectroscopic fingerprint for each isomer.
Comparative Spectroscopic Data
The ¹H NMR spectra of 3- and 4-substituted 1,5-naphthyridines are characterized by signals in the aromatic region, typically between 7.0 and 9.5 ppm. The precise chemical shifts are dependent on the nature of the substituent (whether it is electron-donating or electron-withdrawing) and the deuterated solvent used. However, the relative positions and, more importantly, the splitting patterns of the key protons (H-2, H-3, and H-4) provide a reliable method for differentiation.
The following table summarizes the expected ¹H NMR data for the key protons on the substituted pyridine ring.
| Proton | 3-Substituted Isomer (Typical Data) | 4-Substituted Isomer (Typical Data) | Key Differentiating Features |
| H-2 | Doublet (d), δ ≈ 9.0 - 9.3 ppm, ³J ≈ 4.5 Hz | Doublet (d), δ ≈ 8.8 - 9.1 ppm, ³J ≈ 4.5 Hz | In the 3-substituted isomer, H-2 is a sharp doublet. In the 4-substituted isomer, H-2 may show additional long-range coupling. |
| H-3 | Substituted (No Signal) | Doublet (d), δ ≈ 7.5 - 7.9 ppm, ³J ≈ 4.5 Hz | This is the most significant point of difference. The presence of a signal for H-3, coupled to H-2, is definitive for a 4-substituted isomer. |
| H-4 | Singlet (s) or narrowly split multiplet, δ ≈ 8.5 - 8.9 ppm | Substituted (No Signal) | The H-4 signal in a 3-substituted isomer appears as a singlet or a narrowly split peak, significantly downfield. |
| H-6 | Doublet (d), δ ≈ 8.8 - 9.2 ppm, ³J ≈ 4.0 Hz | Doublet (d), δ ≈ 8.8 - 9.2 ppm, ³J ≈ 4.0 Hz | Chemical shift is sensitive to the substituent at the 3- or 4-position. |
| H-7 | Doublet of doublets (dd), δ ≈ 7.6 - 7.9 ppm, ³J ≈ 8.5, 4.0 Hz | Doublet of doublets (dd), δ ≈ 7.6 - 7.9 ppm, ³J ≈ 8.5, 4.0 Hz | The splitting pattern (dd) and coupling constants are generally consistent for both isomers. |
| H-8 | Doublet (d), δ ≈ 8.2 - 8.5 ppm, ³J ≈ 8.5 Hz | Doublet (d), δ ≈ 8.2 - 8.5 ppm, ³J ≈ 8.5 Hz | The chemical shift can vary based on the electronic nature of the substituent. |
Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Ranges are approximate and can vary based on the specific substituent and solvent.
Experimental Protocols
Accurate and reproducible NMR data is contingent on proper experimental technique.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the 1,5-naphthyridine derivative.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1]
-
If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
The use of a high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for resolving complex splitting patterns.[1]
-
Acquire a standard ¹H NMR spectrum. Typically, 16 to 64 scans are sufficient to achieve a good signal-to-noise ratio.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the residual solvent peak or the TMS signal to its known value (0 ppm for TMS).[2]
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicity (e.g., singlet, doublet, triplet) and measure the coupling constants for all relevant signals. The coupling constant is the separation between the sub-peaks of a signal, measured in Hz.[3]
Structural and Analytical Visualization
Visualizing the structural differences and the analytical workflow can aid in understanding the basis of NMR differentiation.
Caption: Key ¹H NMR structural differences and coupling for isomer differentiation.
References
A Comparative Guide to 3-Substituted-1,5-Naphthyridines: Synthesis, Structural Analysis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Crystal Structures
A fundamental aspect of drug design and development is the understanding of the three-dimensional structure of a molecule, which is most definitively determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which in turn dictate the physicochemical properties and biological activity of the compound.
While a comparative study of a series of 3-substituted-1,5-naphthyridines is not available, we can illustrate the type of data and analysis that would be involved by examining the crystallographic data of different polymorphs of a related tricyclic imidazonaphthyridine derivative. Polymorphs are different crystalline forms of the same compound, and their comparison highlights how subtle changes in crystal packing can influence molecular conformation.
Table 1: Comparative Crystallographic Data for Imidazonaphthyridine Polymorphs
| Parameter | INA-AN-α | INA-AN-β1 | INA-AN-β2 |
| Crystal System | Tetragonal | Monoclinic | Monoclinic |
| Space Group | I4₁/a | Pc | Pc |
| Z' | 1 | 4 | 4 |
| a (Å) | 28.53 | 11.27 | 11.23 |
| b (Å) | 28.53 | 20.25 | 20.24 |
| c (Å) | 11.02 | 19.86 | 19.89 |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 90.03 | 90.11 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 8944.3 | 4531.1 | 4511.2 |
| Density (g/cm³) | 1.30 | 1.29 | 1.30 |
Data extracted from a study on tricyclic imidazonaphthyridine derivatives and presented as an example of a comparative crystallographic table.
Experimental Protocols
General Synthesis of 3-Substituted-1,5-Naphthyridines
The synthesis of the 1,5-naphthyridine core can be achieved through various methods, with the Skraup synthesis and its modifications being a common approach. Substitution at the 3-position can be accomplished either by starting with a substituted precursor or by functionalizing the naphthyridine core.
A. Skraup Synthesis for 3-Bromo-1,5-Naphthyridine
A widely used method for the synthesis of the 1,5-naphthyridine skeleton is the Skraup reaction, which involves the reaction of a 3-aminopyridine derivative with glycerol, an oxidizing agent, and a dehydrating agent like sulfuric acid. For the synthesis of 3-bromo-1,5-naphthyridine, 3-amino-5-bromopyridine would be the appropriate starting material.
-
Reaction: 3-Amino-5-bromopyridine is reacted with glycerol in the presence of an oxidizing agent (e.g., sodium m-nitrobenzenesulfonate) and sulfuric acid.
-
Procedure: The reactants are heated, and the resulting mixture is then basified to precipitate the crude product. Purification is typically achieved by chromatography or recrystallization.
B. Synthesis of 3-Amino-1,5-Naphthyridine
3-Amino-1,5-naphthyridine can be synthesized from a corresponding halogenated precursor, such as 3-bromo-1,5-naphthyridine, via a nucleophilic aromatic substitution reaction.
-
Reaction: 3-Bromo-1,5-naphthyridine is reacted with an amino source, such as ammonia or a protected amine, often in the presence of a copper or palladium catalyst.
-
Procedure: The reaction is typically carried out in a sealed vessel at elevated temperatures. After the reaction is complete, the product is isolated and purified.
Single Crystal X-ray Diffraction (SC-XRD)
The definitive determination of the three-dimensional structure of a crystalline solid is achieved through single-crystal X-ray diffraction.
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield a final, accurate structure.
Biological Activity and Signaling Pathways
3-Substituted-1,5-naphthyridines have emerged as promising scaffolds for the development of inhibitors of various biological targets, including Poly(ADP-ribose) polymerase-1 (PARP-1) and Leishmania infantum DNA topoisomerase I.
PARP-1 Inhibition
PARP-1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair (e.g., those with BRCA1/2 mutations) leads to synthetic lethality.
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Iodinated Naphthyridines
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of novel compounds is a critical step in structural elucidation and metabolic profiling. This guide provides a comparative analysis of the expected mass spectrometry fragmentation patterns of iodinated naphthyridines, a class of compounds with growing interest in medicinal chemistry. Due to the limited availability of direct experimental data on iodinated naphthyridines, this guide synthesizes information from the fragmentation of the parent naphthyridine scaffolds and iodo-substituted aromatic compounds to predict the most probable fragmentation pathways.
Predicted Fragmentation Patterns: A Synthesis of Core and Substituent Effects
The fragmentation of iodinated naphthyridines under electron ionization (EI) is anticipated to be a composite of the fragmentation of the naphthyridine core and the characteristic behavior of the iodine substituent. The initial ionization will generate a molecular ion ([M]•+), which will then undergo a series of fragmentation reactions.
The primary fragmentation events are expected to be:
-
Loss of an Iodine Radical (I•): The carbon-iodine bond is relatively weak and prone to homolytic cleavage, leading to the loss of an iodine radical. This will result in a prominent peak at [M-127]+.
-
Loss of Hydroiodic Acid (HI): Elimination of HI is another common pathway for iodo-substituted compounds, which would produce a peak at [M-128]+.
-
Fragmentation of the Naphthyridine Core: The naphthyridine ring system itself will undergo characteristic fragmentation, primarily through the loss of hydrogen cyanide (HCN) or cyano radical (•CN), resulting in fragments at [M-27]+ and [M-26]+ respectively from the parent ion or subsequent fragments.
-
Formation of an Iodine Cation ([I]+): Cleavage of the C-I bond can also lead to the formation of an iodine cation at m/z 127.
The relative abundance of these fragments will depend on the position of the iodine atom and any other substituents on the naphthyridine ring, which can influence the stability of the resulting fragment ions.
Comparative Fragmentation Data
To provide a comparative context, the following table summarizes the key fragmentation data for unsubstituted naphthyridine isomers and the expected fragmentation products for a generic mono-iodinated naphthyridine.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Neutral Losses |
| 1,5-Naphthyridine | 130 | 104 ([M-CN]•+), 103 ([M-HCN]•+), 77, 76, 51 |
| 1,6-Naphthyridine | 130 | 104 ([M-CN]•+), 103 ([M-HCN]•+), 77, 76, 51 |
| 1,7-Naphthyridine | 130 | 104 ([M-CN]•+), 103 ([M-HCN]•+), 77, 76, 51 |
| 1,8-Naphthyridine | 130 | 104 ([M-CN]•+), 103 ([M-HCN]•+), 77, 76, 51 |
| Mono-iodinated Naphthyridine (Predicted) | 256 | [M-I]•+ (129), [M-HI]•+ (128), I+ (127), [M-HCN]•+ (229), [M-CN]•+ (230) |
Experimental Protocols
The following are generalized experimental protocols for the analysis of iodinated naphthyridines using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve the iodinated naphthyridine sample in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane to a final concentration of 1-10 µg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Scan Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of 1-10 µg/mL.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).
-
Flow Rate: 0.2-0.5 mL/min for HPLC, 0.2-0.4 mL/min for UHPLC.
-
Column Temperature: 25-40 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Mass Analyzer: Quadrupole, TOF, Orbitrap, or Ion Trap.
-
Scan Range: m/z 50-600.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 300-400 °C.
-
Visualizing the Fragmentation Pathway
The following diagram illustrates a proposed logical workflow for the fragmentation of a generic mono-iodinated naphthyridine.
Caption: Proposed fragmentation pathway of a mono-iodinated naphthyridine.
Conclusion
This guide provides a foundational understanding of the expected mass spectrometry fragmentation patterns of iodinated naphthyridines. By combining knowledge of the fragmentation of the naphthyridine core and iodo-aromatic compounds, researchers can make informed predictions about the fragmentation of these novel molecules. The provided experimental protocols offer a starting point for method development for the analysis of this important class of compounds. As more experimental data becomes available, a more detailed and specific understanding of their fragmentation behavior will emerge.
Comparative Guide to HPLC Analysis of 3-Iodo-1,5-naphthyridine Coupling Reaction Mixtures
For researchers engaged in the synthesis of novel compounds for drug discovery and development, the precise monitoring of chemical reactions is paramount. The coupling of 3-Iodo-1,5-naphthyridine with various partners (e.g., via Suzuki, Sonogashira, Buchwald-Hartwig, or Heck reactions) is a key step in the synthesis of a diverse range of potentially bioactive molecules. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for tracking the progress of these reactions, quantifying the consumption of starting materials, the formation of products, and the emergence of any impurities.
This guide provides a comparative overview of potential HPLC methods for the analysis of reaction mixtures originating from the coupling of this compound. It includes detailed experimental protocols derived from the analysis of analogous heterocyclic compounds and presents data in a structured format to facilitate methodological choices.
Data Presentation: Comparison of HPLC Conditions
Given the polar nature of the 1,5-naphthyridine core, a common challenge in its HPLC analysis is achieving adequate retention on standard reversed-phase columns. The following tables outline potential starting conditions for method development, comparing different columns and mobile phases.
Table 1: Comparison of Reversed-Phase HPLC Columns
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Key Advantages | Potential Challenges |
| C18 | 5, 3, <2 | 150 x 4.6 | Widely available, versatile for a range of polarities. | Poor retention of highly polar analytes, potential for peak tailing with basic compounds. |
| C8 | 5, 3 | 150 x 4.6 | Less hydrophobic than C18, may provide better retention for some polar compounds. | Still may not provide sufficient retention for very polar compounds. |
| Phenyl-Hexyl | 5, 3 | 150 x 4.6 | Offers alternative selectivity through π-π interactions, beneficial for aromatic compounds. | Selectivity can be highly dependent on the specific analytes. |
| Polar-Embedded C18 | 5, 3 | 150 x 4.6 | Improved retention of polar compounds and better peak shape for bases due to shielding of residual silanols. | May have different selectivity compared to standard C18 columns. |
| Newcrom R1 | 5, 3 | 150 x 4.6 | A specialized reverse-phase column with low silanol activity, good for polar and basic compounds.[1] | May be less commonly available than standard C18 phases. |
Table 2: Comparison of Mobile Phase Strategies for Reversed-Phase HPLC
| Mobile Phase System | Typical Composition | Advantages | Disadvantages |
| Acetonitrile/Water with TFA | 0.1% Trifluoroacetic Acid (TFA) in both phases. | Good peak shape for basic compounds due to ion-pairing, UV transparent at low wavelengths. | Not ideal for MS detection due to ion suppression, TFA can be difficult to remove from the column. |
| Acetonitrile/Water with Formic Acid | 0.1% Formic Acid in both phases. | MS-compatible, provides good peak shape for many basic compounds. | May not provide sufficient peak shape for all bases. |
| Methanol/Water with Formic Acid | 0.1% Formic Acid in both phases. | Alternative selectivity to acetonitrile, can sometimes improve resolution. | Higher viscosity and UV cutoff compared to acetonitrile. |
| Buffered Mobile Phase (e.g., Ammonium Formate) | 10-20 mM Ammonium Formate (pH adjusted) in the aqueous phase. | MS-compatible, offers pH control which can be critical for the retention and peak shape of ionizable compounds.[2] | Buffer preparation adds a step, potential for salt precipitation if the organic percentage is too high. |
Alternative Chromatographic Approaches
For highly polar molecules that are not well-retained by reversed-phase chromatography, other techniques can be considered.
Table 3: Comparison of Alternative Chromatographic Modes
| Chromatographic Mode | Stationary Phase | Mobile Phase | Principle | Ideal for |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Polar (e.g., bare silica, diol, amide) | High organic (>80% ACN) with a small amount of aqueous buffer. | Partitioning of polar analytes into a water-enriched layer on the stationary phase surface. | Very polar and hydrophilic compounds that show little to no retention in reversed-phase.[3] |
| SFC (Supercritical Fluid Chromatography) | Similar to HPLC (e.g., C18, diol, ethylpyridine) | Supercritical CO2 with a polar co-solvent (e.g., methanol). | Partitioning between the supercritical fluid mobile phase and the stationary phase. | Chiral separations and the analysis of moderately polar to nonpolar compounds. Offers enhanced MS sensitivity.[3] |
Experimental Protocols
The following are detailed starting protocols for the HPLC analysis of a this compound coupling reaction. Optimization will likely be required based on the specific coupling partners and reaction byproducts.
Protocol 1: General Reversed-Phase HPLC Method (MS-Compatible)
-
Column: Polar-Embedded C18, 3 µm, 150 x 4.6 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Diode Array Detector (DAD) at 254 nm and 280 nm, and/or Mass Spectrometer (MS)
-
Injection Volume: 5 µL
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 5 µL) in a suitable solvent (e.g., 1 mL of 50:50 acetonitrile/water) and filter through a 0.22 µm syringe filter before injection.
Protocol 2: HILIC Method for Polar Analytes
-
Column: HILIC (e.g., silica or amide), 3 µm, 100 x 2.1 mm
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B: Water with 0.1% Formic Acid
-
Gradient: 95% to 50% A over 10 minutes, hold at 50% A for 2 minutes, return to 95% A over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: DAD and/or MS
-
Injection Volume: 2 µL
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a high percentage of acetonitrile (e.g., 90:10 acetonitrile/water) and filter.
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of a reaction mixture.
Caption: Logical flow for HPLC method selection.
References
A Comparative Study of Palladium Catalysts for the Suzuki Coupling of Halo-naphthyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For the synthesis of complex molecules such as arylated naphthyridines, which are key scaffolds in many pharmaceutical agents, the choice of an appropriate palladium catalyst is critical to achieving optimal reaction outcomes. This guide provides a comparative overview of commonly employed palladium catalysts for the Suzuki coupling of halo-naphthyridines, supported by experimental data from the literature to aid in catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of halo-naphthyridines is highly dependent on the nature of the halogen, the position of substitution on the naphthyridine core, the specific palladium precursor, and the ancillary ligands. Below is a summary of quantitative data from various studies, offering a comparative overview of different catalytic systems for chloro-, bromo-, and iodo-naphthyridines.
Suzuki Coupling of Chloro-naphthyridines
Chloro-naphthyridines are often challenging substrates for Suzuki coupling due to the strength of the C-Cl bond. Successful coupling typically requires more electron-rich and bulky phosphine ligands to facilitate the oxidative addition step.
| Catalyst System | Halo-naphthyridine | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / SPhos | 2,7-Dichloro-1,8-naphthyridine | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 95 |
| Pd₂(dba)₃ / SPhos | 2,7-Dichloro-1,8-naphthyridine | Phenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 85 |
| Pd₂(dba)₃ / SPhos | 2,7-Dichloro-1,8-naphthyridine | 2-Thienylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 82 |
Data sourced from a study on the synthesis of 2,7-diaryl-1,8-naphthyridines.
Suzuki Coupling of Bromo-naphthyridines
Bromo-naphthyridines are generally more reactive than their chloro-counterparts and can be coupled using a wider range of palladium catalysts.
| Catalyst System | Halo-naphthyridine | Boronic Acid | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| Pd(OAc)₂ | 4,8-Dibromo-1,5-naphthyridine | Phenylboronic acid | K₂CO₃ | DMF / H₂O | 80 | 12h | 75.8 |
| Pd(dppf)Cl₂ | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | 88 |
| Pd(PPh₃)₄ | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 18 | 65 |
While not a naphthyridine, 5-bromo-1-ethyl-1H-indazole is a comparable nitrogen-containing heteroaromatic bromide, and the data provides a useful comparison between Pd(dppf)Cl₂ and Pd(PPh₃)₄.[1]
Suzuki Coupling of Iodo-naphthyridines
Iodo-naphthyridines are the most reactive of the halo-naphthyridines and can often be coupled under milder conditions with lower catalyst loadings.
| Catalyst System | Halo-naphthyridine | Boronic Acid | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| Pd(dppf)Cl₂ | 2-Iodo-1,5-naphthyridine | Phenylboronic acid | K₂CO₃ | DME / H₂O | 80 | 16h | 91 |
| Pd(dppf)Cl₂ | 2-Iodo-1,5-naphthyridine | 4-Methylphenylboronic acid | K₂CO₃ | DME / H₂O | 80 | 16h | 89 |
| Pd(dppf)Cl₂ | 2-Iodo-1,5-naphthyridine | 2-Thienylboronic acid | K₂CO₃ | DME / H₂O | 80 | 16h | 85 |
Data sourced from a study on the synthesis of 1,5-naphthyridine derivatives.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of halo-naphthyridines with different palladium catalysts.
General Procedure for Suzuki Coupling of 2,7-Dichloro-1,8-naphthyridine using Pd₂(dba)₃/SPhos
Materials:
-
2,7-Dichloro-1,8-naphthyridine
-
Arylboronic acid (2.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
-
Nitrogen or Argon gas
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,7-dichloro-1,8-naphthyridine, the arylboronic acid, and cesium carbonate.
-
Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to establish an inert atmosphere.
-
Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 18 hours, monitoring the progress by TLC or LC-MS.
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki Coupling of 2-Iodo-1,5-naphthyridine using Pd(dppf)Cl₂
Materials:
-
2-Iodo-1,5-naphthyridine
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Nitrogen or Argon gas
Reaction Setup:
-
In a round-bottom flask, dissolve 2-iodo-1,5-naphthyridine, the arylboronic acid, and potassium carbonate in a mixture of DME and water (typically 4:1 or 5:1 v/v).
-
Degas the solution by bubbling with an inert gas for 20-30 minutes.
-
Add Pd(dppf)Cl₂ to the reaction mixture under a counterflow of inert gas.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16 hours.
Work-up and Purification:
-
After cooling to room temperature, perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizing the Suzuki Coupling Catalytic Cycle and Experimental Workflow
To better illustrate the processes involved, the following diagrams have been generated.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling of halo-naphthyridines.
References
A Comparative Guide to the Kinetic Analysis of Oxidative Addition of Halo-naphthyridines to Palladium(0)
For Researchers, Scientists, and Drug Development Professionals
The oxidative addition of halo-naphthyridines to Palladium(0) complexes is a critical step in many palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex molecules central to drug discovery and materials science. Understanding the kinetics of this process is paramount for optimizing reaction conditions, designing more efficient catalysts, and controlling product selectivity.
This guide provides a comparative analysis of the kinetics of oxidative addition for halo-aza-aromatic systems to Palladium(0), with a focus on 2-halopyridines as a well-studied analogue for the less documented halo-naphthyridines. The data presented herein is primarily drawn from studies on the oxidative addition to [Pd(PPh₃)₂], a common reactive intermediate generated from precursors like Pd(PPh₃)₄.
Mechanistic Overview of Oxidative Addition
The oxidative addition of an aryl halide (Ar-X) to a Palladium(0) complex, typically a 14-electron species like [Pd(L)₂], is the initial step in many catalytic cycles. This process involves the cleavage of the carbon-halogen bond and the formation of a new Palladium(II) complex. The generally accepted mechanisms for this transformation are a concerted three-centered pathway and a stepwise SₙAr-type mechanism. For halo-aza-aromatics like pyridines and by extension, naphthyridines, the mechanism can be influenced by the nature of the halogen.
A key study on the kinetics of oxidative addition of haloheteroarenes to [Pd(PPh₃)₂] has shown that for 2-iodopyridine, the reaction proceeds through a classical concerted mechanism. In contrast, for 2-bromopyridine and 2-chloropyridine, the data supports an SₙAr-type mechanism[1]. This mechanistic divergence is crucial for understanding the reactivity trends.
The following diagram illustrates the generalized pathways for the oxidative addition of a halo-aza-aromatic compound to a Palladium(0) complex.
Caption: Generalized mechanisms for the oxidative addition of aryl halides to a Palladium(0) complex.
Comparative Kinetic Data: The Case of 2-Halopyridines
| Halo-Aza-Aromatic | Halogen (X) | Rate Constant (k₂), M⁻¹s⁻¹ | Relative Rate |
| 2-Iodopyridine | I | 1.8 x 10⁻¹ | 180 |
| 2-Bromopyridine | Br | 1.0 x 10⁻³ | 1 |
| 2-Chloropyridine | Cl | 1.0 x 10⁻⁵ | 0.01 |
Data extracted from a study on the kinetics of oxidative additions of haloheteroarenes to [Pd(⁰)(PPh₃)₂] in THF at 20°C[1].
The data clearly illustrates the expected reactivity trend for halogens in oxidative addition reactions: I > Br > Cl. The rate of reaction for 2-iodopyridine is significantly faster than for its bromo and chloro counterparts, highlighting the weaker C-I bond strength.
Expected Reactivity of Halo-naphthyridines
Naphthyridines, containing two nitrogen atoms in their bicyclic structure, are more electron-deficient than pyridines. This increased electron deficiency is expected to have a significant impact on the rate of oxidative addition. For a concerted mechanism, a more electron-deficient aromatic ring can accelerate the reaction. In an SₙAr-type mechanism, the presence of an additional electron-withdrawing nitrogen atom would further stabilize the negative charge in the Meisenheimer-type intermediate, thus increasing the reaction rate.
Therefore, it is predicted that the rates of oxidative addition for halo-naphthyridines will be faster than those of their corresponding halopyridine analogues under identical conditions. The general reactivity trend of I > Br > Cl is expected to be maintained.
Experimental Protocols
The kinetic analysis of these reactions is typically performed using spectroscopic methods under an inert atmosphere. Below are detailed protocols for monitoring the oxidative addition of a halo-aza-aromatic to a Palladium(0) complex.
Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical workflow for a kinetic study of oxidative addition.
Caption: A typical experimental workflow for the kinetic analysis of oxidative addition reactions.
In Situ Monitoring by UV-Vis Spectroscopy
This method is suitable when the Palladium(0) reactant and the Palladium(II) product have distinct and well-resolved absorption bands in the UV-Vis spectrum.
Materials:
-
Palladium(0) precursor (e.g., Pd(PPh₃)₄)
-
Halo-naphthyridine or halo-pyridine substrate
-
Anhydrous, degassed solvent (e.g., THF)
-
UV-transparent quartz cuvettes with septa
-
Gas-tight syringes
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Stock Solutions: Inside a glovebox, prepare stock solutions of the Palladium(0) precursor and the halo-aza-aromatic substrate in the chosen solvent.
-
Reaction Initiation: Transfer a known volume of the Palladium(0) solution to a quartz cuvette sealed with a septum. Place the cuvette in a thermostatted spectrophotometer.
-
Inject a known concentration of the halo-aza-aromatic solution into the cuvette to initiate the reaction.
-
Data Acquisition: Immediately begin recording the UV-Vis spectrum at regular time intervals. Monitor the decrease in absorbance of the Pd(0) species and the increase in absorbance of the Pd(II) product at their respective λ_max_.
-
Data Analysis: Use the Beer-Lambert law to convert absorbance data to concentration. Plot the concentration of the reactant or product versus time and apply the appropriate integrated rate law to determine the rate constant.
In Situ Monitoring by ³¹P NMR Spectroscopy
This technique is particularly useful when using phosphine ligands, as the chemical shifts in ³¹P NMR are sensitive to the oxidation state and coordination environment of the palladium center.
Materials:
-
Palladium(0) precursor (e.g., Pd(PPh₃)₄)
-
Phosphine ligand (if different from the precursor)
-
Halo-naphthyridine or halo-pyridine substrate
-
Anhydrous, degassed deuterated solvent (e.g., THF-d₈)
-
Internal standard (e.g., triphenyl phosphate)
-
NMR tubes with J. Young valves or similar air-tight seals
Procedure:
-
Sample Preparation: In a glovebox, dissolve the Palladium(0) precursor and a known amount of the internal standard in the deuterated solvent in an NMR tube.
-
Acquire an initial ³¹P NMR spectrum to identify the signal corresponding to the starting Pd(0) complex.
-
Reaction Initiation: Inject a solution of the halo-aza-aromatic substrate into the NMR tube at a constant temperature.
-
Data Acquisition: Immediately begin acquiring ³¹P NMR spectra at regular time intervals.
-
Data Analysis: Monitor the disappearance of the signal for the starting Pd(0) complex and the appearance of the new signal(s) for the Pd(II) product. Integrate the signals relative to the internal standard to determine the concentration of each species over time. Analyze the concentration versus time data to determine the reaction order and rate constant.
Conclusion
The kinetic analysis of the oxidative addition of halo-naphthyridines to Palladium(0) is essential for the rational design and optimization of cross-coupling reactions. While direct quantitative data for a series of halo-naphthyridines remains an area for further investigation, the well-documented kinetics of 2-halopyridines provides a robust framework for predicting their reactivity. The established trend of I > Br > Cl in reactivity is expected to hold, with an overall rate enhancement anticipated due to the electron-deficient nature of the naphthyridine ring system. The detailed experimental protocols provided herein offer a clear guide for researchers to undertake such kinetic studies and contribute valuable data to this important area of organometallic chemistry.
References
Validating the Structure of a Novel 3-Alkynyl-1,5-Naphthyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural validation of a novel 3-alkynyl-1,5-naphthyridine with alternative compounds, offering supporting experimental data and detailed methodologies. The objective is to equip researchers with the necessary information to assess the structural integrity and potential of this promising heterocyclic scaffold.
Comparative Analysis of Spectroscopic and Biological Data
To validate the structure of a novel 3-alkynyl-1,5-naphthyridine and compare its potential with other scaffolds, a thorough analysis of its spectroscopic and biological properties is essential. Here, we present a comparative overview with a representative 4-alkynyl-quinoline derivative, a common alternative in medicinal chemistry.[1][2]
Table 1: Comparative Spectroscopic Data
| Property | 3-Alkynyl-1,5-Naphthyridine (Representative Data) | 4-Alkynyl-Quinoline (Representative Data) |
| ¹H NMR | δ 8.5-9.5 (m, Ar-H), 7.5-8.5 (m, Ar-H), 3.5 (s, ≡C-H) | δ 8.0-9.0 (m, Ar-H), 7.0-8.0 (m, Ar-H), 3.8 (s, ≡C-H) |
| ¹³C NMR | δ 150-160 (C=N), 120-145 (Ar-C), 80-90 (C≡C) | δ 145-155 (C=N), 115-140 (Ar-C), 75-85 (C≡C) |
| Mass Spec (m/z) | [M+H]⁺ corresponding to the calculated molecular weight | [M+H]⁺ corresponding to the calculated molecular weight |
Table 2: Comparative Biological Activity
| Activity | 3-Alkynyl-1,5-Naphthyridine Derivatives (General Findings) | 4-Alkynyl-Quinoline Derivatives (Published Data) |
| Anticancer | Promising activity against various cancer cell lines.[3] | Potent PI3K/mTOR dual inhibitors with significant anti-proliferative effects against PC-3 and HCT-116 cell lines. |
| Antimicrobial | Broad-spectrum activity against bacterial and fungal strains.[4][5] | Demonstrated activity against various bacterial and fungal pathogens.[6][7] |
| Antileishmanial | Significant activity against Leishmania infantum.[8] | Known to possess antiprotozoal activity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key analytical techniques used in the structural elucidation of novel heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved. Filter the solution through a pipette with a cotton plug to remove any particulate matter.
-
Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically used, with adjustments made based on the sample concentration and solubility. 2D NMR experiments such as COSY, HSQC, and HMBC are often employed for unambiguous assignment of protons and carbons.[9][10]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common ionization technique for such compounds. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or layering of solvents with different polarities. The choice of solvent is critical and may require screening of various options.
-
Data Collection: Mount a suitable single crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.[11]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
PI3K/AKT/mTOR Signaling Pathway
This pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target for anticancer drugs.[12][13][14]
Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition points for 3-alkynyl-1,5-naphthyridine.
TLR4/MyD88/NF-κB Signaling Pathway
This pathway is central to the innate immune response and inflammation.[15][16][17]
Caption: TLR4/MyD88/NF-κB signaling pathway and potential modulation by 3-alkynyl-1,5-naphthyridine.
Experimental Workflow for Structure Validation
The following diagram illustrates a typical workflow for the synthesis and structural validation of a novel compound.[18][19]
Caption: A typical experimental workflow for the synthesis and structural validation of a novel chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]
- 5. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Small Molecules as Toll-like Receptor 4 Modulators Drug and In-House Computational Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
- 17. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cross-Coupling Methods for the Functionalization of 1,5-Naphthyridines
The 1,5-naphthyridine core is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The strategic functionalization of this heterocyclic system is crucial for the development of new therapeutic agents. Palladium-catalyzed cross-coupling reactions have become indispensable tools for creating carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at various positions of the 1,5-naphthyridine ring.[1][2] This guide provides a head-to-head comparison of four prominent cross-coupling methodologies: Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira reactions, applied to the 1,5-naphthyridine scaffold.
This comparison guide aims to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their synthetic objectives by presenting comparative quantitative data, detailed experimental protocols, and a visual representation of the reaction workflows.
Comparative Analysis of Cross-Coupling Reactions
The selection of an appropriate cross-coupling method is contingent on factors such as the desired bond type, the stability and availability of coupling partners, and the tolerance of functional groups. The following table summarizes quantitative data from various studies to facilitate a direct comparison of these methods for the functionalization of 1,5-naphthyridines.
| Coupling Method | Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 2-Iodo-1,5-naphthyridine | Aryl/Heteroaryl-boronic acids | Pd(PPh₃)₄ (5%) | - | K₂CO₃ | DMF | 90 | 8-12 | 85-95[3] |
| Stille | 2,6-Dibromo-1,5-naphthyridine | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | - | - | Toluene | 110 | 24 | ~70-80 (Polymerization)[1] |
| Buchwald-Hartwig | 2-Bromo-1,5-naphthyridine | Various amines | Pd₂(dba)₃ (2.5%) | XantPhos (5%) | Cs₂CO₃ | Toluene | 110 | 12 | 70-90[1] |
| Sonogashira | 3-Bromo-1,5-naphthyridine | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ (5%) | - | CsF, CuI | Acetonitrile | 80 | 12 | 85-95[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of synthetic procedures. The following are representative experimental protocols for each cross-coupling reaction, adapted from literature for 1,5-naphthyridine substrates.
Suzuki-Miyaura Coupling Protocol
This procedure is based on the cross-coupling of 2-iodo-1,5-naphthyridine with various aromatic and heteroaromatic boronic acids.[3]
-
Reaction Setup: A mixture of 2-iodo-1,5-naphthyridine (1.0 mmol), the corresponding boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is placed in a round-bottom flask.
-
Solvent Addition: Anhydrous dimethylformamide (DMF, 10 mL) is added to the flask.
-
Degassing: The mixture is degassed by bubbling argon through the solution for 15 minutes.
-
Reaction: The reaction mixture is heated to 90 °C and stirred for 8-12 hours under an argon atmosphere.
-
Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 2-substituted-1,5-naphthyridine.[3]
Stille Coupling Protocol
This protocol describes a typical Stille coupling for the polymerization of a dibromo-1,5-naphthyridine derivative.[1]
-
Reaction Setup: In a Schlenk tube, 2,6-dibromo-1,5-naphthyridine (1.0 mmol) and 2-(tributylstannyl)thiophene (1.0 mmol) are dissolved in anhydrous toluene (15 mL).
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is added to the solution.
-
Degassing: The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: The reaction mixture is heated to 110 °C and stirred for 24 hours under an inert atmosphere.
-
Workup: After cooling, the resulting polymer is precipitated by adding methanol. The precipitate is collected by filtration.
-
Purification: The collected solid is further purified by Soxhlet extraction to remove catalyst residues and oligomers.
Buchwald-Hartwig Amination Protocol
This procedure outlines the amination of a halogenated 1,5-naphthyridine.[1]
-
Reaction Setup: A sealable reaction vessel is charged with the halo-1,5-naphthyridine (e.g., 2-bromo-1,5-naphthyridine, 1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol), and XantPhos (0.05 mmol).[1]
-
Solvent Addition: Anhydrous toluene (10 mL) is added.
-
Reaction: The vessel is sealed and the mixture is heated to 110 °C for 12-16 hours with vigorous stirring.
-
Workup: After cooling to room temperature, the reaction is quenched with water, and the product is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the aminated 1,5-naphthyridine product.[1]
Sonogashira Coupling Protocol
This protocol is for the coupling of a bromo-1,5-naphthyridine with a terminal alkyne.[1]
-
Reaction Setup: To a solution of 3-bromo-1,5-naphthyridine (1.0 mmol) and (trimethylsilyl)acetylene (1.5 mmol) in acetonitrile (10 mL), cesium fluoride (2.0 mmol), copper(I) iodide (0.1 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol) are added.
-
Degassing: The reaction mixture is degassed with argon for 20 minutes.
-
Reaction: The mixture is stirred at 80 °C for 12 hours in a sealed tube.
-
Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.
-
Purification: The organic layer is separated, washed with brine, dried, and concentrated. The crude product is purified by silica gel chromatography to give the desired alkynyl-substituted 1,5-naphthyridine.[1]
Visualization of Cross-Coupling Workflows
The following diagram illustrates the general pathways for the functionalization of a halo-1,5-naphthyridine core using the four discussed cross-coupling methods.
Caption: Workflow of major cross-coupling reactions on a halo-1,5-naphthyridine core.
References
Navigating the Maze of Regioisomers: A Guide to Elucidating the Purity of Functionalized 1,5-Naphthyridines
For researchers, scientists, and professionals in the fast-paced world of drug development, establishing the precise chemical identity and purity of novel compounds is paramount. Functionalized 1,5-naphthyridines, a class of heterocyclic compounds with significant therapeutic potential, often present the challenge of regioisomerism, where functional groups can be attached to different positions on the core structure. This guide provides a comparative overview of analytical techniques for the elucidation of regioisomeric purity of these compounds, supported by experimental data and detailed protocols to ensure the accuracy and reproducibility of your findings.
The synthesis of functionalized 1,5-naphthyridines, often through classical methods like the Skraup or Friedländer reactions, can potentially yield a mixture of regioisomers.[1][2] Distinguishing and quantifying these closely related molecules is a critical step in chemical process development and for ensuring the safety and efficacy of a potential drug candidate. This guide will delve into the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for determining regioisomeric purity depends on several factors, including the physicochemical properties of the isomers (volatility, polarity, solubility), the required sensitivity, and the availability of instrumentation. Below is a comparative summary of the most common methods.
| Technique | Principle | Advantages | Limitations | Typical Application |
| HPLC | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Widely applicable to a broad range of polar and non-polar compounds. High resolution and sensitivity. Established methods for validation are readily available.[1][3] | Requires soluble analytes. Method development can be time-consuming. | Routine quality control, separation and quantification of non-volatile regioisomers. |
| GC-MS | Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry. | Excellent separation efficiency for volatile and thermally stable compounds. Provides structural information from mass spectra, aiding in isomer identification. | Limited to volatile and thermally stable analytes. Derivatization may be required for polar compounds. | Analysis of volatile impurities and byproducts. |
| qNMR | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. | Primary analytical method, often not requiring a reference standard of the isomer. Provides detailed structural information. Non-destructive. | Lower sensitivity compared to chromatographic methods. Requires careful sample preparation and parameter optimization for accurate quantification. Potential for signal overlap with complex molecules. | Accurate determination of the molar ratio of isomers in a mixture, especially when pure isomer standards are unavailable. |
Experimental Protocols
Detailed and validated experimental protocols are the bedrock of reliable analytical data. Below are representative protocols for the analysis of regioisomeric purity.
High-Performance Liquid Chromatography (HPLC) Method for Regioisomer Separation
This protocol is a general guideline and should be optimized for the specific 1,5-naphthyridine derivatives being analyzed.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector or a mass spectrometer.
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. Chiral columns may be necessary for the separation of enantiomers if the regioisomers are also chiral.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program: A typical starting gradient would be 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B. The gradient should be optimized to achieve baseline separation of the regioisomers.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis and Quantification:
-
Inject 10 µL of the sample solution.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm) or by mass spectrometry.
-
The relative percentage of each regioisomer can be determined from the peak area percentages in the chromatogram, assuming equal response factors. For accurate quantification, calibration curves should be prepared using pure standards of each isomer if available.
Quantitative NMR (qNMR) for Determination of Regioisomeric Ratio
This protocol provides a general procedure for determining the molar ratio of two regioisomers in a mixture.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the regioisomeric mixture into an NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) to the NMR tube. The internal standard should have a signal that is well-resolved from the signals of the analytes.
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
2. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation of the nuclei.
-
Use a 90° pulse angle and acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
3. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for each regioisomer and the internal standard.
-
The molar ratio of the two regioisomers can be calculated using the following formula:
Molar Ratio (Isomer A / Isomer B) = [Integral (Isomer A) / Number of Protons (Isomer A)] / [Integral (Isomer B) / Number of Protons (Isomer B)]
Signaling Pathway and Experimental Workflow Visualization
To provide context for the importance of regioisomeric purity, many functionalized 1,5-naphthyridines are developed as inhibitors of specific signaling pathways. For instance, certain 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[4][5] Inhibition of this pathway has therapeutic potential in various diseases, including cancer and fibrosis.
Caption: TGF-β signaling pathway with inhibition by a 1,5-naphthyridine derivative.
The following diagram illustrates a typical workflow for the elucidation of regioisomeric purity.
Caption: General experimental workflow for determining regioisomeric purity.
References
- 1. validated hplc methods: Topics by Science.gov [science.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of 3-Iodo-1,5-naphthyridine: A Comprehensive Guide
For Immediate Reference: 3-Iodo-1,5-naphthyridine is classified as acutely toxic if swallowed and must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. All disposal procedures must adhere to local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department for specific guidance is mandatory.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for mitigating risks to personnel and the environment.
Hazard Identification and Safety Profile
This compound is a solid organic compound containing a halogen (iodine). While a detailed toxicological profile is not widely available, its classification as "Acute Toxicity 4 Oral" necessitates careful handling and disposal as a hazardous chemical.
Quantitative Data Summary
| Property | Value |
| CAS Number | 1228666-28-1 |
| Molecular Formula | C₈H₅IN₂ |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Hazard Class | Acute Toxicity 4 Oral |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear the appropriate personal protective equipment:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Disposal Workflow
The proper disposal of this compound is a structured process designed to ensure safety and regulatory compliance. This workflow begins with waste segregation and culminates in collection by a certified hazardous waste handler.
Caption: Disposal workflow for this compound.
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound in a laboratory setting.
1. Waste Segregation:
-
It is crucial to segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal and to prevent potentially dangerous chemical reactions.[1][2][3]
-
This compound waste should be collected in a container specifically designated for solid halogenated organic compounds.
2. Designated Waste Container:
-
Use a robust, leak-proof container with a secure screw-top lid that is compatible with the chemical.
-
The container must be in good condition and clearly marked for hazardous waste.
3. Container Labeling:
-
Label the waste container clearly with the words "Hazardous Waste".
-
The full chemical name, "this compound," must be written on the label. Do not use abbreviations or chemical formulas.
-
Indicate the date when the waste was first added to the container.
4. Storage of Waste:
-
Keep the waste container tightly sealed at all times, except when adding waste.
-
Store the container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated.
5. Empty Container Disposal:
-
Thoroughly empty all contents from the original this compound container.
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to the designated halogenated waste container.
-
After triple rinsing, deface or remove the original label on the container before disposing of it according to your institution's guidelines for clean lab glass or plastic.
6. Arranging for Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Follow all institutional procedures for waste manifest and pickup. Do not attempt to transport the waste off-site yourself.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Safeguarding Your Research: A Guide to Handling 3-Iodo-1,5-naphthyridine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 3-Iodo-1,5-naphthyridine, a halogenated aromatic compound. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Profile
This compound is classified as an acute oral toxicant.[1] Key hazard information is summarized below:
-
GHS Classification : Acute Toxicity, Oral (Category 4)[1]
-
Signal Word : Warning[1]
-
Hazard Statement : H302: Harmful if swallowed[1]
-
Pictogram : GHS07 (Exclamation Mark)[1]
Some sources also indicate the following additional hazards:
-
H315 : Causes skin irritation
-
H319 : Causes serious eye irritation
-
H335 : May cause respiratory irritation
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can lead to irritation. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Minimizes inhalation of dust or aerosols, which may cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
- Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
- Verify that an eyewash station and safety shower are readily accessible.
- Assemble all necessary equipment and reagents within the fume hood.
2. Handling:
- Wear the appropriate PPE as detailed in the table above.
- Carefully weigh and transfer the required amount of this compound. Avoid generating dust.
- Conduct all experimental procedures involving this compound within the chemical fume hood.
3. Post-Handling:
- Decontaminate all glassware and equipment that came into contact with the chemical. Rinse with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.
- Wipe down the work surface within the fume hood.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Collect all solid waste contaminated with this compound in a designated, clearly labeled hazardous waste container for "Halogenated Organic Solids."
- Collect all liquid waste, including rinsates, in a separate, labeled hazardous waste container for "Halogenated Organic Liquid Waste."
2. Container Management:
- Keep waste containers securely closed when not in use.
- Store waste containers in a designated secondary containment area.
3. Final Disposal:
- Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
In case of accidental exposure, follow these first aid measures immediately:
-
Skin Contact : Remove contaminated clothing and rinse the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention and show the safety data sheet or label to the medical professional.[2][3][4]
In any case of exposure, report the incident to your supervisor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
